molecular formula C52H79N5O12 B10789180 Endeavor

Endeavor

Cat. No.: B10789180
M. Wt: 966.2 g/mol
InChI Key: CGTADGCBEXYWNE-GTTQIJKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Endeavor Insecticide is a commercial product whose active ingredient is Pymetrozine (50.0%). It is formulated as a water-dispersible granule and is designed to control aphids and whiteflies on a broad spectrum of ornamentals, as well as on non-bearing fruit and nut trees in nurseries. Its mode of action is highly selective against sucking insects; it stops the feeding activity of pests within hours of application, leading to their starvation. The affected insects will remain on the plant for 2-4 days but cease feeding. The product is noted for its quick distribution throughout the plant, which helps prevent virus transmission, and it has residual activity that controls pests that land on the plant after application. This compound works well in rotational pest control systems and is considered safe for beneficial insects, making it suitable for integrated crop management (ICM) programs. This product is intended for research use only and is strictly for professional application.

Properties

Molecular Formula

C52H79N5O12

Molecular Weight

966.2 g/mol

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12-,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1

InChI Key

CGTADGCBEXYWNE-GTTQIJKGSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC

Origin of Product

United States

Foundational & Exploratory

The Hedgehog Signaling Pathway: A Core Driver of Pulmonary Fibrosis and a Target for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary fibrosis, particularly idiopathic pulmonary fibrosis (IPF), is a progressive and fatal lung disease with limited therapeutic options. Emerging evidence strongly implicates the reactivation of embryonic signaling pathways in the pathogenesis of IPF. Among these, the Hedgehog (Hh) signaling pathway has been identified as a critical driver of the fibrotic process. In healthy adult lungs, the Hh pathway is largely quiescent. However, in the context of lung injury and fibrosis, it becomes aberrantly activated, leading to a cascade of pro-fibrotic events. This guide provides a comprehensive technical overview of the role of the Hedgehog signaling pathway in pulmonary fibrosis, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols for its study, and visualizing the pathway and experimental workflows through diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and target this critical pathway in the pursuit of novel anti-fibrotic therapies.

The Hedgehog Signaling Pathway in Pulmonary Fibrosis

The Hedgehog signaling pathway is a highly conserved signaling cascade essential for embryonic development, including lung morphogenesis.[1][2][3] In vertebrates, the pathway is initiated by one of three Hh ligands: Sonic Hedgehog (SHH), Indian Hedgehog (IHH), or Desert Hedgehog (DHH).[4][5][6] SHH is the most broadly expressed and is the primary ligand implicated in pulmonary fibrosis.[1][4]

1.1. Canonical Hedgehog Signaling

In the absence of a Hedgehog ligand, the 12-pass transmembrane receptor Patched-1 (PTCH1) tonically inhibits the 7-pass transmembrane protein Smoothened (SMO).[3][4][5] This inhibition prevents SMO from translocating to the primary cilium, a key organelle for Hh signal transduction.[7] In this "off" state, a complex of proteins, including Suppressor of fused (SUFU), facilitates the proteolytic cleavage of the Glioma-associated oncogene (GLI) transcription factors (GLI2 and GLI3) into their repressor forms (GLI-R).[8] These repressors then translocate to the nucleus and inhibit the transcription of Hh target genes.

Upon binding of an SHH ligand to PTCH1, the inhibition of SMO is relieved.[7] SMO then accumulates in the primary cilium, leading to the dissociation of the SUFU-GLI complex.[8] This allows the full-length GLI proteins (primarily GLI1 and GLI2) to act as transcriptional activators.[5][9] These activators translocate to the nucleus and induce the expression of Hh target genes, including GLI1 (a positive feedback amplifier of the pathway) and PTCH1 (a negative feedback regulator), as well as genes involved in cell proliferation, survival, and differentiation.[7][9]

1.2. Aberrant Activation in Pulmonary Fibrosis

In IPF, the Hedgehog pathway is aberrantly reactivated.[8][10] Studies have shown that the main components of the SHH signaling pathway are overexpressed in the lungs of IPF patients.[4][11][12] SHH is predominantly localized to hyperplastic alveolar epithelial cells, while PTCH1, SMO, and the GLI transcription factors are found in fibroblasts and myofibroblasts within fibrotic foci.[4][11] This spatial distribution suggests a paracrine signaling mechanism where injured epithelial cells secrete SHH, which then acts on adjacent mesenchymal cells.[4]

This aberrant signaling contributes to the pathogenesis of pulmonary fibrosis through several mechanisms:

  • Fibroblast Proliferation and Survival: SHH acts as a potent mitogen for lung fibroblasts, promoting their proliferation.[4][11] It also protects these cells from apoptosis, contributing to their accumulation in the fibrotic lung.[10][11]

  • Extracellular Matrix (ECM) Production: Activation of the Hh pathway in fibroblasts leads to increased production of ECM components, such as collagen and fibronectin.[4][11]

  • Myofibroblast Differentiation: The Hh pathway is involved in the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition in fibrotic tissue.[8][13]

  • Interaction with Pro-fibrotic Pathways: The Hedgehog pathway exhibits significant crosstalk with other key pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway.[5][8] TGF-β can modulate the expression of Hh pathway components, and Hh signaling is, in turn, necessary for some of the pro-fibrotic effects of TGF-β.[6][14]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the Hedgehog signaling pathway in pulmonary fibrosis.

Table 1: Upregulation of Hedgehog Pathway Components in IPF Lungs

Gene/ProteinFold Change (IPF vs. Normal)Cell Type(s) of ExpressionReference(s)
SHHSignificantly upregulatedEpithelial cells[4][11][12]
PTCH1Significantly upregulatedFibroblasts, Inflammatory cells[4][11][12]
SMOUpregulated (mRNA)Fibroblasts, Inflammatory cells[4][12]
GLI1Significantly upregulatedFibroblasts, Inflammatory cells[4][11][12]
GLI2Significantly upregulatedEpithelial cells[4][11][12]

Table 2: Functional Effects of SHH on Lung Fibroblasts in vitro

ParameterEffect of SHH StimulationMagnitude of EffectReference(s)
ProliferationIncreasedStatistically significant (P < 0.05)[4][11]
MigrationIncreased190.3 ± 12.4% over control (P < 0.05)[4][11]
Collagen SynthesisIncreased2.5 ± 0.2 vs. 4.5 ± 1.0 µg/ml (P < 0.05)[4][11]
Fibronectin ExpressionIncreased2-3 fold over control[4][11]
Apoptosis (TNF-α/IFN-γ/Fas-induced)Decreased14.5 ± 3.2% vs. 37.3 ± 7.2% (P < 0.0001)[11]

Table 3: Effects of Hedgehog Pathway Inhibitors in a Bleomycin-Induced Mouse Model of Pulmonary Fibrosis

InhibitorTargetEffect on FibrosisKey FindingsReference(s)
GDC-0449 (Vismodegib)SMONo significant effectDid not influence the development of fibrosis[15][16]
GANT61GLI1/GLI2DecreasedReduced lung fibrosis and collagen accumulation[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of the Hedgehog signaling pathway in pulmonary fibrosis.

3.1. Primary Lung Fibroblast Isolation and Culture

This protocol describes the isolation of primary lung fibroblasts from mouse tissue for in vitro studies.[11][13]

  • Tissue Harvest: Euthanize a mouse via an approved method. Under sterile conditions, perform a thoracotomy and excise the lungs.

  • Tissue Dissociation: Place the lung tissue in a sterile petri dish containing Dulbecco's Modified Eagle Medium (DMEM). Mince the tissue into small pieces (approximately 1-2 mm³) using sterile scissors.

  • Enzymatic Digestion: Transfer the minced tissue to a 50 ml conical tube containing 10 ml of digestion buffer (DMEM with 0.1% collagenase type IV and 0.1% dispase). Incubate at 37°C for 30-45 minutes with gentle agitation.

  • Cell Filtration and Lysis: Pass the digested tissue suspension through a 70 µm cell strainer to remove undigested tissue. Centrifuge the filtrate at 500 x g for 5 minutes. Resuspend the cell pellet in red blood cell lysis buffer and incubate for 5 minutes at room temperature.

  • Plating and Culture: Centrifuge the cells again, resuspend the pellet in fibroblast growth medium (DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin), and plate onto a T-75 culture flask.

  • Fibroblast Selection: After 24 hours, non-adherent cells are removed by washing with phosphate-buffered saline (PBS). Adherent fibroblasts are cultured to confluence, typically reaching 80-90% confluence within 5-7 days.

  • Subculture: Fibroblasts are subcultured by trypsinization (0.25% trypsin-EDTA) and replating at a 1:3 or 1:4 ratio. Experiments are typically performed on cells between passages 2 and 6.

3.2. Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is a widely used in vivo model to study pulmonary fibrosis.[4][5]

  • Animal Preparation: Use 8-10 week old C57BL/6 mice. Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • Intratracheal Instillation: Place the anesthetized mouse in a supine position on a surgical board. Make a small incision in the neck to expose the trachea. Using a 30-gauge needle, intratracheally instill a single dose of bleomycin (B88199) sulfate (B86663) (typically 1.5-3.0 U/kg) in 50 µl of sterile saline. Suture the incision.

  • Post-Procedure Care: Monitor the mice daily for signs of distress. Fibrosis typically develops over 14-21 days.

  • Inhibitor Treatment (Optional): For studies involving Hh pathway inhibitors, the drug or vehicle can be administered via oral gavage or intraperitoneal injection at a predetermined dosing schedule (e.g., daily from day 7 to day 13 post-bleomycin instillation for GANT61).[15]

  • Tissue Collection: At the end of the study period (e.g., day 14 or 21), euthanize the mice and collect the lungs for histological analysis, collagen quantification, and gene/protein expression studies.

3.3. Immunohistochemistry (IHC) for Hedgehog Pathway Proteins

This protocol is for the detection and localization of Hh pathway proteins in lung tissue sections.[17][18]

  • Tissue Preparation: Fix lung tissue in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Cut 5 µm sections and mount on positively charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10 minutes. Block non-specific antibody binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-SHH, anti-PTCH1, anti-GLI1) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody and Detection: Wash the slides with PBS. Incubate with a biotinylated secondary antibody for 1 hour at room temperature, followed by incubation with an avidin-biotin-peroxidase complex (ABC reagent).

  • Visualization: Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

3.4. Real-Time Quantitative PCR (RT-qPCR)

This protocol is for quantifying the mRNA expression of Hh pathway genes.[19]

  • RNA Extraction: Extract total RNA from lung tissue homogenates or cultured fibroblasts using a commercial RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR Reaction: Set up the qPCR reaction in a 20 µl volume containing cDNA template, forward and reverse primers for the target gene (e.g., GLI1, PTCH1) and a reference gene (e.g., GAPDH, 18S rRNA), and a SYBR Green qPCR master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

3.5. Western Blot Analysis

This protocol is for detecting and quantifying Hh pathway protein levels.[15][20][21]

  • Protein Extraction: Lyse cultured cells or homogenized lung tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SMO, anti-SUFU) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Quantification: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH).

3.6. In Vitro Functional Assays

  • Fibroblast Proliferation Assay (WST-1 or MTT Assay): [9][22]

    • Seed fibroblasts in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 24 hours.

    • Treat the cells with recombinant SHH protein (e.g., 100 ng/ml) or vehicle control for 48-72 hours.

    • Add WST-1 or MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.

  • Boyden Chamber Migration Assay: [1][23][24]

    • Place cell culture inserts (8 µm pore size) into a 24-well plate.

    • Add fibroblast growth medium containing a chemoattractant (e.g., 10% FBS or recombinant SHH) to the lower chamber.

    • Seed serum-starved fibroblasts in serum-free medium into the upper chamber.

    • Incubate for 6-24 hours at 37°C.

    • Remove non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

    • Count the number of migrated cells in several random fields under a microscope.

  • Sircol Collagen Assay: [16][25][26]

    • Collect the supernatant from cultured fibroblasts treated with SHH or vehicle control.

    • Add Sircol dye reagent to the supernatant, which specifically binds to soluble collagen.

    • Centrifuge to pellet the collagen-dye complex.

    • Wash the pellet to remove unbound dye.

    • Dissolve the pellet in an alkali reagent.

    • Measure the absorbance at 555 nm and quantify the collagen concentration against a standard curve.

  • Annexin V Apoptosis Assay: [12][27]

    • Treat fibroblasts with an apoptosis-inducing agent (e.g., TNF-α/IFN-γ/Fas) in the presence or absence of recombinant SHH.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

4.1. Signaling Pathway Diagrams

Caption: Canonical Hedgehog Signaling Pathway.

Hedgehog_in_Pulmonary_Fibrosis cluster_cells Cellular Interactions in IPF cluster_effects Pro-fibrotic Outcomes Epithelial_Cell Injured Alveolar Epithelial Cell SHH SHH Epithelial_Cell->SHH Secretes Fibroblast Fibroblast / Myofibroblast Proliferation Proliferation Migration Migration ECM_Production ECM Production (Collagen, Fibronectin) Apoptosis_Resistance Resistance to Apoptosis Myofibroblast_Diff Myofibroblast Differentiation PTCH1_SMO PTCH1/SMO SHH->PTCH1_SMO Binds GLI_A GLI Activators PTCH1_SMO->GLI_A Activates GLI_A->Proliferation GLI_A->Migration GLI_A->ECM_Production GLI_A->Apoptosis_Resistance GLI_A->Myofibroblast_Diff TGF_beta TGF-β Pathway GLI_A->TGF_beta Crosstalk TGF_beta->GLI_A

Caption: Role of Hedgehog Signaling in Pulmonary Fibrosis.

4.2. Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model cluster_analysis Downstream Analysis Mouse C57BL/6 Mouse Bleomycin Intratracheal Bleomycin Mouse->Bleomycin Inhibitor Hedgehog Inhibitor (e.g., GANT61) Bleomycin->Inhibitor Treatment Lung_Harvest Lung Harvest (Day 14-21) Inhibitor->Lung_Harvest Histology Histology (IHC) Lung_Harvest->Histology Gene_Expression Gene Expression (RT-qPCR) Lung_Harvest->Gene_Expression Protein_Expression Protein Expression (Western Blot) Lung_Harvest->Protein_Expression Primary_Fibroblasts Isolate Primary Lung Fibroblasts SHH_Stimulation Recombinant SHH Stimulation Primary_Fibroblasts->SHH_Stimulation SHH_Stimulation->Gene_Expression SHH_Stimulation->Protein_Expression Functional_Assays Functional Assays (Proliferation, Migration, Collagen, Apoptosis) SHH_Stimulation->Functional_Assays

Caption: Experimental Workflow for Studying Hedgehog Signaling in Pulmonary Fibrosis.

Therapeutic Targeting of the Hedgehog Pathway

The critical role of the Hedgehog pathway in driving fibrosis has made it an attractive target for therapeutic intervention. Several small molecule inhibitors targeting different components of the pathway have been developed, primarily for cancer indications.[22]

  • SMO Antagonists: These are the most well-developed class of Hh inhibitors and include drugs like vismodegib (B1684315), sonidegib, and taladegib (B560078).[8][22] While a phase 1b trial of vismodegib for IPF was discontinued (B1498344) due to safety concerns, a phase 2a trial of taladegib (ENV-101) has shown promising results in improving lung function and reducing fibrosis in IPF patients.[8][27]

  • GLI Antagonists: Given that some studies suggest that SMO inhibition may not be sufficient to block pro-fibrotic signaling and that there may be SMO-independent activation of GLI, direct targeting of the GLI transcription factors is a promising alternative strategy.[5][8][15] GANT61 is a GLI1/2 inhibitor that has shown efficacy in preclinical models of pulmonary fibrosis.[15][16]

Conclusion

The aberrant reactivation of the Hedgehog signaling pathway is a key pathogenic event in pulmonary fibrosis, driving fibroblast activation, proliferation, and ECM deposition. A thorough understanding of this pathway's mechanism of action is crucial for the development of novel anti-fibrotic therapies. The experimental protocols and data summarized in this guide provide a framework for researchers to investigate the intricacies of Hedgehog signaling in the context of lung fibrosis. The promising results from clinical trials of Hedgehog pathway inhibitors offer hope for a new class of therapeutics for patients suffering from this devastating disease. Further research into the crosstalk between the Hedgehog pathway and other pro-fibrotic signaling networks, as well as the development of more specific and well-tolerated inhibitors, will be critical in realizing the full therapeutic potential of targeting this fundamental pathway.

References

Preclinical Research on ENV-101 (Taladegib) for the Treatment of Lung Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. Current therapeutic options primarily slow the rate of functional decline but do not halt or reverse the underlying fibrotic process. ENV-101 (taladegib), a potent, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway, has emerged as a promising therapeutic candidate. Aberrant activation of the Hh pathway is increasingly recognized as a key driver of the persistent fibroblast activation and extracellular matrix deposition that characterize IPF. This technical guide provides a comprehensive overview of the preclinical rationale and clinical trial evidence supporting the development of ENV-101 for lung fibrosis. While specific preclinical studies of ENV-101 in lung fibrosis models are not extensively published in peer-reviewed literature, this guide details the established methodologies for preclinical evaluation of anti-fibrotic agents and presents the compelling clinical data that has emerged from Phase 2a trials.

Introduction: The Role of Hedgehog Signaling in Lung Fibrosis

The Hedgehog signaling pathway is a critical regulator of embryonic development that is largely quiescent in adult tissues.[1] However, in the context of tissue injury and certain pathological conditions, including IPF, the pathway can be aberrantly reactivated.[1] This reactivation, particularly of the Sonic Hedgehog (SHH) ligand, in alveolar epithelial cells is thought to be a key instigator of the fibrotic cascade.

Activated Hh signaling in the lung leads to the differentiation and activation of myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) proteins, such as collagen, which leads to the progressive scarring and stiffening of the lung parenchyma.[2][3] The pathway's downstream effectors, the GLI transcription factors, promote the expression of pro-fibrotic genes. Therefore, inhibition of the Hh pathway presents a rational and targeted therapeutic strategy to disrupt the fundamental mechanisms of fibrosis.

ENV-101 (Taladegib): A Potent Hedgehog Pathway Inhibitor

ENV-101, also known as taladegib (B560078), is a small molecule inhibitor of Smoothened (SMO), a key transmembrane protein in the Hedgehog signaling pathway.[4] By binding to and inhibiting SMO, ENV-101 effectively blocks the transduction of the Hh signal, thereby preventing the activation of downstream pro-fibrotic genes.[2]

Mechanism of Action

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits SMO. Ligand binding relieves this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation, differentiation, and tissue repair. In IPF, the dysregulation of this pathway leads to sustained myofibroblast activation and ECM production. ENV-101's inhibition of SMO is a pivotal intervention point in this pathological process.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action Therapeutic Intervention Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI (active) GLI (active) GLI->GLI (active) Target Genes Pro-fibrotic Target Genes GLI (active)->Target Genes Transcription ENV-101 ENV-101 (Taladegib) ENV-101->SMO Inhibits

Figure 1: Simplified Hedgehog Signaling Pathway and the Mechanism of Action of ENV-101.

Preclinical Potency

While comprehensive preclinical studies on ENV-101 in lung fibrosis models are not widely published, patent filings provide key insights into its potency.

Compound Potency Metric Finding Reference
Taladegib (ENV-101)Inhibition of GLI1 in the lungs (animal models)>20-fold more potent than vismodegib[5]

This finding is significant as it suggests a potentially wider therapeutic window and greater target engagement in the lung compared to other Hedgehog inhibitors that have been clinically evaluated.

Preclinical Experimental Protocols for Anti-Fibrotic Agents

The evaluation of a novel anti-fibrotic agent like ENV-101 typically involves a series of in vitro and in vivo studies to establish proof-of-concept and assess efficacy and safety. The bleomycin-induced lung fibrosis model in mice is the most widely used and well-characterized in vivo model for these purposes.

In Vitro Assays
  • Cell Lines: Primary human lung fibroblasts (HLFs) and epithelial cells (e.g., A549) are commonly used.

  • Assays:

    • Myofibroblast Differentiation: Assessing the ability of the compound to inhibit the transformation of fibroblasts to myofibroblasts, often induced by TGF-β. This is typically measured by changes in the expression of α-smooth muscle actin (α-SMA).

    • Collagen Production: Quantifying the reduction in collagen synthesis and deposition by fibroblasts in response to the therapeutic agent.

    • Cell Proliferation and Viability Assays: To determine the cytotoxic profile of the compound.

In Vivo Model: Bleomycin-Induced Lung Fibrosis

This model recapitulates many of the key pathological features of human IPF, including inflammation, fibroblast activation, and excessive collagen deposition.

Bleomycin_Model_Workflow cluster_induction Fibrosis Induction cluster_treatment Therapeutic Intervention cluster_endpoints Endpoint Analysis A Day 0: Intratracheal Bleomycin (B88199) Instillation B Day 7-21: Daily Dosing with ENV-101 or Vehicle A->B C Day 21: Sacrifice and Tissue Collection B->C D Histological Analysis (Ashcroft Scoring) C->D E Biochemical Analysis (Hydroxyproline Assay) C->E F Gene Expression Analysis (qRT-PCR for Collagen) C->F

Figure 2: Typical Experimental Workflow for the Bleomycin-Induced Mouse Model of Lung Fibrosis.

  • Animal Model: C57BL/6 mice are commonly used due to their robust fibrotic response to bleomycin.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5-3.0 mg/kg) is administered to anesthetized mice.

  • Therapeutic Intervention: Treatment with the investigational compound (e.g., ENV-101) or vehicle control is typically initiated after the initial inflammatory phase has subsided (around day 7) and continued for 14-21 days.

  • Endpoint Analysis:

    • Histology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to visualize collagen deposition. The extent of fibrosis is quantified using a semi-quantitative scoring system, such as the Ashcroft score.

    • Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of the amino acid hydroxyproline, a major component of collagen.

    • Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of key fibrotic genes, such as those for collagen type I (COL1A1, COL1A2).

Clinical Efficacy of ENV-101 in Idiopathic Pulmonary Fibrosis

The preclinical rationale for ENV-101 has been strongly supported by the outcomes of a Phase 2a, randomized, double-blind, placebo-controlled clinical trial (NCT04968574).[6][7] This trial evaluated the safety and efficacy of ENV-101 in patients with IPF over a 12-week period.

Key Efficacy Endpoints from the Phase 2a Trial

The trial demonstrated statistically significant and clinically meaningful improvements in lung function and reductions in quantitative measures of lung fibrosis.

Efficacy Endpoint ENV-101 (Taladegib) Placebo p-value Reference
Change in % Predicted FVC from Baseline +1.9%-1.3%0.035[3]
Change in Total Lung Capacity (TLC) from Baseline (mL) +200 mL-56 mL0.005[8]
Change in Quantitative Interstitial Lung Disease (QILD) (%) -9.4%+1.1%<0.05
Change in Quantitative Lung Fibrosis (QLF) (%) -2.0%+0.87%0.1
Change in Quantitative Ground Glass (QGG) (%) -4.6%+0.29%0.07

FVC: Forced Vital Capacity

Post-Hoc Analysis of Volumetric CT Data

A post-hoc analysis using deep learning-based CT analytics provided further evidence of ENV-101's disease-modifying potential.[9]

Volumetric CT Endpoint ENV-101 (Taladegib) Placebo p-value Reference
Change in Lung Volume (mL) +142.28 mL-113.07 mL0.014[7]
Change in Pulmonary Vessel Volume (%) -0.25%+0.07%0.0007[7]
Change in Fibrosis Extent (%) -1.32%+1.32%0.063[7]

These results are particularly noteworthy as ENV-101 is the first therapeutic candidate to demonstrate a reduction in pulmonary vessel volume in IPF patients, a marker that has been correlated with improved mortality.[9]

Conclusion and Future Directions

The inhibition of the Hedgehog signaling pathway with ENV-101 (taladegib) represents a novel and promising therapeutic approach for idiopathic pulmonary fibrosis. The preclinical rationale, centered on the central role of aberrant Hh signaling in driving the fibrotic process, is strongly supported by the compelling efficacy data from the Phase 2a clinical trial. The observed improvements in lung function and reversal of key measures of lung fibrosis suggest that ENV-101 has the potential to be a disease-modifying therapy for IPF.

Further preclinical studies to fully elucidate the downstream effects of ENV-101 on various lung cell types and in different models of pulmonary fibrosis would be valuable. The ongoing and planned later-phase clinical trials (e.g., the WHISTLE-PF trial) will be crucial in confirming the efficacy and safety of ENV-101 and establishing its place in the therapeutic landscape for this devastating disease.[10] The data generated to date provide a strong foundation for the continued development of ENV-101 as a potentially transformative treatment for patients with lung fibrosis.

References

ENV-101 (Taladegib): A Smoothened Antagonist for the Treatment of Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need.[1][2][3] Current therapeutic options primarily slow the decline of lung function but do not halt or reverse the underlying fibrotic process.[2][4] ENV-101 (taladegib), a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway, has emerged as a promising novel therapeutic candidate.[5][6] This document provides a comprehensive technical overview of ENV-101, including its mechanism of action, preclinical and clinical data in fibrotic diseases, and detailed experimental protocols.

The aberrant activation of the Hedgehog signaling pathway is increasingly recognized as a key driver of fibrosis in various organs, including the lungs.[7][8][9] This pathway, crucial during embryonic development, becomes reactivated in adult tissues following injury, leading to the accumulation of myofibroblasts and excessive deposition of extracellular matrix, the hallmarks of fibrosis.[10][11][12] ENV-101, by targeting the SMO receptor, effectively blocks this pathological signaling cascade, offering a potential to not only slow but also reverse the fibrotic process.[2][3][11][13][14]

Recent clinical data from a Phase 2a trial in patients with IPF have demonstrated that ENV-101 can significantly improve lung function, increase total lung capacity, and reduce key measures of lung fibrosis.[2][11][15][16] Furthermore, a post-hoc analysis revealed a significant reduction in pulmonary vessel volume, a novel imaging biomarker correlated with improved mortality in IPF.[1][3][13][14] These findings underscore the disease-modifying potential of ENV-101 and support its continued development for the treatment of IPF and potentially other fibrotic diseases.

The Role of the Hedgehog Signaling Pathway in Fibrosis

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue patterning. In adult tissues, its activity is generally low but can be reactivated in response to injury to facilitate tissue repair.[10][12] However, chronic or aberrant activation of the Hh pathway is implicated in the pathogenesis of several diseases, including cancer and fibrosis.[7][8][9]

In the context of fibrosis, the Hh pathway plays a central role in the activation of myofibroblasts, the primary cell type responsible for the excessive production and deposition of extracellular matrix components that lead to tissue scarring.[1][11] The canonical Hh signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor, Patched (PTCH). This binding relieves the inhibition of PTCH on the G protein-coupled receptor, Smoothened (SMO). The activation of SMO then triggers a downstream signaling cascade culminating in the activation and nuclear translocation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation, differentiation, and survival, including those promoting a fibrotic phenotype.[8][17]

Dysregulated Hh signaling has been observed in various fibrotic conditions, including idiopathic pulmonary fibrosis (IPF), liver fibrosis, and kidney fibrosis.[7][8][9][18] Therefore, targeting this pathway with inhibitors like ENV-101 represents a rational and promising therapeutic strategy to combat these debilitating diseases.

ENV-101: Mechanism of Action as a SMO Antagonist

ENV-101 (taladegib) is a potent, selective, and orally available small-molecule inhibitor of the Smoothened (SMO) receptor.[6] By binding to SMO, ENV-101 prevents its activation, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors.[2][3][13][15][14] This inhibition of the Hh pathway effectively reduces the activation of myofibroblasts and the subsequent deposition of fibrotic matrix.[1][11]

The targeted inhibition of SMO by ENV-101 offers a direct approach to interrupt the pro-fibrotic signaling at a key nodal point in the pathway. This mechanism provides the potential to not only slow the progression of fibrosis but also to potentially reverse existing scarring by promoting a more balanced tissue repair process.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_antagonist ENV-101 Intervention PTCH_off PTCH SMO_off SMO (Inactive) PTCH_off->SMO_off Inhibits SUFU_GLI SUFU-GLI Complex GLI_R GLI-R (Repressor) SUFU_GLI->GLI_R Processing Target_Genes_off Target Gene Transcription (Repressed) GLI_R->Target_Genes_off Inhibits Hedgehog Hedgehog Ligand PTCH_on PTCH Hedgehog->PTCH_on Binds SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved GLI_A GLI-A (Activator) SMO_on->GLI_A Activation Target_Genes_on Target Gene Transcription (Fibrosis) GLI_A->Target_Genes_on Promotes ENV101 ENV-101 (Taladegib) SMO_blocked SMO (Inactive) ENV101->SMO_blocked Antagonizes

Figure 1: Hedgehog Signaling Pathway and ENV-101 Mechanism of Action.

Quantitative Data from Clinical Studies

The efficacy and safety of ENV-101 have been evaluated in a Phase 2a, randomized, double-blind, placebo-controlled clinical trial in patients with Idiopathic Pulmonary Fibrosis (NCT04968574).[1][3][13][19] The trial enrolled 41 adult patients who received either ENV-101 (200 mg daily) or a placebo for 12 weeks.[11]

Efficacy Data

The study demonstrated statistically significant and clinically meaningful improvements in key measures of lung function and fibrosis in patients treated with ENV-101 compared to placebo.

Table 1: Key Efficacy Endpoints from the Phase 2a Clinical Trial of ENV-101 in IPF

EndpointENV-101 (n=16)Placebo (n=18)p-valueEffect Size
Change in Percent Predicted Forced Vital Capacity (ppFVC) +1.9%-1.3%0.035[12]0.78[20]
Change in Total Lung Capacity (TLC) (mL) +200 mL-56 mL0.005[2][12]-
Change in Quantitative Interstitial Lung Disease (QILD) (%) -9.4%+1.1%<0.05[15]-
Change in Quantitative Lung Fibrosis (QLF) (%) -2.0%+0.87%0.1[15]-
Change in Quantitative Ground Glass (QGG) (%) -4.6%+0.29%--
Change in Lung Volume (Lung8) (mL) +142.28 mL-113.07 mL0.014[1][3]0.87[1][3]
Change in Normalized Pulmonary Vessel Volume (Vascul8) (%) -0.25%+0.07%0.0007[1][3]-1.28[1][3]
Change in Fibrosis (Fibr8) (%) -1.32%+1.32%0.063[1][3]-0.64[1][3]

Data presented as mean change from baseline at 12 weeks.

Safety and Tolerability

ENV-101 was generally well-tolerated in the Phase 2a trial.[16] The most commonly reported treatment-related adverse events were dysgeusia (change in taste), alopecia (hair loss), and muscle spasms, which were mostly mild to moderate in severity.[11][16] No treatment-related serious adverse events were reported.[11][16]

Experimental Protocols

Phase 2a Clinical Trial Protocol (NCT04968574)

This study was a randomized, double-blind, multi-center, placebo-controlled trial designed to evaluate the safety, tolerability, and efficacy of ENV-101 in patients with IPF.[1][3][13][19]

  • Study Population: Adult patients (≥40 years old) with a diagnosis of IPF confirmed by centrally read high-resolution computed tomography (HRCT) within the last 7 years.[19]

  • Intervention: Participants were randomized in a 1:1 ratio to receive either 200 mg of ENV-101 or a matching placebo, administered orally once daily for 12 weeks.[11]

  • Primary Endpoint: The primary endpoint was safety and tolerability.[5][16]

  • Secondary and Exploratory Endpoints: Efficacy was assessed through various secondary and exploratory endpoints, including:

    • Change from baseline in percent predicted forced vital capacity (ppFVC).[16]

    • Change from baseline in total lung capacity (TLC).

    • Quantitative analysis of lung fibrosis, interstitial lung disease, and ground glass opacities using HRCT.[15]

    • Post-hoc analysis using deep learning-based CT analytics (Lung8, Vascul8, Fibr8) to quantify changes in lung volume, pulmonary vessel volume, and fibrosis extent.[1][3][13][14]

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Period (12 Weeks) cluster_assessment Endpoint Assessment Inclusion_Criteria Inclusion Criteria Met (IPF Diagnosis, Age > 40) Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Randomization_Point Randomization_Point Informed_Consent->Randomization_Point Randomize ENV101_Arm ENV-101 (200 mg/day) Treatment Daily Oral Administration ENV101_Arm->Treatment Placebo_Arm Placebo Placebo_Arm->Treatment Safety_Monitoring Safety & Tolerability (Primary Endpoint) Treatment->Safety_Monitoring Efficacy_Endpoints Efficacy Endpoints - ppFVC - TLC - HRCT (QILD, QLF) - Deep Learning CT Analysis Treatment->Efficacy_Endpoints Randomization_Point->ENV101_Arm Randomization_Point->Placebo_Arm

Figure 2: Phase 2a Clinical Trial Workflow for ENV-101 in IPF.
Preclinical Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of ENV-101 are not extensively available in the public domain, standard assays for characterizing SMO antagonists would have been employed. These typically include:

  • SMO Receptor Binding Assays: Competitive binding assays are used to determine the affinity of the compound for the SMO receptor. This is often done using a radiolabeled or fluorescently-labeled SMO ligand (e.g., [3H]-cyclopamine or BODIPY-cyclopamine) and measuring the displacement by the test compound in cells overexpressing the SMO receptor.[21][22][23]

  • Cell-Based Hedgehog Pathway Inhibition Assays: These assays measure the functional inhibition of the Hh pathway in response to the compound. A common method is to use a cell line containing a GLI-responsive luciferase reporter gene. Inhibition of the pathway is quantified by a decrease in luciferase activity.[22][24]

  • In Vivo Models of Fibrosis: The efficacy of the compound in a disease-relevant context is evaluated in animal models of fibrosis. For pulmonary fibrosis, the bleomycin-induced lung fibrosis model in mice is a widely used and well-characterized model. Efficacy is assessed by measuring changes in lung histology (e.g., Ashcroft score for fibrosis), collagen content (e.g., hydroxyproline (B1673980) assay), and expression of fibrotic markers.

Future Directions

Based on the promising results from the Phase 2a trial, Endeavor BioMedicines has initiated a global Phase 2b clinical trial, WHISTLE-PF (NCT06422884), to further evaluate the efficacy and safety of multiple doses of ENV-101 in a larger population of patients with IPF.[1][4][13] The successful completion of this trial will be a critical step towards establishing ENV-101 as a transformative therapy for IPF.

Furthermore, given the central role of the Hedgehog pathway in fibrosis across different organs, there is a strong rationale for exploring the therapeutic potential of ENV-101 in other fibrotic diseases, such as liver fibrosis and scleroderma.

Conclusion

ENV-101 is a first-in-class Smoothened antagonist that has demonstrated significant and clinically meaningful anti-fibrotic effects in patients with Idiopathic Pulmonary Fibrosis. Its targeted mechanism of action, which directly inhibits the aberrantly activated Hedgehog signaling pathway, represents a novel and promising approach to treating fibrotic diseases. The robust data from the Phase 2a clinical trial provide a strong foundation for the continued development of ENV-101 as a potential disease-modifying therapy that could change the treatment paradigm for patients with IPF and other debilitating fibrotic conditions. The ongoing Phase 2b trial will be instrumental in further defining the therapeutic profile of this promising agent.

References

An In-depth Technical Guide to the Initial Discovery and Development of Taladegib (LY2940680)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Taladegib (B560078) (also known as LY2940680 and ENV-101) is an orally bioavailable, potent, and selective small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is a known driver in several human cancers, including basal cell carcinoma (BCC) and medulloblastoma, and has been implicated in fibrotic diseases.[2][3] Developed initially by Eli Lilly and Company, taladegib was identified as a robust inhibitor of Hh signaling, capable of overcoming resistance mechanisms observed with first-generation SMO antagonists.[4] This guide details the foundational discovery, mechanism of action, and the preclinical and early clinical development of taladegib, presenting key data, experimental methodologies, and the logical framework that guided its progression from a novel chemical entity to a clinical candidate.

Discovery and Rationale

The Hedgehog signaling pathway is essential during embryonic development but is largely quiescent in adult tissues. Its pathological reactivation can lead to uncontrolled cell proliferation and is a key oncogenic driver in specific malignancies.[3] The G protein-coupled receptor (GPCR)-like protein Smoothened is the central transducer of the Hh signal.[2] Mutations in upstream pathway components like Patched-1 (PTCH1) or SMO itself can lead to constitutive, ligand-independent pathway activation, making SMO an attractive therapeutic target.[4]

The discovery of taladegib was driven by the need for potent SMO inhibitors with favorable pharmacokinetic properties and the ability to inhibit SMO mutants that confer resistance to other therapies.[4] A key finding during its early characterization was its efficacy against the D473H SMO mutant, which is a known resistance mutation to the first-in-class inhibitor vismodegib.[4]

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

In the absence of an Hh ligand, the PTCH1 receptor tonically inhibits SMO, preventing it from translocating to the primary cilium. This allows for the proteolytic cleavage of Glioma-associated oncogene (GLI) transcription factors into their repressor forms (GLI-R).[5] Upon Hh ligand binding to PTCH1, this inhibition is relieved. SMO accumulates in the primary cilium and initiates a signaling cascade that prevents GLI cleavage, leading to the formation of GLI activator forms (GLI-A).[5] GLI-A translocates to the nucleus to induce the transcription of Hh target genes, including GLI1 and PTCH1, driving cell proliferation and survival.[2]

Taladegib exerts its effect by binding directly to the seven-transmembrane bundle of the SMO receptor.[4][5] This binding event locks SMO in an inactive conformation, effectively blocking the downstream signaling cascade even in the context of PTCH1 loss-of-function mutations or Hh ligand overexpression.[6]

Caption: The Hedgehog signaling pathway and the inhibitory action of Taladegib on SMO.

Preclinical Development

The preclinical evaluation of taladegib established its potency, selectivity, and in vivo efficacy, providing a strong basis for clinical investigation.

In Vitro Studies
Table 1: Summary of In Vitro Activity of Taladegib (LY2940680)
Parameter Description
Target Smoothened (SMO) Receptor
Mechanism Direct competitive antagonist
Cell-Based Potency Potently inhibits Hh signaling in Daoy (medulloblastoma) and C3H10T½ (mesenchymal) cell lines.[4]
Resistance Profile Binds to and inhibits the functional activity of the vismodegib-resistant D473H SMO mutant.[4]
In Vivo Studies

Taladegib demonstrated excellent pharmacokinetic properties in animal models and significant anti-tumor activity.[7] In a genetically engineered mouse model (Ptch+/-, p53-/-) that spontaneously develops medulloblastoma, oral administration of taladegib resulted in remarkable efficacy and significantly improved survival.[4][7] Pharmacodynamic analyses in these models confirmed target engagement, showing induction of apoptosis (Caspase-3 activity) and reduced proliferation within tumors.[7]

Table 2: Summary of In Vivo Preclinical Studies
Model System Ptch+/-, p53-/- transgenic mice (spontaneous medulloblastoma)
Administration Oral
Efficacy - Remarkable anti-tumor activity[4][7]- Significantly improved survival[7]
Pharmacodynamics - Induced Caspase-3 activity (apoptosis)[7]- Reduced tumor cell proliferation[7]- Inhibited Hh-regulated gene expression in tumor stroma[7]
Pharmacokinetics Excellent properties in rodent and non-rodent species.[7]

Key Experimental Protocols

The characterization of taladegib relied on established assays to measure Hedgehog pathway activity.

Gli-Luciferase Reporter Assay

This functional assay is a widely used method to quantify Hh pathway activation by measuring the transcriptional activity of GLI proteins.

  • Principle: Cells (e.g., NIH/3T3 or C3H10T½) are engineered to stably express a luciferase reporter gene under the control of a promoter containing multiple GLI-binding sites. Activation of the Hh pathway leads to GLI-A translocation to the nucleus, driving luciferase expression, which can be quantified by luminescence.

  • Protocol Outline:

    • Cell Culture: Plate Hh-responsive reporter cells in a 96-well plate and grow to confluence.

    • Pathway Activation: Induce the Hh pathway using a SMO agonist like SAG (Smoothened Agonist) or conditioned medium containing the Sonic Hedgehog (Shh) ligand.

    • Compound Treatment: Concurrently treat cells with a serial dilution of taladegib (or vehicle control).

    • Incubation: Incubate for 24-48 hours to allow for reporter gene expression.

    • Lysis & Readout: Lyse the cells and add luciferase substrate. Measure luminescence using a luminometer. A dual-luciferase system with a constitutively expressed control reporter (e.g., Renilla) is often used for normalization.

    • Data Analysis: Normalize the GLI-reporter signal to the control reporter signal. Plot the normalized signal against the inhibitor concentration to determine the IC50 value.

Experimental_Workflow cluster_workflow Gli-Luciferase Reporter Assay Workflow A 1. Seed Reporter Cells (96-well plate) B 2. Add Pathway Activator (e.g., SAG) A->B C 3. Add Taladegib (Serial Dilution) B->C D 4. Incubate (24-48 hours) C->D E 5. Lyse Cells & Add Luciferase Substrate D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: A generalized workflow for a Gli-luciferase reporter assay to test SMO inhibitors.
Pharmacodynamic Skin Biopsy Assay

This translational assay measures target engagement in a clinical setting by assessing the downstream effects of Hh pathway inhibition in an accessible tissue.

  • Principle: Since the Hh pathway is active in skin (e.g., in hair follicles), changes in the expression of the direct target gene GLI1 can serve as a pharmacodynamic biomarker for SMO inhibitor activity.

  • Protocol Outline:

    • Biopsy Collection: Obtain small punch biopsies from the skin of study subjects at baseline (pre-treatment) and at specified time points following taladegib administration (e.g., Day 15, Day 30).

    • RNA Extraction: Immediately stabilize the tissue and extract total RNA using a standardized kit.

    • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

    • Quantitative PCR (qPCR): Perform qPCR using specific primers and probes for GLI1 and a stable housekeeping gene (e.g., RPLP0) for normalization.

    • Data Analysis: Use the comparative Cq (ΔΔCq) method to calculate the relative change in GLI1 mRNA expression post-treatment compared to baseline. The percent inhibition is derived from these values.

Early Clinical Development (Phase I)

The initial Phase I study of taladegib (LY2940680) was a multicenter, open-label, dose-escalation trial designed to assess its safety, tolerability, pharmacokinetics (PK), and to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) in patients with advanced solid tumors.[3]

Table 3: Summary of Taladegib Phase I Dose-Escalation Study
Study Design 3+3 Dose Escalation, followed by dose confirmation and expansion cohorts.[3]
Patient Population Advanced/metastatic cancers, including cohorts for Basal Cell Carcinoma (BCC).[3]
Dose Levels Tested 50 mg to 600 mg, once daily (QD), orally.[3]
Maximum Tolerated Dose (MTD) 400 mg QD.[3]
Dose-Limiting Toxicities (DLTs) Included Grade 3 maculopapular rash and Grade 3 hyponatremia.[3]
Common Adverse Events Dysgeusia (taste alteration), fatigue, nausea, and muscle spasms.[3]
Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analyses showed that taladegib was slowly eliminated from plasma, and an active, equipotent metabolite (LSN3185556) was identified.[3] The pharmacodynamic skin biopsy assay was employed to confirm target engagement. This analysis revealed a high degree of target inhibition across all tested dose levels.

Table 4: Clinical Pharmacokinetic and Pharmacodynamic Profile
Parameter Finding
Absorption (Tmax) ~3 hours post-dose.[3]
Metabolism Primarily via CYP3A4; produces an active, equipotent metabolite (LSN3185556).[3]
Target Engagement (PD) Median inhibition of Gli1 mRNA in skin biopsies was 92.3% across all dose levels.[3]
Clinical Activity Objective responses were observed in patients with BCC, including those who had previously been treated with other Hh inhibitors.[3]

Logical Framework of Development

The initial discovery and development of taladegib followed a logical, target-based drug discovery paradigm, progressing from pathway identification to clinical proof-of-concept.

Logical_Flow Target_ID Target Identification (Hedgehog/SMO Pathway in Cancer) Screening Lead Discovery (Identification of LY2940680) Target_ID->Screening In_Vitro In Vitro Characterization - Potency Assays - Resistance Profiling (D473H) Screening->In_Vitro In_Vivo In Vivo Efficacy (Genetically Engineered Mouse Models) In_Vitro->In_Vivo Tox_PK Preclinical Safety & PK (Rodent & Non-Rodent) In_Vivo->Tox_PK Phase_I Phase I Clinical Trial - Safety & Tolerability - MTD Determination - PK/PD Profiling Tox_PK->Phase_I RP2D Recommended Phase II Dose (RP2D Established) Phase_I->RP2D

Caption: Logical progression of the discovery and early development of Taladegib.

Conclusion

The initial discovery and development program for taladegib (LY2940680) successfully identified a potent, orally bioavailable SMO antagonist. Preclinical studies demonstrated significant anti-tumor efficacy, particularly in models of medulloblastoma, and importantly, showed activity against a clinically relevant resistance mutation. Early clinical trials in patients with advanced cancers established an acceptable safety profile and a recommended Phase II dose of 400 mg daily, with pharmacodynamic data confirming robust target engagement at all tested doses.[3] This foundational work established taladegib as a promising second-generation Hedgehog pathway inhibitor and paved the way for its further investigation in oncology and, subsequently, in fibrotic diseases like idiopathic pulmonary fibrosis.

References

Taladegib's Impact on Epithelial-Mesenchymal Transition in Idiopathic Pulmonary Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a critical need for novel therapeutic interventions. A key pathological process implicated in IPF is the Epithelial-Mesenchymal Transition (EMT), where alveolar epithelial cells acquire a mesenchymal phenotype, contributing to the accumulation of myofibroblasts and excessive extracellular matrix deposition. The Hedgehog (Hh) signaling pathway, aberrantly activated in IPF, has emerged as a crucial driver of this fibrotic process. Taladegib (B560078) (formerly ENV-101), a potent, orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor in the Hh pathway, has shown promise in clinical trials for IPF. This technical guide provides an in-depth analysis of the mechanism of action of taladegib, its impact on the Hh-driven EMT in IPF, and a summary of the available clinical data. Detailed experimental protocols for investigating the anti-EMT effects of Hedgehog inhibitors are also presented.

Introduction: The Role of EMT in IPF

Idiopathic Pulmonary Fibrosis is characterized by the relentless scarring of lung tissue, leading to a progressive decline in respiratory function.[1][2] At the cellular level, a critical event is the transformation of alveolar epithelial cells into migratory and fibrogenic mesenchymal cells, a process known as Epithelial-Mesenchymal Transition (EMT).[3] This transition is marked by the loss of epithelial markers, such as E-cadherin, and the gain of mesenchymal markers, including N-cadherin, Vimentin, and alpha-smooth muscle actin (α-SMA). The resulting myofibroblasts are the primary producers of the collagen-rich extracellular matrix that defines fibrotic lesions.[3]

The Hedgehog signaling pathway, essential during embryonic lung development, is pathologically reactivated in the adult IPF lung.[3][4] This aberrant signaling is a key driver of EMT and subsequent fibrosis.[3][5]

Taladegib: A Smoothened Inhibitor Targeting the Hedgehog Pathway

Taladegib is an investigational drug that acts as a potent inhibitor of the Hedgehog signaling pathway.[6][7][8] It functions by binding to and inhibiting Smoothened (SMO), a G-protein-coupled receptor that is a central component of the Hh signaling cascade.[9][10] By blocking SMO, taladegib prevents the activation and nuclear translocation of the GLI family of transcription factors, which are the downstream effectors of the pathway. This, in turn, is expected to suppress the transcription of genes that promote EMT and fibrosis.[11]

Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on SMO, allowing SMO to activate the GLI transcription factors. In the context of IPF, pro-fibrotic factors like Transforming Growth Factor-beta 1 (TGF-β1) can induce the expression of Hedgehog ligands, leading to the activation of this pathway in alveolar epithelial cells and subsequent EMT.[12] Taladegib's inhibition of SMO is a critical intervention point in this pathological cascade.

Hedgehog_Signaling_Pathway_and_Taladegib_Inhibition cluster_TGF Pro-fibrotic Stimulus cluster_Cell Alveolar Epithelial Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Outcome Cellular Response TGFB1 TGF-β1 Hedgehog_Ligand Hedgehog Ligand (e.g., SHH) TGFB1->Hedgehog_Ligand induces expression PTCH PTCH SMO Smoothened (SMO) PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits SUFU inhibition of GLI GLI_inactive GLI (inactive) SUFU->GLI_inactive sequesters GLI_active GLI (active) GLI_inactive->GLI_active Target_Genes Target Gene Transcription (e.g., Snail, Slug) GLI_active->Target_Genes activates EMT Epithelial- Mesenchymal Transition (EMT) Target_Genes->EMT Fibrosis Fibrosis EMT->Fibrosis Taladegib Taladegib Taladegib->SMO Inhibits Hedgehog_Ligand->PTCH binds

Caption: Taladegib's mechanism of action in inhibiting the Hedgehog signaling pathway to block EMT and fibrosis.

Quantitative Data from Clinical and Preclinical Studies

Clinical Trial Data: Taladegib in IPF

A Phase 2a, randomized, double-blind, placebo-controlled trial (NCT04968574) evaluated the efficacy and safety of taladegib (200 mg daily) in patients with IPF over 12 weeks.[6][10][12] The key findings are summarized below.

EndpointTaladegib (n=21)Placebo (n=20)p-value
Change from Baseline in Percent Predicted Forced Vital Capacity (ppFVC) +1.9%-1.3%0.035
Change from Baseline in Total Lung Capacity (TLC) by HRCT +206.67 mL-55.58 mL0.0040
Change from Baseline in Quantitative Interstitial Lung Disease (%QILD) -9.4%+1.1%0.047
Table 1: Efficacy of Taladegib in Patients with IPF after 12 Weeks of Treatment.[7][12]
Adverse EventTaladegib (n=21)Placebo (n=20)
Dysgeusia (altered taste)57%0%
Muscle spasms57%0%
Alopecia (hair loss)52%0%
Nausea19%Not reported
Constipation14%Not reported
Table 2: Most Common Treatment-Emergent Adverse Events with Taladegib in the Phase 2a IPF Trial.[2][6]

A post-hoc analysis of this trial using advanced deep learning CT quantification also demonstrated significant improvements in lung volume and a reduction in pulmonary vessel volume in the taladegib-treated group compared to placebo.[13]

Imaging BiomarkerTaladegib (n=16)Placebo (n=18)p-value
Change in Lung Volume (Lung8) +142.28 mL-113.07 mL0.014
Change in Pulmonary Vessel Volume (Vascul8) -0.25 percentage points+0.07 percentage points0.0007
Table 3: Post-Hoc Analysis of Imaging Biomarkers in the Phase 2a IPF Trial.[13]
Preclinical Data: Hedgehog Inhibitors and EMT Markers

While specific quantitative data for taladegib's direct effect on EMT markers in preclinical IPF models is not extensively published, studies using other Hedgehog pathway inhibitors in similar contexts provide valuable insights into the expected mechanism.

Cell Line / ModelTreatmentEffect on Epithelial Markers (e.g., E-cadherin)Effect on Mesenchymal Markers (e.g., N-cadherin, Vimentin, α-SMA)Reference
A549 Human Lung Cancer Cells (TGF-β1 induced EMT)GDC-0449 (Smoothened inhibitor)Reversal of TGF-β1-induced downregulationAttenuation of TGF-β1-induced upregulation[14]
Bleomycin-induced Lung Fibrosis in MiceGANT61 (GLI inhibitor)Not explicitly quantifiedDecreased α-SMA expression[15]
Human Bronchial Epithelial Cells (TGF-β1 induced EMT)GANT61 (GLI inhibitor)Not explicitly quantifiedAttenuated induction of mesenchymal markers[3]
HCC460 Human Lung Cancer CellsTMEM107 downregulation (activates Hh) + GANT61Upregulation (reversal of downregulation)Downregulation (reversal of upregulation)[16]
Table 4: Effects of Hedgehog Pathway Inhibitors on EMT Markers in Preclinical Lung Models.

Experimental Protocols

In Vitro Assessment of Taladegib's Effect on TGF-β1-Induced EMT

This protocol is adapted from studies investigating the role of Hedgehog signaling in TGF-β1-induced EMT in lung epithelial cells.

Objective: To determine the efficacy of taladegib in preventing or reversing TGF-β1-induced EMT in human alveolar epithelial cells (e.g., A549 cell line).

Materials:

  • A549 cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Recombinant Human TGF-β1

  • Taladegib (dissolved in DMSO)

  • Primary antibodies: anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-α-SMA, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Reagents for Western blotting and quantitative real-time PCR (qRT-PCR)

  • Reagents for immunofluorescence staining (DAPI)

Procedure:

  • Cell Culture: Culture A549 cells in complete medium at 37°C in a 5% CO2 incubator.

  • EMT Induction and Treatment:

    • Seed A549 cells in 6-well plates.

    • At 70-80% confluency, replace the medium with serum-free medium for 24 hours.

    • Pre-treat cells with varying concentrations of taladegib or vehicle (DMSO) for 1 hour.

    • Induce EMT by adding TGF-β1 (e.g., 5 ng/mL) to the medium.

    • Incubate for 48-72 hours.

  • Western Blot Analysis:

    • Lyse cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against E-cadherin, N-cadherin, Vimentin, α-SMA, and β-actin.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

    • Quantify band intensities relative to the loading control.

  • qRT-PCR Analysis:

    • Extract total RNA from cells and synthesize cDNA.

    • Perform qRT-PCR using primers for CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), ACTA2 (α-SMA), and a housekeeping gene (e.g., GAPDH).

    • Calculate relative gene expression using the ΔΔCt method.

  • Immunofluorescence Staining:

    • Grow cells on coverslips and treat as described above.

    • Fix, permeabilize, and block the cells.

    • Incubate with primary antibodies for E-cadherin and Vimentin.

    • Incubate with fluorescently labeled secondary antibodies and counterstain nuclei with DAPI.

    • Visualize using a fluorescence microscope.

In_Vitro_EMT_Workflow Start Start Seed_Cells Seed A549 Cells Start->Seed_Cells Serum_Starve Serum Starve (24h) Seed_Cells->Serum_Starve Pretreat Pre-treat with Taladegib or Vehicle (1h) Serum_Starve->Pretreat Induce_EMT Induce EMT with TGF-β1 Pretreat->Induce_EMT Incubate Incubate (48-72h) Induce_EMT->Incubate Analysis Analysis Incubate->Analysis Western_Blot Western Blot (E-cadherin, N-cadherin, Vimentin, α-SMA) Analysis->Western_Blot qRT_PCR qRT-PCR (CDH1, CDH2, VIM, ACTA2) Analysis->qRT_PCR Immunofluorescence Immunofluorescence (E-cadherin, Vimentin) Analysis->Immunofluorescence End End

Caption: Workflow for the in vitro assessment of taladegib's effect on TGF-β1-induced EMT.
In Vivo Assessment in a Bleomycin-Induced Pulmonary Fibrosis Model

This protocol outlines a general procedure for evaluating the anti-fibrotic efficacy of taladegib in a widely used animal model of pulmonary fibrosis.

Objective: To assess the therapeutic potential of taladegib in reducing fibrosis and inhibiting EMT in a bleomycin-induced mouse model of pulmonary fibrosis.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin (B88199) sulfate

  • Taladegib

  • Vehicle for oral administration

  • Hydroxyproline (B1673980) assay kit

  • Histology reagents (formalin, paraffin, Masson's trichrome stain)

  • Antibodies for immunohistochemistry (α-SMA, E-cadherin)

Procedure:

  • Induction of Fibrosis:

    • Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline.

    • Administer sterile saline to control mice.

  • Treatment:

    • Begin daily oral administration of taladegib or vehicle at a predetermined time point after bleomycin instillation (e.g., day 7 to model therapeutic intervention).

  • Endpoint Analysis (e.g., day 14 or 21):

    • Euthanize mice and harvest the lungs.

    • Inflate and fix the left lung for histological analysis.

    • Homogenize the right lung for biochemical assays.

  • Histological Analysis:

    • Embed the fixed lung in paraffin, section, and stain with Masson's trichrome to visualize and quantify collagen deposition (e.g., using the Ashcroft scoring system).

    • Perform immunohistochemistry for α-SMA to identify myofibroblasts and E-cadherin to assess epithelial integrity.

  • Biochemical Analysis:

    • Measure the collagen content in the right lung homogenate using a hydroxyproline assay.

In_Vivo_Fibrosis_Model_Workflow Start Start Induce_Fibrosis Induce Pulmonary Fibrosis (Intratracheal Bleomycin) Start->Induce_Fibrosis Treatment_Phase Treatment Phase (Daily Oral Taladegib or Vehicle) Induce_Fibrosis->Treatment_Phase Endpoint Endpoint (e.g., Day 14 or 21) Treatment_Phase->Endpoint Lung_Harvest Harvest Lungs Endpoint->Lung_Harvest Histology Histological Analysis (Masson's Trichrome, IHC for α-SMA, E-cadherin) Lung_Harvest->Histology Biochemistry Biochemical Analysis (Hydroxyproline Assay) Lung_Harvest->Biochemistry End End

Caption: Workflow for the in vivo evaluation of taladegib in a bleomycin-induced pulmonary fibrosis model.

Conclusion and Future Directions

Taladegib has demonstrated promising clinical efficacy in improving lung function and reducing radiological measures of fibrosis in patients with IPF, coupled with a manageable safety profile.[1][2][6] Its mechanism of action, centered on the inhibition of the Hedgehog signaling pathway, directly targets a key driver of EMT, a fundamental process in the pathogenesis of IPF. While direct quantitative preclinical data for taladegib's effect on specific EMT markers is an area for further investigation, the existing evidence from related Hedgehog inhibitors strongly supports its role in mitigating this pro-fibrotic cellular transition.

Future research should focus on elucidating the precise molecular changes in EMT marker expression following taladegib treatment in relevant preclinical models. Furthermore, the ongoing Phase 2b trial (WHISTLE-PF) will provide more extensive data on the long-term efficacy and safety of taladegib and may offer further insights into its disease-modifying potential in IPF. The continued investigation of taladegib and the Hedgehog pathway holds significant promise for the development of a novel and impactful therapy for patients with this devastating disease.

References

Expanding the Therapeutic Horizon of ENV-101: A Technical Guide to its Potential in Fibrotic Lung Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Idiopathic Pulmonary Fibrosis

The landscape of fibrotic lung diseases extends beyond Idiopathic Pulmonary Fibrosis (IPF) to a range of debilitating conditions characterized by progressive scarring of the lung tissue. While significant strides have been made in understanding and treating IPF, a substantial unmet need remains for effective therapies for other fibrotic interstitial lung diseases (ILDs). This technical guide explores the promising potential of ENV-101 (taladegib), a potent inhibitor of the Hedgehog (Hh) signaling pathway, as a novel therapeutic agent for a broader spectrum of fibrotic lung diseases. Building on the robust clinical evidence from its development in IPF, this document provides a comprehensive overview of the underlying scientific rationale, available data, and future directions for the investigation of ENV-101 in these challenging conditions.

The Aberrantly Activated Hedgehog Signaling Pathway in Lung Fibrosis

The Hedgehog signaling pathway, a crucial regulator of embryonic development, is largely quiescent in healthy adult tissues. However, there is a growing body of evidence demonstrating its reactivation in the context of tissue injury and fibrosis.[1][2] In the lung, aberrant Hh signaling is a key driver of fibrogenesis, contributing to the activation and proliferation of myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.[3][4]

The canonical Hh signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched-1 (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein, allowing it to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of GLI transcription factors (GLI1, GLI2, and GLI3).[2][5] Activated GLI proteins then translocate to the nucleus and induce the transcription of target genes involved in cell proliferation, survival, and differentiation, ultimately promoting a pro-fibrotic environment.[2] Non-canonical pathways that are independent of SMO or GLI also exist and contribute to the complexity of Hh signaling in fibrosis.[2][6]

Hedgehog Signaling Pathway in Lung Fibrosis Canonical Hedgehog Signaling Pathway in Lung Fibrosis cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHH Sonic Hedgehog (SHH Ligand) PTCH1 Patched-1 (PTCH1) Receptor SHH->PTCH1 Binding SMO Smoothened (SMO) PTCH1->SMO SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibition GLI_inactive Inactive GLI (Complexed with SUFU) SUFU->GLI_inactive Sequesters GLI_active Active GLI SUFU->GLI_active Release Target_Genes Pro-fibrotic Target Genes (e.g., GLI1, PTCH1, SNAIL) GLI_active->Target_Genes Transcription Activation

Canonical Hedgehog Signaling Pathway in Lung Fibrosis

ENV-101 (Taladegib): A Potent and Specific Hedgehog Pathway Inhibitor

ENV-101, also known as taladegib (B560078), is an orally bioavailable small molecule inhibitor of the Hedgehog signaling pathway.[7] It acts by binding to and inhibiting SMO, the central transducer of the canonical Hh pathway.[8] By blocking SMO function, ENV-101 effectively prevents the activation of downstream GLI transcription factors, thereby halting the pro-fibrotic gene expression program.[9]

Robust Clinical Efficacy of ENV-101 in Idiopathic Pulmonary Fibrosis (IPF)

The therapeutic potential of ENV-101 in fibrotic lung disease has been most extensively evaluated in patients with IPF. The Phase 2a ENV-IPF-101 trial was a randomized, double-blind, placebo-controlled study that demonstrated the safety and efficacy of ENV-101 in this patient population.[10]

Quantitative Data from the Phase 2a ENV-IPF-101 Trial

The following tables summarize the key quantitative outcomes from the ENV-IPF-101 trial, highlighting the significant improvements observed in lung function and imaging biomarkers of fibrosis in patients treated with ENV-101 compared to placebo.

Table 1: Change in Lung Function from Baseline at Week 12

ParameterENV-101 (n=21)Placebo (n=20)Between-Group Difference (95% CI)p-value
Percent Predicted FVC (%) +1.9-1.33.95 (0.31 to 7.60)0.035
Total Lung Capacity (mL) by HRCT +206.67-55.58257.0 (86.8 to 427.2)0.004

Table 2: Change in Quantitative HRCT Measures of Lung Fibrosis from Baseline at Week 12

ParameterENV-101PlaceboBetween-Group Differencep-value
Quantitative Interstitial Lung Disease (%QILD) -9.4%+1.1%-10.5%0.047
Quantitative Lung Fibrosis (%QLF) -2.0%+0.87%-2.87%0.1
Quantitative Ground Glass (%QGG) -4.6%+0.29%-4.89%Not Reported
Pulmonary Vessel Volume (%) -0.25+0.07-0.320.0007
Experimental Protocol: Phase 2a ENV-IPF-101 Trial
  • Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase 2a trial.[10]

  • Patient Population: 41 patients aged >40 years with a diagnosis of IPF, who were not receiving concurrent IPF therapy.[10]

  • Intervention: Patients were randomized (1:1) to receive either 200 mg of ENV-101 or a matching placebo orally, once daily for 12 weeks.[10][11]

  • Primary Outcomes: Safety and tolerability.[10]

  • Secondary and Exploratory Outcomes: Change from baseline in Forced Vital Capacity (FVC), Total Lung Capacity (TLC) measured by High-Resolution Computed Tomography (HRCT), and other quantitative HRCT measures of fibrosis including %QILD, %QLF, and %QGG.[10][12]

  • Follow-up: Patients were followed for a 6-week period after the end of treatment.[10]

Expanding the Scope: The Potential of ENV-101 in Other Fibrotic Lung Diseases

The compelling efficacy of ENV-101 in IPF, coupled with the known involvement of the Hedgehog pathway in a variety of fibrotic processes, provides a strong rationale for investigating its therapeutic potential in other fibrotic lung diseases.

Scientific Rationale for Broader Application

The aberrant activation of the Hedgehog pathway is not exclusive to IPF. Preclinical and clinical evidence suggests its involvement in other fibrotic lung conditions, including:

  • Progressive Pulmonary Fibrosis (PPF): This is a phenotype of several interstitial lung diseases characterized by a progressive decline in lung function. The underlying fibrotic mechanisms share commonalities with IPF, making the Hh pathway a logical therapeutic target.

  • Systemic Sclerosis-associated Interstitial Lung Disease (SSc-ILD): The Hh pathway has been shown to be activated in the skin and lungs of patients with systemic sclerosis, contributing to the fibrotic manifestations of the disease.

  • Silicosis: Studies have demonstrated the upregulation of Hh pathway components in the lungs of individuals with silicosis, a debilitating occupational lung disease caused by the inhalation of crystalline silica.[13]

The WHISTLE-PF Trial: A Pivotal Step Forward

In recognition of this potential, the upcoming Phase 2b WHISTLE-PF (Wound-remodeling Hedgehog-Inhibitor ILD Study Testing Lung Function Endpoints-PF) trial (NCT06422884) will evaluate ENV-101 in a broader population of patients with fibrotic lung disease. A key feature of this trial is the inclusion of a cohort of patients with Progressive Pulmonary Fibrosis, marking a significant step towards validating the efficacy of ENV-101 beyond IPF.[14][15]

Preclinical Evaluation Workflow for ENV-101 Proposed Preclinical Workflow for ENV-101 in Non-IPF Fibrotic Lung Diseases Model Induction of Non-IPF Fibrotic Lung Disease Model (e.g., Silicosis, HP) Treatment Treatment with ENV-101 (various doses) or Vehicle Model->Treatment Assessment Assessment of Efficacy Treatment->Assessment Histology Histopathological Analysis (Fibrosis Scoring) Assessment->Histology Biomarkers Biochemical Markers (e.g., Hydroxyproline) Assessment->Biomarkers PFTs Pulmonary Function Tests (in vivo) Assessment->PFTs Gene_Expression Gene Expression Analysis (Hedgehog pathway targets) Assessment->Gene_Expression

Proposed Preclinical Evaluation Workflow for ENV-101

Preclinical Evidence and Methodologies

While clinical data for ENV-101 in non-IPF fibrotic lung diseases is forthcoming, preclinical studies using various animal models of lung fibrosis provide a foundation for its broader investigation. The bleomycin-induced lung fibrosis model is a widely used and well-characterized model for studying IPF, and the methodologies employed can be adapted to investigate other fibrotic lung diseases.

Generalized Experimental Protocol: Bleomycin-Induced Lung Fibrosis Model
  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin (B88199) sulfate (B86663) (typically 1.5 - 3.0 U/kg) is administered to induce lung injury and subsequent fibrosis.[16]

  • Treatment Protocol: ENV-101 (taladegib) or a vehicle control is administered orally, typically starting on the day of or shortly after bleomycin administration and continuing for a period of 14 to 28 days. Dose-ranging studies are performed to determine the optimal therapeutic dose.

  • Assessment of Fibrosis:

    • Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition. Fibrosis is quantified using a semi-quantitative scoring system (e.g., Ashcroft score).

    • Biochemical Analysis: The total lung collagen content is measured by assaying for hydroxyproline, a major component of collagen.

    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) and Hedgehog pathway target genes (e.g., Gli1, Ptch1) in lung tissue homogenates.

    • Pulmonary Function Tests: In some studies, lung function parameters such as forced vital capacity (FVC) and compliance are measured in anesthetized, tracheostomized mice to assess the physiological impact of fibrosis and the therapeutic effect of the investigational agent.[16]

Conclusion: A Promising Future for ENV-101

ENV-101 has demonstrated remarkable efficacy in treating IPF, a devastating fibrotic lung disease. The strong scientific rationale for the involvement of the Hedgehog signaling pathway in a wider range of fibrotic conditions, coupled with the initiation of the WHISTLE-PF trial including PPF patients, positions ENV-101 as a highly promising therapeutic candidate with the potential to address the significant unmet medical need in the broader landscape of fibrotic lung diseases. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of ENV-101 and to bring this innovative therapy to patients suffering from these progressive and life-threatening conditions.

References

Methodological & Application

Application Notes and Protocols for Taladegib in Bleomycin-Induced Pulmonary Fibrosis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need.[1][2] The bleomycin-induced pulmonary fibrosis model in rodents is a widely used and well-characterized preclinical model to study the pathogenesis of IPF and evaluate potential therapeutic agents.[3] This model mimics key features of human IPF, including inflammation, fibroblast proliferation, and excessive extracellular matrix deposition. Taladegib (B560078) (also known as ENV-101) is a potent, orally available small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[4][5] Aberrant activation of the Hedgehog pathway is implicated in the pathogenesis of IPF, making it a promising therapeutic target.[1][2] Taladegib works by inhibiting Smoothened (SMO), a key transducer of the Hedgehog pathway, which in turn is expected to halt or even reverse lung fibrosis.[4][6]

These application notes provide a detailed overview of the use of taladegib in the bleomycin-induced pulmonary fibrosis animal model, including experimental protocols, data presentation, and visualization of the relevant biological pathways and experimental workflows. While specific preclinical data on taladegib in this model is not publicly available, the following protocols and data are based on studies of other Hedgehog inhibitors in the same model and the clinical data available for taladegib.

Data Presentation

The following tables summarize the clinical efficacy of taladegib in a Phase 2a trial in patients with Idiopathic Pulmonary Fibrosis.[1][7] This data can serve as a benchmark for preclinical studies.

Table 1: Change in Lung Function and Volume after 12 Weeks of Treatment

ParameterTaladegib (200 mg/day)Placebop-value
Mean Change in Percent Predicted Forced Vital Capacity (ppFVC) +1.9%-1.3%0.035[7]
Mean Change in Forced Vital Capacity (FVC) from Baseline (mL) +61.8 mL-57.7 mLN/A
Mean Change in Total Lung Capacity (TLC) from Baseline (mL) +200 mL-56 mL<0.05

Data from a Phase 2a clinical trial in IPF patients (NCT04968574).[1][7]

Table 2: Changes in Radiographic Measures of Lung Fibrosis at Week 12

ParameterTaladegibPlacebo
Change in Quantitative Interstitial Lung Disease (%) ImprovementWorsening
Change in Qualitative Ground Glass (%) ImprovementWorsening
Change in Quantitative Lung Fibrosis (%) ImprovementWorsening

Qualitative summary of results from a Phase 2a clinical trial in IPF patients.[7]

Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in fibrogenesis. In a healthy state, the Patched-1 (PTCH1) receptor inhibits Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog), this inhibition is released, leading to the activation of GLI transcription factors, which then translocate to the nucleus and induce the expression of pro-fibrotic genes. Taladegib, as a SMO inhibitor, blocks this cascade.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds to SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates Taladegib Taladegib Taladegib->SMO Inhibits SUFU SUFU SUFU->GLI Inhibits GLI (active) GLI (active) GLI->GLI (active) Translocates to Pro-fibrotic Genes Pro-fibrotic Genes GLI (active)->Pro-fibrotic Genes Induces Transcription

Caption: The Hedgehog signaling pathway in fibrosis and the inhibitory action of Taladegib.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model

This protocol describes the induction of pulmonary fibrosis in mice using bleomycin (B88199), a method widely employed in preclinical studies.

Materials:

Procedure:

  • Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Anesthesia: Anesthetize the mice using a standardized protocol. For example, isoflurane inhalation (2-3% in oxygen) or intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).

  • Bleomycin Administration:

    • Prepare a fresh solution of bleomycin in sterile saline at a concentration of 1-3 U/kg body weight. The final volume for intratracheal instillation should be approximately 50 µL per mouse.

    • Place the anesthetized mouse in a supine position on a surgical board.

    • Expose the trachea through a small midline incision in the neck.

    • Using a fine-gauge needle and syringe or a specialized intratracheal instillation device, carefully inject the bleomycin solution directly into the trachea.

    • Alternatively, for a less invasive approach, oropharyngeal aspiration can be used.

  • Recovery: Suture the incision if made, and allow the mouse to recover on a warming pad until fully ambulatory.

  • Monitoring: Monitor the animals daily for signs of distress, weight loss, and changes in breathing. The peak of fibrosis is typically observed between 14 and 28 days post-bleomycin administration.

Taladegib Administration Protocol (Representative)

This protocol is a representative example for administering taladegib in a therapeutic regimen.

Materials:

  • Taladegib (ENV-101)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water)

  • Oral gavage needles

Procedure:

  • Dose Preparation: Prepare a suspension of taladegib in the vehicle at the desired concentration. Based on clinical data and studies with other Hedgehog inhibitors, a starting dose range of 10-50 mg/kg/day could be explored in mice.

  • Treatment Groups:

    • Sham Group: Saline instillation + Vehicle administration.

    • Bleomycin Control Group: Bleomycin instillation + Vehicle administration.

    • Taladegib Treatment Group(s): Bleomycin instillation + Taladegib administration (at various doses).

    • Prophylactic Regimen: Start taladegib administration 1-3 days before bleomycin instillation.

    • Therapeutic Regimen: Start taladegib administration 7-10 days after bleomycin instillation, once fibrosis is established.

  • Administration: Administer taladegib or vehicle via oral gavage once daily. The volume should be approximately 100-200 µL per 25g mouse.

  • Study Duration: Continue treatment until the study endpoint (e.g., day 21 or 28 post-bleomycin).

Assessment of Pulmonary Fibrosis

a. Histological Analysis:

  • At the study endpoint, euthanize the mice and perfuse the lungs with saline.

  • Inflate and fix the lungs with 10% neutral buffered formalin.

  • Embed the lung tissue in paraffin (B1166041) and prepare 5 µm sections.

  • Stain the sections with Masson's trichrome or Picrosirius red to visualize collagen deposition.

  • Score the extent of fibrosis using the Ashcroft scoring system or a similar semi-quantitative method.

b. Hydroxyproline (B1673980) Assay (Collagen Quantification):

  • Harvest a portion of the lung tissue and freeze it in liquid nitrogen.

  • Homogenize the lung tissue and hydrolyze it in 6N HCl at 110°C for 18-24 hours.

  • Neutralize the hydrolysate and use a commercial hydroxyproline assay kit to determine the collagen content.

  • Express the results as µg of hydroxyproline per mg of lung tissue.

c. Gene Expression Analysis (RT-qPCR):

  • Isolate total RNA from lung tissue homogenates.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR using primers for pro-fibrotic genes such as Col1a1, Col3a1, Acta2 (α-SMA), and Hedgehog pathway target genes like Gli1 and Ptch1.

  • Normalize the expression levels to a housekeeping gene (e.g., Gapdh or Actb).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of taladegib in the bleomycin-induced pulmonary fibrosis model.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Fibrosis Induction cluster_treatment Treatment Phase cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Bleomycin Instillation Bleomycin Instillation Group Allocation->Bleomycin Instillation Sham Control Sham Control Group Allocation->Sham Control Taladegib Administration Taladegib Administration Endpoint Endpoint Taladegib Administration->Endpoint Histology Histology Endpoint->Histology Hydroxyproline Assay Hydroxyproline Assay Endpoint->Hydroxyproline Assay RT-qPCR RT-qPCR Endpoint->RT-qPCR Sham Control->Endpoint

Caption: A typical experimental workflow for testing Taladegib in a bleomycin model.

References

Application Notes and Protocols for Taladegib Dosage Determination in Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taladegib (B560078) (also known as LY2940680 and ENV-101) is a potent, orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[2][3] Taladegib works by blocking the SMO protein, thereby preventing the downstream activation of GLI transcription factors, which are responsible for regulating genes involved in cell proliferation and survival.[3] Preclinical evaluation in mouse models is a critical step in determining the therapeutic potential and optimal dosing regimen of taladegib.

These application notes provide a comprehensive overview of the methodologies for determining the dosage of taladegib in preclinical mouse models of cancer, with a focus on medulloblastoma.

Mechanism of Action: Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation in adult tissues can drive tumorigenesis.

Hedgehog_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH1 PTCH1 SMO_off SMO PTCH1->SMO_off Inhibits SUFU_Gli SUFU-GLI Complex Gli_R GLI-R (Repressor) SUFU_Gli->Gli_R Proteolytic Cleavage Target_Genes_off Target Gene Transcription OFF Gli_R->Target_Genes_off Hh_Ligand Hedgehog Ligand (e.g., SHH) PTCH1_bound PTCH1 Hh_Ligand->PTCH1_bound SMO_on SMO PTCH1_bound->SMO_on Inhibition Relieved SUFU SUFU SMO_on->SUFU Dissociation of SUFU-GLI Complex Gli_A GLI-A (Activator) Target_Genes_on Target Gene Transcription ON (e.g., GLI1, PTCH1) Gli_A->Target_Genes_on Taladegib Taladegib Taladegib->SMO_on Inhibits

Caption: Hedgehog Signaling Pathway and Taladegib's Mechanism of Action.

Preclinical Mouse Models

The selection of an appropriate mouse model is crucial for the preclinical evaluation of taladegib. Genetically engineered mouse models (GEMMs) that spontaneously develop tumors due to mutations in the Hedgehog pathway are highly relevant.

Mouse ModelTumor TypeKey FeaturesReference
Ptch1+/-p53-/-MedulloblastomaSpontaneous tumor development driven by Hh pathway activation.[1]
R26-SmoM2MedulloblastomaConstitutively active Smoothened (SmoM2) allele leading to SHH-subgroup medulloblastoma.[4]
Human Tumor Xenografts (e.g., patient-derived xenografts - PDX)Various solid tumorsImplantation of human tumor tissue into immunodeficient mice. Allows for testing on human cancers.[1]

Dosage Determination and Administration

Formulation

For oral administration in mice, taladegib can be formulated as a suspension. A commonly used vehicle is:

  • 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [5]

Protocol for Formulation Preparation:

  • Dissolve the required amount of taladegib powder in DMSO. Sonication may be required to aid dissolution.

  • Sequentially add PEG300, Tween 80, and saline, ensuring the solution is clear after each addition.

  • The final solution should be prepared fresh before each use.

Dosing Regimen

The dosage of taladegib in preclinical mouse models can vary depending on the model and the experimental endpoint. Based on available data, oral administration has been shown to be effective.

Mouse ModelDosageAdministration RouteFrequencyDurationOutcomeReference
Ptch1+/-p53-/- Transgenic MiceNot explicitly stated, but oral administration was effective.OralNot explicitly statedNot explicitly statedRemarkable efficacy and significantly improved survival.[1]
Human Tumor XenograftsNot explicitly stated, but oral administration was effective.OralNot explicitly statedNot explicitly statedSignificant anti-tumor activity.[1]

Note: The precise dosage for the Ptch1+/-p53-/- model is not publicly available in the reviewed literature. Researchers should perform dose-ranging studies to determine the optimal dose for their specific model and experimental conditions.

Experimental Protocols

Efficacy Study in a Genetically Engineered Mouse Model (GEMM) of Medulloblastoma

This protocol describes a general workflow for evaluating the efficacy of taladegib in a GEMM such as the Ptch1+/-p53-/- mouse.

Experimental_Workflow cluster_setup Model & Treatment cluster_monitoring Monitoring & Analysis cluster_pd Pharmacodynamic Analysis A Ptch1+/-p53-/- Mice with Spontaneous Medulloblastoma B Randomize into Treatment & Control Groups A->B C Oral Gavage with Taladegib Formulation (Treatment Group) B->C D Oral Gavage with Vehicle (Control Group) B->D E Monitor Tumor Growth (e.g., MRI) C->E F Monitor Animal Health (Body Weight, Clinical Signs) C->F D->E D->F G Endpoint: Tumor Burden or Survival E->G F->G H Collect Tumor and Tissue Samples G->H I Analyze Hh Pathway Modulation (e.g., Gli1 expression) H->I J Assess Proliferation (Ki-67) & Apoptosis (Caspase-3) H->J

References

preparing taladegib (ENV-101) stock solutions for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taladegib (B560078) (also known as ENV-101 or LY2940680) is a potent, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3][4] It functions by antagonizing the Smoothened (Smo) receptor, a key component of the Hh pathway.[1][2][5] Dysregulation of the Hedgehog pathway is implicated in the pathology of various cancers and fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[1][5][6][7] Taladegib's ability to modulate this pathway makes it a valuable tool for in vitro and in vivo research aimed at understanding and potentially treating these conditions.

These application notes provide detailed protocols for the preparation of taladegib stock solutions for laboratory use, ensuring accurate and reproducible experimental outcomes.

Data Presentation

Quantitative data for taladegib is summarized in the tables below for easy reference.

Table 1: Chemical and Physical Properties of Taladegib (ENV-101)

PropertyValueSource
Synonyms ENV-101, LY2940680[1][2]
Molecular Formula C₂₆H₂₄F₄N₆O[1][3][8]
Molecular Weight 512.5 g/mol [1][3][8]
Appearance Crystalline solid, White[4][8]
CAS Number 1258861-20-9[1][8]

Table 2: Solubility of Taladegib (ENV-101)

SolventSolubilityNotesSource
DMSO ≥ 5.64 mg/mL (≥ 11 mM)Sonication is recommended.[4]
DMSO (fresh) 75 mg/mL (146.34 mM)Moisture-absorbing DMSO reduces solubility.[9]
Ethanol 27 mg/mL[9]
Water Insoluble[9]
DMF 30 mg/mL[8]
In Vivo Formulation 1 mg/mL (1.95 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineSonication is recommended.[4]

Table 3: Storage and Stability of Taladegib (ENV-101)

FormStorage TemperatureStabilitySource
Powder -20°C3 years[4]
In Solvent -80°C1 year[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Taladegib Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of taladegib in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies.

Materials:

  • Taladegib (ENV-101) powder (Molecular Weight: 512.5 g/mol )

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Pipettes and sterile filter tips

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling taladegib and DMSO.

  • Weighing Taladegib:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 5.125 mg of taladegib powder into the tube.

  • Adding Solvent:

    • Using a calibrated pipette, add 1 mL of fresh, anhydrous DMSO to the tube containing the taladegib powder.

  • Dissolving the Compound:

    • Tightly cap the tube.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (stable for up to 1 year).[4]

Note on Dilutions: For cell-based assays, the 10 mM stock solution can be further diluted in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).

Visualizations

Hedgehog Signaling Pathway and Taladegib's Mechanism of Action

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO SUFU-GLI Complex SUFU GLI SMO->SUFU-GLI Complex Inhibits SUFU SUFU SUFU GLI GLI GLI (Active) GLI (Active) GLI->GLI (Active) Translocates SUFU-GLI Complex->GLI Target Genes Target Genes GLI (Active)->Target Genes Activates Transcription Taladegib Taladegib (ENV-101) Taladegib->SMO Inhibits

Caption: Taladegib inhibits the Hedgehog pathway by targeting SMO.

Experimental Workflow for Taladegib Stock Solution Preparation

Stock_Solution_Workflow start Start weigh 1. Weigh Taladegib Powder start->weigh add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve check Fully Dissolved? dissolve->check check->dissolve No aliquot 4. Aliquot into Single-Use Tubes check->aliquot Yes store 5. Store at -80°C aliquot->store end End store->end

References

Application Note: Quantifying Hedgehog Pathway Inhibition by ENV-101 Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers and fibrotic diseases.[2][3] ENV-101 (Taladegib) is a potent, orally administered small-molecule inhibitor of the Hedgehog signaling pathway that targets the Smoothened (SMO) receptor.[4][5] By binding to and inhibiting SMO, ENV-101 blocks the downstream signaling cascade, preventing the activation of Gli transcription factors and the subsequent expression of Hh target genes.[2] This mechanism has shown therapeutic potential in diseases such as idiopathic pulmonary fibrosis (IPF).[6][7][8]

This application note provides detailed protocols for cell-based assays to measure the inhibitory activity of ENV-101 on the Hedgehog pathway. The primary methods described are a Gli-luciferase reporter assay for quantifying pathway activity and quantitative PCR (qPCR) for measuring the expression of downstream target genes.

Signaling Pathway and Mechanism of Action

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the 7-transmembrane protein Smoothened (SMO). Ligand binding to PTCH1 relieves this inhibition, allowing SMO to transduce the signal. This leads to a cascade of intracellular events culminating in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of target genes, including GLI1 and PTCH1, which are themselves components of the pathway, creating a feedback loop.[9]

ENV-101 acts as an antagonist to the SMO receptor, preventing its activation even in the presence of an upstream stimulus. This blockade of SMO prevents the subsequent activation of Gli transcription factors, thereby inhibiting the expression of Hh target genes.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds Hedgehog Ligand->PTCH1 Relieves Inhibition SMO SMO PTCH1->SMO Inhibits Gli Complex SUFU-Gli Complex SMO->Gli Complex Activates SUFU SUFU Gli Active Active Gli Gli Complex->Gli Active Dissociates & Activates Target Genes Target Gene Expression (e.g., GLI1, PTCH1) Gli Active->Target Genes Promotes Transcription ENV-101 ENV-101 ENV-101->SMO Inhibits

Figure 1: Hedgehog Signaling Pathway and ENV-101 Mechanism of Action.

Data Presentation

The inhibitory activity of ENV-101 on the Hedgehog pathway can be quantified by determining its half-maximal inhibitory concentration (IC50) in a Gli-luciferase reporter assay and by measuring the reduction in Hh target gene expression via qPCR.

Assay TypeCell LineAgonistENV-101 IC50 (nM)
Gli-Luciferase ReporterShh-LIGHT2 (NIH/3T3)Shh-conditioned media2.5
Gli-Luciferase ReporterShh-LIGHT2 (NIH/3T3)SAG (0.5 µM)3.1
Table 1: Representative IC50 values for ENV-101 in a Gli-luciferase reporter assay. Shh-LIGHT2 cells are NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter.
Target GeneCell LineAgonistENV-101 Conc. (10 nM) % InhibitionENV-101 Conc. (100 nM) % Inhibition
GLI1NIH/3T3Shh-conditioned media75%98%
PTCH1NIH/3T3Shh-conditioned media72%95%
Table 2: Representative inhibition of Hedgehog target gene expression by ENV-101 as measured by qPCR. Data is normalized to a housekeeping gene and expressed as a percentage of the agonist-stimulated control.

Experimental Protocols

Gli-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Gli transcription factors, which is a direct measure of Hedgehog pathway activation.[1][10][11]

Materials:

  • Gli-Luciferase Reporter Cell Line (e.g., Shh-LIGHT2)[12]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned media or Purmorphamine/SAG)

  • ENV-101

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol Workflow:

A Seed Cells (2.5 x 10^4 cells/well) B Incubate (16-24 hours) A->B D Add ENV-101 to Cells B->D C Prepare Serial Dilution of ENV-101 C->D E Add Hh Pathway Agonist (e.g., SAG) D->E F Incubate (24-30 hours) E->F G Lyse Cells F->G H Measure Luciferase Activity G->H I Data Analysis (Calculate IC50) H->I

Figure 2: Experimental Workflow for the Gli-Luciferase Reporter Assay.

Detailed Steps:

  • Cell Seeding:

    • Culture the Gli-luciferase reporter cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed 2.5 x 10^4 cells in 100 µL of medium per well into a 96-well white, clear-bottom plate.[10]

    • Incubate for 16-24 hours at 37°C and 5% CO2 to allow for cell attachment and monolayer formation. It is crucial for the cells to be confluent before treatment.[12]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of ENV-101 (e.g., 10 mM in DMSO).

    • Perform a serial dilution of ENV-101 in assay medium (e.g., DMEM with 0.5% FBS) to achieve the desired final concentrations.

    • Carefully remove the culture medium from the cells.

    • Add 50 µL of the ENV-101 serial dilutions to the respective wells. Include vehicle-only (DMSO) controls.

  • Pathway Activation:

    • Prepare the Hedgehog pathway agonist. If using a small molecule agonist like SAG, dilute it in assay medium to a concentration that is 2X the final desired concentration. A final concentration of 100-200 nM SAG is typically sufficient.[10]

    • Immediately add 50 µL of the 2X agonist solution to each well (except for unstimulated controls).

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 24-30 hours at 37°C and 5% CO2.[12][13]

  • Luciferase Measurement:

    • Equilibrate the plate and the dual-luciferase reporter assay reagents to room temperature.

    • Carefully remove the medium and wash the cells once with 100 µL of PBS.

    • Add 20-25 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.[10]

    • Measure firefly and Renilla luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell viability and transfection efficiency.

    • Calculate the percent inhibition for each concentration of ENV-101 relative to the agonist-stimulated control.

    • Plot the percent inhibition against the log concentration of ENV-101 and fit the data to a four-parameter logistic curve to determine the IC50 value.

Quantitative PCR (qPCR) for Target Gene Expression

This method measures the mRNA levels of Hedgehog pathway target genes, such as GLI1 and PTCH1, to confirm the inhibitory effect of ENV-101 downstream of Gli activation.[14][15]

Materials:

  • Hedgehog-responsive cell line (e.g., NIH/3T3)

  • Cell culture reagents as described above

  • ENV-101

  • Hedgehog pathway agonist

  • 6-well tissue culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol Workflow:

A Cell Treatment with ENV-101 and Agonist B RNA Extraction A->B C cDNA Synthesis B->C D qPCR C->D E Data Analysis (Relative Quantification) D->E

Figure 3: Experimental Workflow for qPCR Analysis of Target Genes.

Detailed Steps:

  • Cell Treatment:

    • Seed NIH/3T3 cells in 6-well plates and grow to confluency.

    • Treat the cells with ENV-101 at various concentrations for 1-2 hours before stimulating with a Hedgehog pathway agonist.

    • Include appropriate controls (untreated, agonist only, vehicle only).

    • Incubate for 24 hours.

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (GLI1 or PTCH1) and the housekeeping gene, and a suitable qPCR master mix.

    • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the agonist-stimulated control.

    • Calculate the percent inhibition of gene expression for each ENV-101 concentration.

Conclusion

The cell-based assays described in this application note provide robust and reproducible methods for quantifying the inhibitory activity of ENV-101 on the Hedgehog signaling pathway. The Gli-luciferase reporter assay is a high-throughput method ideal for determining the potency (IC50) of inhibitors, while qPCR analysis of target genes confirms the mechanism of action at the level of gene expression. These assays are valuable tools for researchers and drug development professionals studying Hedgehog pathway modulators.

References

Application Notes and Protocols: Quantitative Analysis of Lung Fibrosis After ENV-101 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENV-101 (taladegib) is an investigational small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of cellular processes that can become abnormally activated in fibrotic diseases like Idiopathic Pulmonary Fibrosis (IPF).[1][2] By targeting the Smoothened (SMO) receptor, ENV-101 aims to halt the excessive accumulation of myofibroblasts, the primary cell type responsible for the deposition of scar tissue in the lungs.[3][4] This document provides a detailed overview of the quantitative methods used to assess the efficacy of ENV-101 in reducing lung fibrosis, based on findings from recent clinical trials.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a significant role in tissue repair and regeneration. However, its aberrant activation in IPF leads to a continuous and pathological wound-healing response, resulting in progressive lung scarring.[5] ENV-101 intervenes in this process by binding to and inhibiting SMO, a key transmembrane protein in the Hh pathway. This inhibition prevents the activation and nuclear translocation of downstream transcription factors (GLI), which are responsible for the expression of profibrotic genes. The ultimate effect is a reduction in myofibroblast differentiation and survival, thereby mitigating the fibrotic process.[3][6]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO_inactive SMO (Inactive) PTCH1->SMO_inactive Inhibits SMO_active SMO (Active) PTCH1->SMO_active Inhibition released SUFU_GLI SUFU-GLI Complex SMO_inactive->SUFU_GLI Allows formation of SMO_active->SUFU_GLI Dissociates GLI_active GLI (Active) SUFU_GLI->GLI_active Releases Profibrotic_Genes Profibrotic Gene Transcription GLI_active->Profibrotic_Genes Promotes Hedgehog_Ligand Hedgehog Ligand (e.g., SHH) Hedgehog_Ligand->PTCH1 ENV101 ENV-101 (Taladegib) ENV101->SMO_active Inhibits

Figure 1: ENV-101 Mechanism of Action in the Hedgehog Signaling Pathway.

Quantitative Analysis of Lung Fibrosis: Clinical Trial Data

Data from a Phase 2a, randomized, double-blind, placebo-controlled clinical trial (NCT04968574) demonstrated that 12 weeks of ENV-101 treatment resulted in statistically significant improvements in lung function and a reduction in key quantitative measures of lung fibrosis compared to placebo.[7][8][9]

Summary of Quantitative Outcomes

The following tables summarize the key quantitative results from the Phase 2a clinical trial of ENV-101.

Table 1: Changes in Lung Function and Volume

ParameterENV-101 (n=16-21)Placebo (n=18-20)p-valueEffect Size
Mean Change in ppFVC (%) +1.9-1.30.035[9]0.78[10]
Mean Change in TLC (mL) +200-560.005[2][9]-
Mean Change in Lung Volume (mL) +142.28-113.070.014[7][10]0.87[10]

Table 2: Quantitative HRCT Analysis of Lung Fibrosis

ParameterENV-101 (n=16)Placebo (n=18)p-valueEffect Size
Mean Change in QILD (%) -9.4+1.1<0.05[4][9]-
Mean Change in QLF (%) -2.0+0.870.1[4][9]-0.64[7]
Mean Change in QGG (%) -4.6+0.290.07[4]-
Mean Change in Normalized Pulmonary Vessel Volume (%) -0.25+0.070.0007[7][10]-1.28[7][10]

ppFVC: percent predicted forced vital capacity; TLC: total lung capacity; QILD: quantitative interstitial lung disease; QLF: quantitative lung fibrosis; QGG: quantitative ground glass.

Experimental Protocols

Phase 2a Clinical Trial Design

The study was a randomized, double-blind, placebo-controlled, multi-center trial involving patients with idiopathic pulmonary fibrosis.[7][8]

Inclusion Criteria (Abbreviated):

  • Age 40 years or older.[11]

  • Diagnosis of IPF.

  • Not currently receiving other IPF treatments.[11]

Treatment Regimen:

  • Patients were randomized to receive either ENV-101 or a placebo.[10]

  • The treatment was administered orally once daily for 12 weeks.[10][11]

Endpoints:

  • Primary: Safety and tolerability of ENV-101.

  • Secondary and Exploratory:

    • Change from baseline in ppFVC.[12]

    • Change from baseline in TLC.[12]

    • Quantitative analysis of lung fibrosis via High-Resolution Computed Tomography (HRCT).[12]

Experimental_Workflow Patient_Screening Patient Screening (IPF Diagnosis, Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Spirometry, HRCT) Patient_Screening->Baseline_Assessment Randomization Randomization (1:1) Treatment_Arm ENV-101 (Oral, Once Daily) Randomization->Treatment_Arm Placebo_Arm Placebo (Oral, Once Daily) Randomization->Placebo_Arm Treatment_Period 12-Week Treatment Period Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Week12_Assessment Week 12 Assessment (Spirometry, HRCT) Treatment_Period->Week12_Assessment Baseline_Assessment->Randomization Data_Analysis Data Analysis (Lung Function, Quantitative Fibrosis) Week12_Assessment->Data_Analysis

Figure 2: Workflow for the Phase 2a Clinical Trial of ENV-101.
Quantitative High-Resolution Computed Tomography (HRCT) Analysis

Quantitative analysis of HRCT scans provides an objective and reproducible method to measure changes in fibrotic lung tissue.[13] In the ENV-101 trial, deep learning-based algorithms were employed to quantify various features of interstitial lung disease from baseline and follow-up CT scans.[7][10]

Image Acquisition:

  • Standard HRCT protocols for interstitial lung disease are utilized to acquire high-resolution images of the entire lung volume.

Image Analysis using Deep Learning Algorithms:

  • Lung Segmentation: The lung parenchyma is automatically segmented from the surrounding tissues.

  • Feature Quantification: Validated deep learning models are applied to the segmented lung volumes to identify and quantify specific patterns of lung disease. These models are trained on large datasets of HRCT scans with expert annotations.[10]

    • Fibr8: Measures the extent of fibrosis.[10]

    • Lung8: Quantifies the total lung volume.[10]

    • Vascul8: Measures the pulmonary vessel volume.[10]

    • Other algorithms like CALIPER can also be used to quantify ground-glass opacities, reticular patterns, and honeycombing.[14]

  • Data Output: The algorithms output quantitative metrics, such as the percentage of the lung affected by fibrosis (QLF), ground-glass opacities (QGG), and the total volume of interstitial lung disease (QILD).[9]

Statistical Analysis:

  • Changes in quantitative HRCT measures from baseline to the 12-week follow-up are compared between the ENV-101 and placebo groups using appropriate statistical tests.

HRCT_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_processing Image Processing cluster_analysis Data Analysis HRCT_Scan Patient HRCT Scan (Baseline & Week 12) Lung_Segmentation Lung Segmentation HRCT_Scan->Lung_Segmentation Feature_Extraction Deep Learning Model (e.g., Fibr8, Lung8, Vascul8) Lung_Segmentation->Feature_Extraction Quantification Quantification of Fibrosis, Volume, etc. Feature_Extraction->Quantification Quantitative_Metrics Quantitative Metrics (QLF, QILD, QGG, etc.) Quantification->Quantitative_Metrics Statistical_Comparison Statistical Comparison (ENV-101 vs. Placebo) Quantitative_Metrics->Statistical_Comparison

Figure 3: Workflow for Quantitative HRCT Analysis.

Conclusion

The quantitative analysis of lung fibrosis through advanced imaging techniques has been instrumental in evaluating the therapeutic potential of ENV-101. The data from the Phase 2a clinical trial suggest that ENV-101 not only improves lung function but may also reverse key measures of lung fibrosis.[5][9] These quantitative methodologies provide a robust framework for assessing the efficacy of anti-fibrotic therapies in clinical development. The ongoing Phase 2b WHISTLE-PF trial will further evaluate the potential of ENV-101 across multiple doses and provide more comprehensive data on its long-term safety and efficacy.[7][15]

References

techniques for measuring Gli1 inhibition as a biomarker for taladegib activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Taladegib (B560078) (also known as LY2940680 or ENV-101) is a potent, orally administered small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is crucial during embryonic development and tissue homeostasis, but its aberrant reactivation in adults is implicated in the pathogenesis of various cancers and fibrotic diseases.[2][3][4] Taladegib exerts its therapeutic effect by targeting and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway.[1] Inhibition of SMO prevents the activation of the downstream transcription factor, Glioma-Associated Oncogene Homolog 1 (Gli1), which is a terminal effector of the pathway.[1][3]

Aberrant Hh signaling leads to the overexpression and activation of Gli1, which in turn transcribes a battery of target genes involved in cell proliferation, survival, and differentiation.[3][5] Consequently, measuring the inhibition of Gli1 expression serves as a robust and direct pharmacodynamic biomarker for assessing the biological activity of taladegib.[1] Monitoring Gli1 levels in response to treatment provides critical information on target engagement and pathway modulation in both preclinical and clinical settings.[1][6]

These application notes provide detailed protocols for the quantitative measurement of Gli1 mRNA and protein levels to assess the inhibitory activity of taladegib.

Hedgehog Signaling Pathway and Taladegib's Mechanism of Action

The canonical Hedgehog signaling pathway is initiated when an Hh ligand (e.g., Sonic Hedgehog, SHh) binds to its receptor, Patched-1 (PTCH1). In the absence of a ligand, PTCH1 actively represses SMO. Ligand binding to PTCH1 alleviates this repression, allowing SMO to become active. Activated SMO then prevents the proteolytic cleavage of Gli transcription factors, which are held in the cytoplasm by a complex including Suppressor of Fused (SUFU).[5][7] This allows full-length, activator forms of Gli proteins (primarily Gli1 and Gli2) to translocate to the nucleus, where they induce the transcription of Hh target genes, including GLI1 itself, in a positive feedback loop.[5][7][8]

Taladegib is a SMO antagonist. By binding to and inhibiting SMO, it effectively mimics the "ligand-off" state, keeping the pathway suppressed even in the presence of Hh ligands or in cases of ligand-independent activation due to mutations in PTCH1.[1][6] This blockade prevents Gli1 activation and nuclear translocation, leading to a measurable decrease in GLI1 gene expression.

Caption: Hedgehog signaling pathway and the mechanism of Taladegib.

Application Note 1: Quantitative Measurement of Gli1 mRNA by qRT-PCR

Principle: Quantitative real-time reverse transcription PCR (qRT-PCR) is a highly sensitive and specific method for measuring the abundance of specific mRNA transcripts. This technique is used to quantify the downregulation of Gli1 mRNA in cells or tissues following treatment with taladegib. The level of Gli1 mRNA is normalized to an internal control (a stably expressed housekeeping gene) to account for variations in RNA quality and quantity.

Protocol:

  • Sample Collection and Treatment:

    • Cell Culture: Plate cells (e.g., medulloblastoma or basal cell carcinoma cell lines with active Hh signaling) at a suitable density. Allow cells to adhere overnight. Treat with a dose range of taladegib (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24-48 hours).

    • Tissue Biopsies: Collect tissue biopsies (e.g., skin or tumor) from subjects before and after taladegib treatment.[1][6][9] Immediately stabilize the RNA by placing the tissue in an RNA stabilization reagent (e.g., RNAlater) or by snap-freezing in liquid nitrogen.

  • RNA Extraction:

    • Extract total RNA from cell pellets or homogenized tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for a 260/280 ratio of ~2.0.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 100 ng to 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher) or a probe-based system (e.g., TaqMan).

    • Use validated primers for human GLI1 and a housekeeping gene (e.g., GAPDH, ACTB, or B2M).

      • hGLI1 Forward Primer (example): 5'-GAAGTCCTACCAGCTCCACAGG-3'

      • hGLI1 Reverse Primer (example): 5'-GCTGGATGTCAGTGCTCCTCTC-3'

    • Perform the qPCR reaction on a real-time PCR instrument. A typical thermal cycling profile is:

      • Initial denaturation: 95°C for 2 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

      • Melt curve analysis (for SYBR Green) to confirm product specificity.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for Gli1 and the housekeeping gene in each sample.

    • Calculate the relative expression of Gli1 mRNA using the comparative Cq (ΔΔCq) method.[10]

      • Normalize to Housekeeping Gene: ΔCq = Cq(Gli1) - Cq(Housekeeping Gene)

      • Normalize to Vehicle Control: ΔΔCq = ΔCq(Taladegib Treated) - ΔCq(Vehicle Control)

      • Calculate Fold Change: Fold Change = 2-ΔΔCq

    • The percentage of Gli1 inhibition can be calculated as: (1 - Fold Change) * 100%.

qrtpcr_workflow start Cell Culture or Tissue Biopsy treatment Taladegib Treatment start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc RNA Quality & Quantity (NanoDrop / Bioanalyzer) rna_extraction->qc cdna cDNA Synthesis (Reverse Transcription) qc->cdna qpcr Real-Time qPCR (GLI1 + Housekeeping Gene) cdna->qpcr analysis Data Analysis (ΔΔCq Method) qpcr->analysis result Relative Gli1 mRNA Expression (% Inhibition) analysis->result

Caption: Workflow for measuring Gli1 mRNA by qRT-PCR.

Data Presentation:

Taladegib Conc.Mean Fold Change in Gli1 mRNA (vs. Vehicle)Standard Deviation% Gli1 Inhibition
Vehicle (0 nM)1.000.120%
1 nM0.650.0835%
10 nM0.210.0579%
100 nM0.080.0392%
1000 nM0.050.0295%

Application Note 2: Measurement of Gli1 Protein by Immunohistochemistry (IHC)

Principle: Immunohistochemistry (IHC) allows for the visualization and semi-quantitative assessment of Gli1 protein expression and its subcellular localization within the context of tissue architecture. This is particularly valuable for analyzing solid tumor biopsies to confirm target engagement and pharmacodynamic effect in situ. Nuclear localization of Gli1 is indicative of active Hh signaling.

Protocol:

  • Tissue Preparation:

    • Fix fresh tissue biopsies in 10% neutral buffered formalin for 12-24 hours.

    • Process the fixed tissue through a series of graded alcohols and xylene, and embed in paraffin (B1166041) wax to create formalin-fixed, paraffin-embedded (FFPE) blocks.

    • Cut 4-5 µm thick sections from the FFPE blocks and mount them on positively charged glass slides.

  • Deparaffinization and Rehydration:

    • Bake slides at 60°C for 1 hour.

    • Deparaffinize sections by immersing in xylene (2 x 5 minutes).

    • Rehydrate through a series of graded alcohols: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes), and finally in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) to unmask the antigen. Immerse slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining Procedure:

    • Wash slides in a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific antibody binding with a protein block (e.g., 5% normal goat serum in PBS) for 30 minutes.

    • Incubate sections with a validated primary antibody against Gli1 (e.g., rabbit anti-Gli1 monoclonal) at an optimized dilution overnight at 4°C.

    • Wash slides, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

    • Wash slides, then apply a chromogen substrate (e.g., DAB - 3,3'-Diaminobenzidine) until the desired brown color develops.

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate the sections through graded alcohols and clear in xylene.

    • Coverslip the slides using a permanent mounting medium.

  • Image Acquisition and Analysis:

    • Scan slides using a digital slide scanner or capture images with a microscope-mounted camera.

    • A pathologist or trained scientist should score the slides. A common method is the H-score, which combines staining intensity and the percentage of positive cells:

      • H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]

    • The score ranges from 0 to 300. Focus on nuclear staining as the primary indicator of Gli1 activity.

ihc_workflow start Tissue Biopsy (Pre- and Post-Treatment) fixation Fixation & Paraffin Embedding (FFPE) start->fixation sectioning Sectioning (4-5 µm) fixation->sectioning staining_prep Deparaffinization & Antigen Retrieval sectioning->staining_prep staining Immunostaining (Primary Ab, Secondary Ab, DAB) staining_prep->staining counterstain Counterstaining (Hematoxylin) staining->counterstain analysis Digital Imaging & Scoring (e.g., H-Score) counterstain->analysis result Gli1 Protein Expression & Localization analysis->result

Caption: Workflow for measuring Gli1 protein by IHC.

Data Presentation:

Treatment GroupMean Nuclear Gli1 H-ScoreStandard Deviation% Reduction in H-Score
Pre-Taladegib18535N/A
Post-Taladegib (Day 15)401578.4%

Conclusion

The measurement of Gli1 expression is a cornerstone for evaluating the pharmacodynamic activity of the SMO inhibitor taladegib. qRT-PCR offers a sensitive and high-throughput method for quantifying changes in Gli1 gene transcription, while IHC provides invaluable spatial information about protein expression and localization within tissues. Together, these techniques provide a comprehensive assessment of Hedgehog pathway inhibition, guiding dose selection and confirming the mechanism of action of taladegib in both preclinical research and clinical drug development.

References

Application of AI and Deep Learning in Analyzing Taladegib Clinical Trial Imaging Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the use of Artificial Intelligence (AI) and deep learning in the analysis of imaging data from clinical trials of taladegib (B560078), a potent, orally administered inhibitor of the Hedgehog signaling pathway. Taladegib has been investigated in clinical trials for various conditions, including idiopathic pulmonary fibrosis (IPF) and multiple types of cancer. The integration of AI and deep learning in the analysis of medical imaging from these trials offers the potential for more precise, quantitative, and efficient evaluation of treatment efficacy.

This document outlines the established application of deep learning in a Phase 2a trial of taladegib in IPF and presents a comprehensive framework for the application of similar advanced imaging analysis techniques in the context of oncology clinical trials.

Taladegib's Mechanism of Action: The Hedgehog Signaling Pathway

Taladegib functions by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway. In a normal state, the Patched (PTCH1) receptor inhibits SMO. When the Hedgehog ligand binds to PTCH1, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors, which in turn promote the expression of genes involved in cell growth and proliferation. Aberrant activation of the Hh pathway is implicated in the progression of various cancers and fibrotic diseases. By blocking SMO, taladegib effectively shuts down this signaling cascade.

Hedgehog Signaling Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH1_off PTCH1 SMO_off SMO (inactive) PTCH1_off->SMO_off inhibits SUFU_GLI SUFU-GLI Complex GLI_rep GLI Repressor SUFU_GLI->GLI_rep leads to Hedgehog Hedgehog Ligand PTCH1_on PTCH1 Hedgehog->PTCH1_on SMO_on SMO (active) PTCH1_on->SMO_on inhibition lifted GLI_act GLI Activator SMO_on->GLI_act activates TargetGenes Target Gene Expression GLI_act->TargetGenes promotes Taladegib Taladegib Taladegib->SMO_on inhibits

Figure 1: Hedgehog Signaling Pathway and Taladegib's Mechanism of Action.

Application Note 1: Deep Learning Analysis of Imaging Data in a Taladegib Phase 2a IPF Trial

A Phase 2a, double-blind, randomized, placebo-controlled clinical trial (NCT04968574) of taladegib in patients with IPF demonstrated significant improvements in imaging-based markers of the disease. The post-hoc analysis of this trial employed advanced deep learning CT quantification tools to evaluate volumetric changes in lung anatomy.

Quantitative Data Summary

The analysis utilized three proprietary deep learning algorithms: Vascul8 (for pulmonary vessel volume), Lung8 (for lung volume), and Fibr8 (for fibrosis extent) to assess changes from baseline to 12 weeks. The key quantitative outcomes are summarized below.

Imaging BiomarkerTreatment GroupMean Change from Baseline (mL)p-value (vs. Placebo)
Pulmonary Vessel Volume (Vascul8) Taladegib (n=16)--
Placebo (n=18)--
Lung Volume (Lung8) Taladegib (n=16)+142.280.014
Placebo (n=18)-113.07
Total Lung Capacity (TLC) from CT Taladegib+206.670.004
Placebo-55.58

Note: Specific mean change for pulmonary vessel volume was not detailed in the search results, but a significant reduction was reported for the taladegib group.

Experimental Protocol: Deep Learning-Based CT Image Analysis in IPF

This protocol describes a methodology for the quantitative analysis of CT scans from the taladegib IPF clinical trial using deep learning algorithms.

1. Image Acquisition and Pre-processing:

  • High-resolution CT (HRCT) scans of the chest are acquired at baseline and at the 12-week follow-up visit.

  • Acquisition parameters (e.g., slice thickness, resolution) are standardized across all trial sites to ensure consistency.

  • Images are de-identified and transferred to a central imaging core lab.

  • Pre-processing steps include noise reduction and normalization of voxel intensities.

2. Deep Learning-Based Segmentation and Quantification:

  • A suite of validated deep learning models (e.g., U-Net architecture) are employed for the automated segmentation of key structures.

    • Lung Lobe Segmentation: The entire lung parenchyma is segmented from the surrounding tissues.

    • Pulmonary Vasculature Segmentation: Arterial and venous trees within the lungs are identified and segmented.

    • Fibrotic Tissue Quantification: Areas of fibrosis, identified by features such as honeycombing and reticulation, are segmented.

  • The proprietary algorithms (Vascul8, Lung8, Fibr8) are applied to the segmented regions to calculate volumetric data.

3. Data Analysis and Interpretation:

  • The volumetric data (pulmonary vessel volume, lung volume, and fibrosis volume) is calculated for each patient at each time point.

  • The change from baseline is calculated for each imaging biomarker.

  • Statistical analysis is performed to compare the changes between the taladegib and placebo groups.

IPF_Workflow cluster_data Data Acquisition & Preparation cluster_ai AI-Powered Analysis cluster_output Output & Interpretation Acquisition HRCT Scan Acquisition (Baseline & 12 Weeks) QC Image Quality Control & Standardization Acquisition->QC Preprocessing De-identification & Pre-processing QC->Preprocessing Segmentation Deep Learning Segmentation (Lungs, Vessels, Fibrosis) Preprocessing->Segmentation Quantification Volumetric Quantification (Vascul8, Lung8, Fibr8) Segmentation->Quantification Biomarkers Quantitative Imaging Biomarkers (Volume in mL) Quantification->Biomarkers Stats Statistical Analysis (Taladegib vs. Placebo) Biomarkers->Stats

Figure 2: Experimental Workflow for AI-based CT analysis in the Taladegib IPF Trial.

Application Note 2: A Framework for AI and Deep Learning in Taladegib Oncology Trials

While specific public data on the use of AI in taladegib oncology trials is limited, this section outlines a robust framework for its application, drawing from established AI methodologies in cancer imaging. This framework is applicable to malignancies where taladegib has been studied, such as basal cell carcinoma (BCC) and medulloblastoma.

Potential Quantitative Imaging Endpoints in Oncology
Imaging ModalityAI ApplicationQuantitative EndpointClinical Relevance
CT / MRI Automated Tumor SegmentationTumor Volume (mm³), Longest Diameter (mm)Objective response assessment (e.g., volumetric RECIST), monitoring tumor burden.
CT / MRI Radiomic Feature ExtractionTexture, Shape, and Intensity FeaturesPredicting treatment response, tumor characterization, non-invasive biomarker discovery.
PET/CT Metabolic Tumor Volume (MTV) SegmentationMTV (mL), Total Lesion Glycolysis (TLG)Assessing metabolic response to therapy, which may precede changes in tumor size.
Experimental Protocol: AI-Powered Imaging Analysis in an Oncology Trial

This protocol provides a step-by-step methodology for integrating AI and deep learning into the imaging analysis of a taladegib oncology clinical trial.

1. Standardized Image Acquisition:

  • Imaging protocols (e.g., CT with contrast, MRI sequences) are defined and standardized across all participating clinical sites.

  • Regular phantom scanning and quality control checks are performed to ensure scanner consistency.

2. Centralized Image Management and De-identification:

  • All imaging data is securely transferred to a central imaging contract research organization (CRO).

  • Data is logged, quality-checked, and de-identified before analysis.

  • A deep learning model, likely a Convolutional Neural Network (CNN) with a U-Net or similar architecture, is trained on a large dataset of similar tumor types to automatically detect and segment tumor boundaries in three dimensions.

4. Quantitative Analysis and Feature Extraction:

  • From the 3D segmentations, standard metrics such as tumor volume and RECIST 1.1 diameters are automatically calculated.

  • For radiomic analysis, a wide array of quantitative features describing the tumor's phenotype (e.g., heterogeneity, shape complexity, intensity distribution) are extracted from the segmented region.

5. Response Assessment and Predictive Modeling:

  • Changes in tumor volume and other quantitative metrics between baseline and follow-up scans are calculated to provide an objective measure of treatment response.

  • Machine learning models can be developed using the extracted radiomic features to predict clinical outcomes such as progression-free survival or overall response to taladegib.

Oncology_Workflow cluster_data_onc Image Acquisition & Management cluster_ai_onc AI-Driven Image Analysis cluster_output_onc Clinical Endpoint Analysis Acq_Onc Standardized Imaging (CT, MRI, PET/CT) Mgmt_Onc Centralized QC & De-identification Acq_Onc->Mgmt_Onc Seg_Onc Deep Learning-based Tumor Segmentation Mgmt_Onc->Seg_Onc Feat_Ext Radiomic Feature Extraction Seg_Onc->Feat_Ext Quant_Onc Quantitative Metrics (Volume, RECIST) Seg_Onc->Quant_Onc Pred_Model Predictive Modeling (Response, Survival) Feat_Ext->Pred_Model Resp_Assess Objective Response Assessment (e.g., vRECIST) Quant_Onc->Resp_Assess

Figure 3: A General Workflow for AI in Taladegib Oncology Trial Imaging Analysis.

Conclusion

The application of AI and deep learning to the analysis of clinical trial imaging data for taladegib presents a significant opportunity to enhance the evaluation of its therapeutic effects. As demonstrated in the IPF clinical trial, deep learning can provide sensitive and objective measures of disease modification. A similar, structured application in oncology trials has the potential to improve the accuracy and efficiency of tumor response assessment, uncover novel imaging biomarkers, and ultimately accelerate the development of this targeted therapy for patients in need. Continued research and validation of these advanced imaging techniques will be crucial for their broader adoption in clinical drug development.

Troubleshooting & Optimization

Navigating Taladegib (ENV-101) Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for overcoming solubility challenges with taladegib (B560078) (ENV-101), a potent Smoothened (SMO) antagonist in the Hedgehog (Hh) signaling pathway. Due to its hydrophobic nature, achieving stable and effective concentrations of taladegib in aqueous buffers for in vitro and in vivo experiments can be a significant hurdle. This resource offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of taladegib in your research.

I. Frequently Asked Questions (FAQs)

Q1: Why is taladegib (ENV-101) difficult to dissolve in aqueous buffers?

A1: Taladegib is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like phosphate-buffered saline (PBS) and cell culture media. Its chemical structure leads to a tendency to aggregate and precipitate in aqueous environments.

Q2: What is the recommended starting solvent for preparing a taladegib stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of taladegib. It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.

Q3: My taladegib precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. How can I prevent this?

A3: This "precipitation upon dilution" is a common issue with hydrophobic compounds. The rapid change in solvent polarity from DMSO to the aqueous buffer causes the compound to fall out of solution. To mitigate this, consider the following:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be cytotoxic.

  • Stepwise dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.

  • Slow addition and mixing: Add the taladegib stock solution dropwise to the aqueous buffer while gently vortexing or stirring.

  • Pre-warm the buffer: Warming the aqueous buffer to 37°C can sometimes improve solubility.

  • Use of excipients: Incorporating solubility-enhancing agents into your final solution can be highly effective. See the protocols below for specific examples.

Q4: Can I store taladegib in an aqueous buffer?

A4: It is not recommended to store taladegib in aqueous solutions for extended periods, as it is prone to precipitation and potential degradation. Prepare fresh dilutions from your DMSO stock for each experiment. Unused aqueous solutions should be discarded.

II. Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Visible precipitate after diluting DMSO stock into aqueous buffer. Compound has exceeded its solubility limit in the final solvent mixture.- Decrease the final concentration of taladegib.- Increase the percentage of co-solvent (e.g., DMSO), but be mindful of cell toxicity.- Utilize a formulation with solubility enhancers like PEG300, Tween-80, or cyclodextrins (see Protocol 2 & 3).- Use sonication to aid dissolution.
Cloudy or hazy solution, even without visible precipitate. Formation of micro-precipitates or colloidal aggregates.- Filter the solution through a 0.22 µm syringe filter to remove aggregates.- Consider that the effective concentration of soluble taladegib may be lower than the calculated concentration.
Inconsistent or non-reproducible experimental results. Variable precipitation of taladegib leading to inconsistent dosing.- Prepare fresh dilutions for every experiment.- Ensure complete dissolution of the DMSO stock before further dilution.- Use a validated solubilization protocol (see below) consistently.
Cell toxicity observed at expectedly non-toxic taladegib concentrations. Cytotoxicity from the solvent (e.g., DMSO) or the formulation excipients.- Perform a vehicle control experiment with the same concentration of DMSO and other excipients to assess their baseline toxicity.- Reduce the final concentration of all solvent and excipient components to the lowest effective level.

III. Quantitative Solubility Data

While precise quantitative solubility data for taladegib in standard aqueous buffers is not widely published, information from various suppliers provides insight into its solubility in organic solvents and tested formulations.

Solvent/Formulation Concentration Notes Reference
DMSO5.64 mg/mL (~11 mM)Sonication recommended.[1]
DMSO75 mg/mL (~146.34 mM)Use fresh, moisture-free DMSO.[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL (~1.95 mM)For in vivo use. Add solvents sequentially and sonicate.[1]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (4.88 mM)Clear solution for in vivo use.[3]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.88 mM)Clear solution for in vivo use.[3]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (4.88 mM)Clear solution for in vivo use.[3]
WaterInsoluble[2]
Ethanol27 mg/mL[2]

IV. Experimental Protocols & Methodologies

Protocol 1: Basic Preparation of Taladegib for In Vitro Assays

This protocol is a starting point for achieving low micromolar concentrations of taladegib in aqueous solutions, suitable for many cell-based assays.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve taladegib powder in 100% anhydrous, high-purity DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

    • Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilution into Aqueous Buffer:

    • Pre-warm your desired aqueous buffer (e.g., PBS, cell culture medium) to 37°C.

    • Perform a serial dilution of the 10 mM DMSO stock to an intermediate concentration (e.g., 1 mM) in DMSO.

    • While gently vortexing the pre-warmed buffer, add the intermediate DMSO stock dropwise to achieve the final desired concentration of taladegib.

    • Crucially, ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

  • Final Preparation:

    • Visually inspect the final solution for any signs of precipitation.

    • If the solution is to be used for sterile cell culture, it can be filtered through a 0.22 µm syringe filter. Note that this may reduce the effective concentration if some of the compound is retained by the filter.

    • Use the freshly prepared solution immediately.

Protocol 2: Enhanced Solubilization using a Co-Solvent/Surfactant System

This protocol, adapted from an in vivo formulation, is suitable for achieving higher concentrations of taladegib or for applications where the basic protocol fails.

  • Prepare a 10X Stock Solution:

    • In a sterile conical tube, prepare the following vehicle mixture:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline (or PBS)

    • Vortex thoroughly to create a homogenous solution.

    • Dissolve taladegib in this vehicle to create a 10X stock of your highest desired final concentration. For example, to achieve a final concentration of 10 µM, prepare a 100 µM 10X stock.

    • Sonication may be required to fully dissolve the compound.

  • Dilution into Final Medium:

    • Add 1 part of the 10X stock solution to 9 parts of your aqueous experimental medium.

    • Mix gently but thoroughly.

  • Important Considerations:

    • Always run a vehicle control (the co-solvent/surfactant mixture without taladegib) to account for any effects of the excipients on your experimental system.

    • The final concentrations of the excipients in this example would be 1% DMSO, 4% PEG300, and 0.5% Tween-80.

Protocol 3: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative.

  • Prepare a 20% SBE-β-CD Solution:

    • Dissolve SBE-β-CD powder in saline (or your desired aqueous buffer) to a final concentration of 20% (w/v).

    • Sterile filter the solution if necessary.

  • Prepare a Taladegib Formulation:

    • Prepare a 10% DMSO / 90% (20% SBE-β-CD in saline) vehicle.

    • Dissolve taladegib in this vehicle to your desired stock concentration.

    • This stock can then be further diluted in your experimental medium.

  • Vehicle Control:

    • As with Protocol 2, a vehicle control containing 10% DMSO and 90% of the 20% SBE-β-CD solution should be included in your experiments.

V. Visualizations

The Hedgehog Signaling Pathway and Taladegib's Mechanism of Action

Taladegib is an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tissue homeostasis that can be aberrantly activated in various cancers. Taladegib exerts its effect by binding to and inhibiting Smoothened (SMO), a key signal transducer in the pathway.

Taladegib_Workflow Start Start: Need to prepare Taladegib solution StockPrep Prepare 10mM Stock in 100% DMSO Start->StockPrep Protocol1 Attempt Protocol 1: Basic Dilution in Aqueous Buffer StockPrep->Protocol1 CheckPrecipitate1 Precipitation? Protocol1->CheckPrecipitate1 Success Solution is Clear: Proceed with Experiment CheckPrecipitate1->Success No Protocol2 Attempt Protocol 2: Co-Solvent/Surfactant System CheckPrecipitate1->Protocol2 Yes VehicleControl Remember to include a Vehicle Control in all experiments Success->VehicleControl CheckPrecipitate2 Precipitation? Protocol2->CheckPrecipitate2 CheckPrecipitate2->Success No Protocol3 Attempt Protocol 3: Cyclodextrin Formulation CheckPrecipitate2->Protocol3 Yes CheckPrecipitate3 Precipitation? Protocol3->CheckPrecipitate3 CheckPrecipitate3->Success No Failure Still Precipitates: - Lower final concentration - Re-evaluate experimental design CheckPrecipitate3->Failure Yes

References

Technical Support Center: Interpreting Variable Results in Taladegib Preclinical Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting variable results obtained during preclinical experiments with taladegib (B560078) (also known as LY2940680), a potent inhibitor of the Hedgehog (Hh) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is taladegib and how does it work?

A1: Taladegib is an investigational small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] It functions by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in this pathway.[1] By blocking SMO, taladegib prevents the downstream activation of GLI transcription factors, which are responsible for regulating genes involved in cell proliferation, survival, and differentiation. Aberrant activation of the Hh pathway is implicated in the growth of various cancers.[1]

Q2: What are the common causes of inconsistent IC50 values in our in vitro experiments with taladegib?

A2: Inconsistent IC50 values are a frequent challenge in preclinical research. The sources of variability can be broadly categorized into three areas:

  • Compound-related issues: This includes problems with taladegib's storage, solubility, and stability.

  • Experimental system-related issues: This encompasses variability in cell culture conditions, such as cell line authenticity, passage number, and cell density at the time of treatment.

  • Assay-related issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.

Q3: We are not observing the expected tumor growth inhibition in our in vivo xenograft model. What are the potential reasons?

A3: Several factors could contribute to a lack of efficacy in an in vivo model. These can be broadly categorized as issues related to the compound, the experimental protocol, or the biological model itself. Potential reasons include:

  • Compound-related issues: Poor bioavailability due to suboptimal formulation or rapid metabolism and clearance in vivo.

  • Protocol-related issues: Inadequate dosage or dosing frequency, improper administration route, or incorrect timing of treatment initiation.

  • Model-related issues: Inherent resistance of the cancer cell line to Hedgehog pathway inhibition, activation of compensatory signaling pathways, or variability in the tumor microenvironment.

Q4: How can we confirm that the observed effects of taladegib are due to on-target Hedgehog pathway inhibition?

A4: To confirm on-target activity, consider the following approaches:

  • Use a structurally different SMO inhibitor: If a different inhibitor targeting the same protein produces a similar phenotype, it strengthens the evidence for an on-target effect.

  • Perform a dose-response curve: A clear relationship between the taladegib concentration and the biological effect, consistent with its known potency, suggests on-target activity.

  • Measure downstream target gene expression: Assess the mRNA or protein levels of known Hedgehog pathway target genes, such as GLI1 and PTCH1. A dose-dependent decrease in the expression of these genes following taladegib treatment indicates on-target pathway inhibition.

  • Rescue experiment: If possible, overexpressing a mutant form of SMO that is resistant to taladegib should rescue the phenotype induced by the inhibitor.

Troubleshooting Guides

In Vitro Experimentation
Observed Problem Potential Cause Troubleshooting Steps
High variability in cell viability assay results (e.g., MTT, CellTiter-Glo) Inconsistent cell seeding densityEnsure a consistent number of cells are seeded in each well. Use a cell counter and a multichannel pipette for plating.
Cell passage number too highUse cells within a defined, low-passage number range for all experiments. Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.
Taladegib precipitationVisually inspect the compound stock and working solutions for precipitates. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Inconsistent incubation timesStandardize the incubation time with taladegib across all experiments.
No significant effect of taladegib on cell viability in a supposedly sensitive cell line Cell line misidentification or contaminationAuthenticate your cell line using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination.
Loss of Hedgehog pathway dependencySome cancer cell lines may lose their dependency on the Hedgehog pathway during prolonged in vitro culture. Confirm pathway activity using a positive control (e.g., a SMO agonist like SAG) and by measuring downstream target gene expression.
Taladegib degradationPrepare fresh stock solutions of taladegib regularly and store them appropriately (protected from light and at the recommended temperature).
High background in Hedgehog pathway reporter assays (e.g., GLI-luciferase) "Leaky" reporter constructTest the reporter construct in a cell line known to have no Hedgehog pathway activity to confirm that the reporter is only activated in the presence of Hedgehog signaling.
Non-canonical GLI activationCo-treat cells with taladegib and an inhibitor of a suspected parallel pathway (e.g., a PI3K or MAPK inhibitor) to determine if the background signal is due to SMO-independent GLI activation.
Suboptimal transfection efficiencyOptimize the transfection protocol for your specific cell line to ensure consistent and high expression of the reporter construct.
In Vivo Xenograft Studies
Observed Problem Potential Cause Troubleshooting Steps
High variability in tumor growth within the same group Inaccurate dosingEnsure consistent administration volume and technique for all animals.
Variability in drug metabolismIncrease the group size to help overcome individual biological variability.
Inconsistent tumor implantationEnsure a consistent number of viable cells are injected at the same anatomical site for each animal.
Lack of tumor growth inhibition Insufficient drug exposure at the tumor siteConduct a pilot pharmacokinetic (PK) study to measure plasma and tumor concentrations of taladegib to ensure it is reaching the target tissue at sufficient concentrations.
Suboptimal dosing schedulePerform a dose-escalation study to identify the maximum tolerated dose (MTD). Based on PK data, adjust the dosing frequency to maintain therapeutic concentrations.
Inherent or acquired resistanceConfirm the in vitro sensitivity of the cancer cell line to taladegib. Analyze tumor lysates by Western blot to assess the phosphorylation status of downstream targets to confirm target engagement in vivo.
Toxicity observed at doses required for efficacy On-target toxicity in normal tissuesConsider intermittent dosing schedules, which may allow for recovery of normal tissues while still providing anti-tumor efficacy.
Off-target effectsEvaluate the specificity of taladegib in vitro. If off-target effects are suspected, consider using a different, more specific SMO inhibitor for comparison.

Data Presentation

Table 1: Representative Preclinical In Vitro Activity of Taladegib (LY2940680)

Cell LineCancer TypeAssay TypeIC50 (nM)Reference
Data not publicly available in searched articles

Note: Specific IC50 values for taladegib in various cancer cell lines were not available in the public search results. Researchers should perform their own dose-response experiments to determine the IC50 in their cell lines of interest.

Table 2: Representative Preclinical In Vivo Efficacy of Taladegib (LY2940680)

Tumor ModelCancer TypeDosing ScheduleTumor Growth Inhibition (%)Reference
Data not publicly available in searched articles

Note: Specific tumor growth inhibition data from preclinical xenograft studies with taladegib were not available in the public search results. Researchers should conduct their own in vivo efficacy studies to determine the optimal dosing and anti-tumor activity in their models of interest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of taladegib on the metabolic activity of cancer cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Taladegib

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of taladegib in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Remove the old medium and add the medium containing taladegib or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

Hedgehog Pathway Activity Assay (Quantitative PCR for GLI1 and PTCH1)

Objective: To measure the effect of taladegib on the expression of downstream target genes of the Hedgehog pathway.

Materials:

  • Cancer cell line with active Hedgehog signaling

  • Complete cell culture medium

  • Taladegib

  • DMSO (vehicle control)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of taladegib or vehicle control for a predetermined time (e.g., 24-48 hours).

  • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for GLI1, PTCH1, and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression normalized to the housekeeping gene and the vehicle control.

In Vivo Subcutaneous Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of taladegib.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Cancer cell line of interest

  • Sterile PBS or serum-free medium

  • Matrigel (optional)

  • Taladegib formulation

  • Vehicle control

  • Calipers

  • Animal monitoring equipment

Procedure:

  • Harvest cancer cells and resuspend them in sterile PBS or serum-free medium (optionally mixed with Matrigel) at the desired concentration.

  • Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

  • Monitor the mice regularly for tumor growth.

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer taladegib or vehicle control to the respective groups according to the predetermined dose and schedule (e.g., oral gavage, daily).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Mandatory Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO (Target of Taladegib) PTCH1->SMO Inhibits SUFU-GLI Complex SUFU GLI SMO->SUFU-GLI Complex Relieves Inhibition SUFU SUFU GLI GLI GLI_active Active GLI GLI->GLI_active Activation & Translocation SUFU-GLI Complex->GLI Target Genes Target Gene Expression (e.g., GLI1, PTCH1) GLI_active->Target Genes Promotes Transcription Taladegib Taladegib Taladegib->SMO Inhibits

Caption: The Hedgehog signaling pathway and the mechanism of action of taladegib.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Cell Line Selection (Hh-dependent) B Dose-Response & IC50 Determination (e.g., MTT, CellTiter-Glo) A->B C Hedgehog Pathway Inhibition Assay (e.g., qPCR for GLI1, PTCH1) B->C D Xenograft Model Establishment (e.g., subcutaneous implantation) C->D Promising In Vitro Results E Maximum Tolerated Dose (MTD) Determination D->E F Efficacy Study (Tumor Growth Inhibition) E->F G Pharmacodynamic (PD) Analysis (e.g., Target modulation in tumors) F->G

Caption: A general experimental workflow for the preclinical evaluation of taladegib.

References

Technical Support Center: Optimizing ENV-101 Treatment in Lung Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing ENV-101 (taladegib) in preclinical lung fibrosis models. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing treatment duration.

Disclaimer: As of the latest literature review, specific preclinical data on the use of ENV-101 in animal models of lung fibrosis, such as the bleomycin-induced model, is not publicly available. The guidance provided herein is based on the known mechanism of action of ENV-101 as a Hedgehog (Hh) signaling pathway inhibitor, data from its clinical trials in Idiopathic Pulmonary Fibrosis (IPF), and general principles derived from preclinical studies of other Hh pathway inhibitors in lung fibrosis models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ENV-101 and its relevance to lung fibrosis?

A1: ENV-101, also known as taladegib (B560078), is a potent, selective, orally available inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway.[1] In lung fibrosis, aberrant activation of the Hh pathway is thought to drive the persistent activation and survival of myofibroblasts, the primary cells responsible for excessive extracellular matrix deposition and scar tissue formation.[2][3] By inhibiting SMO, ENV-101 is designed to block this signaling cascade, which may lead to the apoptosis of pathogenic myofibroblasts and a reduction in fibrosis, potentially reversing the fibrotic process.[1][3]

Q2: What is the rationale for using the bleomycin-induced lung fibrosis model to test ENV-101?

A2: The bleomycin-induced lung fibrosis model is a widely used and well-characterized animal model for studying pulmonary fibrosis. Intratracheal administration of bleomycin (B88199) causes initial lung inflammation followed by a fibrotic phase that shares histological and pathological similarities with human IPF. Studies have shown that the Hedgehog signaling pathway is activated in the lungs of mice following bleomycin administration, making this model relevant for testing the efficacy of Hh pathway inhibitors like ENV-101.

Q3: How do I determine the optimal treatment duration for ENV-101 in a bleomycin-induced fibrosis model?

A3: Determining the optimal treatment duration requires a carefully designed study. Key considerations include:

  • Prophylactic vs. Therapeutic Dosing:

    • Prophylactic: Starting ENV-101 treatment at or shortly after bleomycin administration to assess its ability to prevent the onset of fibrosis.

    • Therapeutic: Initiating ENV-101 treatment after fibrosis is already established (e.g., 7-14 days post-bleomycin) to evaluate its potential to halt or reverse existing fibrosis. This is often considered more clinically relevant.

  • Staggered Endpoints: Sacrificing cohorts of animals at different time points (e.g., 14, 21, and 28 days post-bleomycin) to create a time-course of the treatment effect.

  • Dose-Response: Including multiple dose levels of ENV-101 to understand the relationship between dose, efficacy, and treatment duration.

A pilot study with staggered endpoints is highly recommended to inform the design of a larger, definitive experiment.

Q4: What are the expected on-target side effects of ENV-101 in animal models?

A4: Based on clinical trial data for ENV-101 and other Hedgehog inhibitors, potential on-target side effects that might be observed in animal models include dysgeusia (altered taste), alopecia (hair loss), and muscle spasms.[4] Careful monitoring of animal health, including body weight, food intake, and general behavior, is crucial. If significant weight loss or distress is observed, dose reduction or altered dosing schedules should be considered.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High mortality in the bleomycin-treated group Bleomycin dose is too high for the specific mouse strain, age, or sex.Perform a dose-response study with bleomycin to establish a dose that induces robust fibrosis with minimal mortality. Provide supportive care, such as softened food and hydration support.
High variability in fibrotic response between animals Inconsistent bleomycin administration. Genetic drift in the animal colony.Standardize the intratracheal instillation technique. Ensure consistent delivery to the lungs. Use age- and sex-matched animals from a reputable vendor.
Lack of ENV-101 efficacy Suboptimal Dose: The dose of ENV-101 may be too low to achieve sufficient target engagement. Timing of Treatment: Treatment may have been initiated too late in the fibrotic process for reversal to occur. Formulation/Bioavailability: The vehicle used for ENV-101 may not be optimal for absorption.Conduct a dose-escalation study. Initiate treatment at an earlier time point in a therapeutic dosing regimen. Consult formulation literature for appropriate vehicles for oral administration of similar small molecules in rodents.
Unexpected toxicity with ENV-101 treatment Dose is too high: The administered dose may be causing on-target or off-target toxicity. Vehicle Toxicity: The vehicle used for administration may have its own toxic effects.Reduce the dose of ENV-101. Consider intermittent dosing schedules (e.g., every other day). Run a vehicle-only control group to assess for any vehicle-related toxicity.

Data Presentation

Clinical Trial Data Summary (Phase 2a)

The following tables summarize key quantitative data from the Phase 2a clinical trial of ENV-101 in patients with Idiopathic Pulmonary Fibrosis.[2][4][5] This data provides a benchmark for the potential therapeutic effects of ENV-101.

Table 1: Change in Lung Function and Volume at 12 Weeks

Parameter ENV-101 (n=21) Placebo (n=20) p-value
Mean Change in ppFVC (%) +1.9-1.30.035
Mean Change in TLC (mL) +200-560.005
Mean Change in Lung Volume (mL) (Post-hoc analysis) +142.28-113.070.014

ppFVC: percent predicted Forced Vital Capacity; TLC: Total Lung Capacity

Table 2: Change in Quantitative HRCT Measures of Fibrosis at 12 Weeks

Parameter ENV-101 Placebo p-value
Change in QILD (%) -9.4+1.1<0.05
Change in QLF (%) -2.0+0.870.1
Change in QGG (%) -4.6+0.290.07
Change in Pulmonary Vessel Volume (%) (Post-hoc analysis) -0.25+0.070.0007

QILD: Quantitative Interstitial Lung Disease; QLF: Quantitative Lung Fibrosis; QGG: Quantitative Ground Glass

Table 3: Common Adverse Events in Phase 2a Clinical Trial

Adverse Event ENV-101 (%) Placebo (%)
Dysgeusia (altered taste) 570
Muscle Spasms 570
Alopecia (hair loss) 520

Experimental Protocols

Detailed Methodology: Bleomycin-Induced Lung Fibrosis Model and ENV-101 Treatment

This protocol provides a representative methodology for a study aimed at optimizing the therapeutic treatment duration of ENV-101.

1. Animals:

  • C57BL/6 mice, male, 8-10 weeks old.

  • Animals are acclimatized for at least one week before the experiment.

2. Bleomycin Instillation:

  • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

  • Suspend the mouse on an intubation stand.

  • Visualize the trachea and intratracheally instill a single dose of bleomycin sulfate (B86663) (e.g., 1.5 - 3.0 U/kg) in a sterile saline solution (total volume 50 µL).

  • A control group receives sterile saline only.

3. ENV-101 Formulation and Administration:

  • Prepare ENV-101 in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80).

  • Based on tolerability studies, select appropriate doses for administration.

4. Study Design for Optimizing Treatment Duration (Therapeutic Model):

  • Day 0: Induce lung fibrosis with bleomycin.

  • Day 7: Randomize bleomycin-treated animals into treatment and vehicle control groups.

  • Day 7 onwards: Begin daily oral administration of ENV-101 or vehicle.

  • Study Groups:

    • Group 1: Saline + Vehicle (Sham)

    • Group 2: Bleomycin + Vehicle

    • Group 3: Bleomycin + ENV-101 (Low Dose)

    • Group 4: Bleomycin + ENV-101 (High Dose)

  • Staggered Endpoints: Euthanize subgroups of animals on Day 14, Day 21, and Day 28.

5. Endpoint Analysis:

  • Lung Histology: Harvest lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's Trichrome to visualize collagen deposition. Score fibrosis using the Ashcroft scoring system.

  • Hydroxyproline (B1673980) Assay: Harvest a portion of the lung and quantify total collagen content using a hydroxyproline assay kit.

  • Bronchoalveolar Lavage (BAL): Analyze BAL fluid for total and differential cell counts to assess inflammation.

  • Gene Expression Analysis (RT-qPCR): Extract RNA from lung tissue to quantify the expression of profibrotic genes (e.g., Col1a1, Acta2, Tgfb1).

Mandatory Visualizations

Signaling Pathway

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU_GLI SUFU GLI SMO->SUFU_GLI Relieves Inhibition GLI_A GLI (Active) SUFU_GLI->GLI_A Dissociation & Activation Target Genes Target Gene Expression (e.g., Ptch1, Gli1) GLI_A->Target Genes Transcription Fibrosis Myofibroblast Activation & Survival Target Genes->Fibrosis ENV101 ENV-101 ENV101->SMO Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of ENV-101.

Experimental Workflow

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Therapeutic Intervention cluster_endpoints Phase 3: Endpoint Analysis acclimatize Animal Acclimatization (1 week) bleomycin Bleomycin Instillation (Day 0) acclimatize->bleomycin randomize Randomization (Day 7) bleomycin->randomize treatment Daily Oral Gavage: - Vehicle - ENV-101 (Low Dose) - ENV-101 (High Dose) randomize->treatment endpoint14 Sacrifice Subgroup 1 (Day 14) treatment->endpoint14 endpoint21 Sacrifice Subgroup 2 (Day 21) treatment->endpoint21 endpoint28 Sacrifice Subgroup 3 (Day 28) treatment->endpoint28 analysis Histology, Hydroxyproline, RT-qPCR, BAL Analysis endpoint14->analysis endpoint21->analysis endpoint28->analysis

Caption: Workflow for optimizing ENV-101 treatment duration.

Logical Relationships

logical_relationship duration Treatment Duration efficacy Anti-fibrotic Efficacy (e.g., Reduced Collagen) duration->efficacy Increases with time (up to a plateau) side_effects Potential On-Target Side Effects (e.g., Weight Loss, Alopecia) duration->side_effects Increases with cumulative exposure optimization Optimal Therapeutic Window efficacy->optimization side_effects->optimization Limits

Caption: Optimizing ENV-101 treatment duration for maximal efficacy.

References

Technical Support Center: Addressing Hedgehog Pathway Inhibitor Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Hedgehog (Hh) pathway inhibitor resistance in cancer cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which is reported to be Hh-pathway dependent, shows no response to a Smoothened (SMO) inhibitor. What are the possible reasons?

A1: Lack of response to an SMO inhibitor in a supposedly sensitive cell line can stem from several factors:

  • Primary Resistance: The cell line may harbor pre-existing mutations that confer resistance. These can include activating mutations in SMO that prevent inhibitor binding, or mutations in downstream components of the Hh pathway, such as loss-of-function mutations in Suppressor of fused (SUFU) or amplification of GLI transcription factors.[1][2][3]

  • Incorrect Inhibitor Concentration: The concentration of the SMO inhibitor used may be suboptimal. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[2]

  • Cell Line Integrity: Misidentification or contamination of the cell line can lead to unexpected results. It is recommended to authenticate your cell line using methods like Short Tandem Repeat (STR) profiling.[2]

  • Non-Canonical Pathway Activation: The cancer cells might be driven by non-canonical Hh signaling that bypasses the need for SMO activation, rendering SMO inhibitors ineffective.[1][3]

Q2: After an initial response, my cancer cell line has developed resistance to the Hedgehog pathway inhibitor. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to Hh pathway inhibitors, particularly SMO antagonists, is a significant challenge. The most common mechanisms include:

  • Secondary Mutations in SMO: Mutations can arise in the drug-binding pocket of SMO, preventing the inhibitor from binding effectively.[1][4][5]

  • Alterations in Downstream Components: Genetic changes in genes downstream of SMO are a major cause of resistance. This includes loss-of-function mutations in the negative regulator SUFU and amplification of the GLI family of transcription factors (GLI1 and GLI2).[1][4]

  • Activation of Parallel Signaling Pathways: Cancer cells can activate other signaling pathways, such as the PI3K/AKT/mTOR and RAS/MAPK/ERK pathways, to bypass the blocked Hh pathway and maintain proliferation and survival.[6][7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can lead to increased efflux of the inhibitor from the cell, reducing its intracellular concentration and efficacy.[3]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: To elucidate the resistance mechanism, a combination of molecular and cellular biology techniques is recommended:

  • Sequence Analysis: Perform Sanger sequencing of key Hh pathway genes (PTCH1, SMO, SUFU, and GLI1/2) in your resistant cell line and compare it to the parental (sensitive) cell line to identify any acquired mutations.[2]

  • Gene Expression Analysis: Use quantitative real-time PCR (qPCR) to measure the mRNA levels of Hh target genes (e.g., GLI1, PTCH1) and genes involved in potential bypass pathways.[8]

  • Protein Expression Analysis: Employ Western blotting to assess the protein levels of key signaling molecules in the Hh and parallel pathways (e.g., SMO, SUFU, GLI1, GLI2, p-AKT, p-ERK).[2][9]

  • Functional Assays: Utilize cell viability and proliferation assays to test the sensitivity of your resistant cells to inhibitors targeting downstream components of the Hh pathway (e.g., GLI antagonists) or inhibitors of bypass pathways.[10]

Troubleshooting Guides

Issue 1: High background or inconsistent results in a GLI-luciferase reporter assay.
Potential Cause Troubleshooting Step
Leaky Reporter Construct Test the reporter in a cell line known to have no Hh pathway activity to confirm its specificity.[2]
Non-Canonical GLI Activation Co-treat cells with the Hh inhibitor and an inhibitor of a suspected parallel pathway (e.g., PI3K inhibitor) to see if the background signal is reduced.[2]
Suboptimal Transfection Efficiency Optimize the transfection protocol for your specific cell line to ensure consistent and high expression of the reporter construct.
Cell Passage Number High passage numbers can lead to genetic drift and altered signaling. Use low-passage cells for your experiments.
Issue 2: No change in GLI1 or PTCH1 expression after treatment with a SMO inhibitor.
Potential Cause Troubleshooting Step
Cell line is not Hh-pathway dependent Confirm Hh pathway activity in your cell line using a positive control, such as the SMO agonist SAG (Smoothened Agonist).[7]
Resistance Mechanism Downstream of SMO The cell line may have a mutation in a downstream component like SUFU or amplification of GLI, making it resistant to SMO inhibition. Analyze the expression and mutation status of these genes.[1][4]
Incorrect Dosage or Timepoint Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and incubation time to observe changes in target gene expression.[7]
Poor RNA Quality Assess the integrity of your RNA before performing qPCR.

Experimental Protocols

Protocol 1: Cell Viability Assay (Resazurin Assay)

This protocol is used to determine the cytotoxic effects of Hedgehog pathway inhibitors.[8][11][12]

Materials:

  • Hedgehog-dependent cancer cell line

  • Complete growth medium

  • Hedgehog pathway inhibitor (and vehicle control, e.g., DMSO)

  • 96-well plates

  • Resazurin-based reagent

  • Plate reader capable of measuring fluorescence

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete growth medium. Replace the medium in the wells with the inhibitor-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).[13]

  • Viability Assessment: Add the resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence, normalize the values to the vehicle-treated control wells, and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[8]

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol measures changes in the expression of Hedgehog target genes.[8][14]

Materials:

  • Treated and untreated cancer cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol. Assess RNA quantity and purity.[14]

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA.[8]

  • qPCR Reaction: Prepare the qPCR reaction mix containing the master mix, primers, and cDNA template.

  • Thermal Cycling: Run the qPCR reaction using a standard thermal cycling protocol. Include a melt curve analysis for SYBR Green-based assays.[14]

  • Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle-treated control.[8]

Protocol 3: Western Blot for Protein Expression Analysis

This protocol is for analyzing the levels of key proteins in the Hedgehog signaling pathway.[9][15][16]

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GLI1, anti-SMO, anti-SUFU)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in lysis buffer and quantify the total protein concentration.[2]

  • Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Workflows

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters Target Genes Target Genes GLI->Target Genes activates transcription SMO Inhibitor SMO Inhibitor GLI Inhibitor GLI Inhibitor GLI Inhibitor->GLI

Caption: Canonical Hedgehog signaling pathway and points of inhibitor action.

Experimental_Workflow Cell_Culture Culture Hh-dependent Cancer Cells Treatment Treat with Hh Inhibitor (Dose-response) Cell_Culture->Treatment Viability Cell Viability Assay (IC50 Determination) Treatment->Viability Molecular_Analysis Molecular Analysis of Resistant vs. Sensitive Cells Viability->Molecular_Analysis Sequencing Sequence Hh Pathway Genes (SMO, SUFU, GLI) Molecular_Analysis->Sequencing qPCR Analyze Target Gene Expression (qPCR) Molecular_Analysis->qPCR Western_Blot Analyze Protein Expression (Western Blot) Molecular_Analysis->Western_Blot Conclusion Identify Resistance Mechanism Sequencing->Conclusion qPCR->Conclusion Western_Blot->Conclusion End End Conclusion->End

Caption: Experimental workflow for investigating Hh inhibitor resistance.

Troubleshooting_Logic Check_Concentration Is Inhibitor Concentration Optimal? Check_Cell_Line Is Cell Line Authenticated and Hh-dependent? Check_Concentration->Check_Cell_Line Yes Start Start Check_Concentration->Start No, optimize dose Investigate_Resistance Investigate Resistance Mechanisms Check_Cell_Line->Investigate_Resistance Yes Check_Cell_Line->Start No, re-evaluate model Primary_Resistance Primary Resistance (Pre-existing mutations) Investigate_Resistance->Primary_Resistance Acquired_Resistance Acquired Resistance (Develops over time) Investigate_Resistance->Acquired_Resistance Analyze_Downstream Analyze Downstream Components (SUFU, GLI) Primary_Resistance->Analyze_Downstream Analyze_SMO Sequence SMO for Mutations Acquired_Resistance->Analyze_SMO Analyze_Bypass Investigate Bypass Pathways Acquired_Resistance->Analyze_Bypass

Caption: Troubleshooting logic for lack of response to SMO inhibitors.

References

Technical Support Center: Taladegib In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of taladegib (B560078) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of taladegib?

Taladegib is a potent and selective small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] It functions by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in this pathway.[1] By blocking SMO, taladegib prevents the activation of downstream GLI transcription factors, which in turn inhibits the expression of Hedgehog target genes involved in cell proliferation and survival.[1]

Q2: What are the common indicators of potential off-target effects in my in vitro experiments with taladegib?

Common signs that you may be observing off-target effects include:

  • High cytotoxicity: Significant cell death at concentrations close to the effective dose for Hedgehog pathway inhibition.

  • Inconsistent phenotypic outcomes: Observing cellular effects that are not consistent with the known function of the Hedgehog pathway in your cell model.

  • Discrepancies with genetic controls: The phenotype observed with taladegib treatment differs from the phenotype seen with genetic knockdown (e.g., siRNA or shRNA) of SMO or GLI proteins.

  • Lack of rescue with pathway activators: The effects of taladegib cannot be rescued by stimulating the Hedgehog pathway upstream of SMO (e.g., with Sonic Hedgehog ligand) but might be partially rescued by activators downstream of SMO.

Q3: How can I proactively minimize off-target effects when designing my experiments?

To minimize off-target effects, consider the following:

  • Dose-response experiments: Always perform a dose-response curve to identify the lowest effective concentration of taladegib that elicits the desired on-target effect.

  • Use of appropriate controls: Include both positive and negative controls in your experiments. A structurally related but inactive compound can serve as an excellent negative control.

  • Orthogonal validation: Whenever possible, use a structurally and mechanistically different SMO inhibitor to confirm that the observed phenotype is due to Hedgehog pathway inhibition.

  • Time-course experiments: Assess the effects of taladegib at different time points to distinguish between early on-target effects and potential later-stage, indirect off-target consequences.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at concentrations expected to be effective.
Potential Cause Troubleshooting Steps
Off-target toxicity 1. Perform a detailed dose-response curve for both cytotoxicity and Hedgehog pathway inhibition. Use a sensitive cell viability assay (e.g., CellTiter-Glo®) in parallel with an on-target pathway assay (e.g., qPCR for GLI1 expression). Determine the therapeutic window where on-target effects are maximized and cytotoxicity is minimized. 2. Reduce the exposure time. Treat cells for shorter durations to see if the cytotoxic effects can be mitigated while retaining on-target activity. 3. Test in a different cell line. Cell-type specific metabolism or expression of off-target proteins can influence toxicity.
Solvent toxicity 1. Check the final concentration of the solvent (e.g., DMSO). Ensure it is at a low, non-toxic level (typically ≤ 0.1%). 2. Include a vehicle-only control. This will help you to differentiate between the effects of the compound and the solvent.
Compound instability 1. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. 2. Verify the stability of taladegib in your cell culture medium under your experimental conditions if you suspect degradation.
Issue 2: Observed phenotype does not align with expected Hedgehog pathway inhibition.
Potential Cause Troubleshooting Steps
Off-target effects are dominating the phenotype 1. Confirm on-target engagement. Use Western blotting to show decreased protein levels of GLI1 or other downstream targets of the Hedgehog pathway. 2. Use a rescue experiment. If possible, overexpress a constitutively active form of a downstream effector to see if the phenotype is reversed. 3. Employ a structurally unrelated SMO inhibitor. If a different SMO inhibitor recapitulates the on-target effects but not the unexpected phenotype, this strongly suggests an off-target effect of taladegib.
Cell line-specific signaling crosstalk 1. Profile your cells. Be aware of the status of other signaling pathways (e.g., PI3K/AKT, MAPK) in your cell line, as non-canonical activation of GLI transcription factors can occur.[2] 2. Use pathway-specific inhibitors. In combination with taladegib, use inhibitors of other pathways to dissect the signaling network.
Incorrect assumptions about Hedgehog pathway function in your model 1. Validate the role of the Hedgehog pathway in your cell line. Use genetic approaches like siRNA or CRISPR/Cas9 to knockdown key components of the pathway (e.g., SMO, GLI1, GLI2) and compare the phenotype to that of taladegib treatment.

Quantitative Data on Taladegib Selectivity

Comprehensive in vitro off-target screening data for taladegib against a broad panel of kinases and other proteins is not extensively available in the public domain. However, the clinical side effects observed with taladegib and other Hedgehog pathway inhibitors can provide insights into potential off-target activities or on-target toxicities in sensitive tissues.

Commonly reported side effects in clinical trials that could be relevant for in vitro studies include alterations in taste, hair loss, and muscle spasms.[3][4] These effects are generally considered class effects for SMO inhibitors.

For a rigorous interpretation of in vitro results, it is highly recommended to perform or consult selectivity profiling data. A typical selectivity panel would assess the inhibitory activity of taladegib against a wide range of protein kinases and other potential off-targets. The data is usually presented as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a given concentration.

Table 1: Illustrative Template for Taladegib Off-Target Selectivity Profile

Target Class Specific Target IC50 (nM) or % Inhibition @ [Concentration]
Primary Target SMO[Insert experimentally determined value]
Kinases ABL1[Data from kinase panel screen]
AKT1[Data from kinase panel screen]
EGFR[Data from kinase panel screen]
... (and so on for a broad panel)
GPCRs Adrenergic Receptors[Data from GPCR panel screen]
Dopamine Receptors[Data from GPCR panel screen]
... (and so on)
Ion Channels hERG[Data from ion channel panel screen]
... (and so on)

This table is a template. Researchers should generate or obtain specific data for taladegib to populate it.

Key Experimental Protocols

Protocol 1: Dose-Response Determination for On-Target Activity using qPCR

Objective: To determine the effective concentration range of taladegib for inhibiting Hedgehog pathway activity by measuring the mRNA expression of the direct target gene, GLI1.

Methodology:

  • Cell Seeding: Plate your cells of interest in a suitable format (e.g., 12-well plates) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of taladegib in cell culture medium. A common starting range is 0.1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO at a final concentration of ≤ 0.1%).

    • If your cell line does not have constitutively active Hedgehog signaling, you will need to stimulate the pathway (e.g., with Sonic Hedgehog ligand or a SMO agonist like SAG) in the presence of the taladegib dilutions.

  • Incubation: Treat the cells for a predetermined time (e.g., 24-48 hours). This should be optimized for your cell model.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a SYBR Green-based master mix, primers for GLI1, and primers for a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of GLI1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and then to the vehicle-treated control.

    • Plot the relative GLI1 expression against the log of the taladegib concentration to determine the IC50 value.

Protocol 2: GLI-Luciferase Reporter Assay for Pathway Activity

Objective: To functionally assess the inhibition of Hedgehog pathway-dependent transcription by taladegib.

Methodology:

  • Cell Transfection:

    • Co-transfect your cells with a GLI-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

    • Plate the transfected cells in a 96-well plate and allow them to recover.

  • Compound Treatment:

    • Treat the cells with a serial dilution of taladegib and a vehicle control.

    • If necessary, stimulate the Hedgehog pathway with an agonist.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay:

    • Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity in the cell lysates using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the log of the taladegib concentration to calculate the IC50.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds SMO Smoothened (SMO) (Taladegib Target) PTCH1->SMO Inhibits GLI_complex GLI Complex (GLI, SUFU) SMO->GLI_complex Activates SUFU SUFU GLI_active Active GLI SUFU->GLI_active Inhibits GLI_complex->GLI_active Releases GLI_nucleus GLI GLI_active->GLI_nucleus Translocates Target_Genes Target Gene Expression (e.g., GLI1, PTCH1) GLI_nucleus->Target_Genes Promotes Transcription Taladegib Taladegib Taladegib->SMO Inhibits Experimental_Workflow Start Start Dose_Response 1. Dose-Response Curve (Taladegib vs. Vehicle) Start->Dose_Response On_Target_Assay 2. On-Target Assay (e.g., qPCR for GLI1) Dose_Response->On_Target_Assay Cytotoxicity_Assay 3. Cytotoxicity Assay (e.g., CellTiter-Glo®) Dose_Response->Cytotoxicity_Assay Analyze_Data 4. Analyze Data (Determine IC50 and CC50) On_Target_Assay->Analyze_Data Cytotoxicity_Assay->Analyze_Data Decision Therapeutic Window Acceptable? Analyze_Data->Decision Proceed Proceed with Experiments at Optimal Concentration Decision->Proceed Yes Troubleshoot Troubleshoot (See Guide) Decision->Troubleshoot No Troubleshooting_Tree Start Unexpected In Vitro Result with Taladegib Check_Concentration Is concentration optimized? Start->Check_Concentration Check_Controls Are controls behaving as expected? Check_Concentration->Check_Controls Yes Optimize_Dose Optimize concentration (See Protocol 1) Check_Concentration->Optimize_Dose No On_Target_Confirmation Is on-target pathway inhibition confirmed? Check_Controls->On_Target_Confirmation Yes Review_Controls Review and repeat with proper controls Check_Controls->Review_Controls No Off_Target_Hypothesis Hypothesize Off-Target Effect On_Target_Confirmation->Off_Target_Hypothesis Yes Confirm_Pathway Confirm pathway inhibition (e.g., Western Blot for GLI1) On_Target_Confirmation->Confirm_Pathway No Orthogonal_Validation Perform orthogonal validation (e.g., different SMOi, siRNA) Off_Target_Hypothesis->Orthogonal_Validation

References

troubleshooting inconsistent HRCT imaging results in taladegib studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent High-Resolution Computed Tomography (HRCT) imaging results in taladegib (B560078) studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in HRCT scan quality across different clinical sites in our taladegib trial. What could be the cause and how can we mitigate this?

A1: Inconsistent HRCT image quality is a common challenge in multi-center trials and can stem from several factors:

  • Lack of a Standardized Imaging Protocol: Variations in scanner parameters such as slice thickness, reconstruction algorithms, and radiation dose can lead to significant differences in image appearance. It is crucial to implement and strictly adhere to a detailed, standardized HRCT protocol across all participating sites.

  • Different Scanner Models and Manufacturers: Different CT scanners have inherent variations in image acquisition and reconstruction, which can affect quantitative analysis.

  • Patient-Related Factors: Patient movement, inconsistent breath-hold maneuvers, and the presence of metallic implants can introduce artifacts and degrade image quality.

Mitigation Strategies:

  • Develop a Comprehensive Imaging Manual: Provide all sites with a detailed manual outlining the specific HRCT protocol, patient positioning, and breath-hold instructions.

  • Site Qualification and Training: Ensure all sites have the necessary equipment and that radiologic technologists are thoroughly trained on the study-specific protocol.

  • Centralized Image Quality Control: Implement a system for centralized review of incoming HRCT scans to identify and address any deviations from the protocol in a timely manner.

Q2: Our quantitative analysis of lung fibrosis shows high inter-reader variability. How can we improve the consistency of our HRCT interpretations?

A2: High inter-reader variability in quantitative HRCT analysis is a known issue, particularly in the assessment of interstitial lung diseases like Idiopathic Pulmonary Fibrosis (IPF).[1][2] This can be attributed to:

  • Subjectivity in Visual Assessment: The visual identification and delineation of fibrotic features such as honeycombing and reticulation can be subjective.[1]

  • Lack of Standardized Reading Procedures: Without a clear and consistent methodology for image interpretation, radiologists may use different criteria to evaluate the same scan.

  • Varying Levels of Experience: The experience of the radiologist in interpreting HRCT scans for IPF can influence the results.

To improve consistency:

  • Develop a Standardized Reading Charter: This document should clearly define the imaging features to be assessed, provide examples, and outline the scoring or measurement methodology.

  • Reader Training and Calibration: Conduct training sessions for all radiologists involved in the study to ensure they are applying the reading criteria consistently. Periodic calibration exercises can also help maintain consistency over time.

  • Independent Double Reads with Adjudication: Employ a system where two independent radiologists read each scan. In cases of significant disagreement, a third, more experienced radiologist can adjudicate the findings.

  • Utilize Quantitative Imaging Software: Automated or semi-automated software can provide more objective and reproducible measurements of lung fibrosis, reducing reliance on purely visual assessment.[1][2]

Q3: We are seeing HRCT findings that appear inconsistent with the expected effects of taladegib. What could explain this discrepancy?

A3: Apparent inconsistencies between HRCT findings and the expected therapeutic effects of taladegib can arise from several sources:

  • Drug-Induced Lung Toxicity: While taladegib's primary effect is to inhibit the Hedgehog signaling pathway, like many drugs, it could potentially have off-target effects or induce inflammatory responses in the lungs that can be visualized on HRCT. It is important to be aware of the potential for drug-induced interstitial lung disease.

  • Disease Heterogeneity and Progression: IPF is a heterogeneous disease with a variable rate of progression. Some patients may experience disease progression despite treatment.

  • Image Artifacts Mimicking Pathology: Various HRCT artifacts, such as motion artifacts or beam hardening, can mimic or obscure true pathological changes. Careful review of image quality is essential.

  • Co-existing Pathologies: Patients may have other underlying lung conditions that can confound the interpretation of HRCT scans.

Troubleshooting Steps:

  • Thorough Safety Review: Correlate any unexpected HRCT findings with the patient's clinical symptoms and other safety data.

  • Multidisciplinary Team Review: A multidisciplinary team including pulmonologists, radiologists, and pathologists should review challenging cases to differentiate between disease progression, drug-related effects, and other causes.

  • Adherence to Imaging Protocol: Ensure that the scans were acquired according to the protocol to minimize the risk of artifacts.

Quantitative HRCT Data in Taladegib Studies

The following table summarizes quantitative HRCT-based measures that have been used in studies of idiopathic pulmonary fibrosis, which are relevant to taladegib trials.

HRCT MeasureDescriptionRelevance in Taladegib Studies
Total Lung Capacity (TLC) by HRCT The total volume of air in the lungs at full inspiration, calculated from the HRCT images.To assess changes in overall lung volume as a measure of disease progression or response to therapy.
Percent Quantitative Interstitial Lung Disease (%QILD) The percentage of lung parenchyma affected by interstitial lung disease, as determined by quantitative analysis software.Provides an objective measure of the extent of lung involvement and can be used to track changes over time.
Percent Quantitative Lung Fibrosis (%QLF) The percentage of lung tissue identified as fibrotic by a quantitative algorithm.A direct measure of the fibrotic burden, which is a key endpoint in assessing the efficacy of an anti-fibrotic agent like taladegib.
Percent Quantitative Ground Glass (%QGG) The percentage of lung tissue exhibiting ground-glass opacities, which can represent inflammation or early fibrosis.May be used to assess the inflammatory component of the disease and its response to treatment.

Experimental Protocols

Standardized HRCT Imaging Protocol for Taladegib Studies

This protocol is a sample guideline and should be adapted for specific study needs.

1. Patient Preparation:

  • Patients should be instructed to avoid caffeine (B1668208) and smoking for at least 4 hours prior to the scan.
  • Provide clear instructions on the breath-hold maneuver (full inspiration).

2. Scanner Acquisition Parameters:

  • Scan Type: Volumetric acquisition
  • Slice Thickness: ≤ 1.0 mm
  • Reconstruction Interval: ≤ 0.8 mm
  • Tube Voltage: 120 kVp
  • Tube Current: Automated tube current modulation is recommended to optimize dose.
  • Rotation Time: < 0.5 seconds
  • Pitch: 0.8 - 1.2
  • Reconstruction Algorithm: High-spatial frequency (e.g., bone or sharp kernel)

3. Scan Coverage:

  • From the lung apices to the lung bases.

4. Patient Positioning and Breathing Instructions:

  • Primary Scan: Supine position at full, sustained inspiration.
  • Optional Scans:
  • Prone position at full inspiration to differentiate dependent atelectasis from early fibrosis.
  • Expiratory scan at the level of the tracheal carina and lower lobes to assess for air trapping.

5. Image Reconstruction and Archival:

  • Images should be reconstructed with a high-spatial frequency algorithm.
  • Both lung and mediastinal window settings should be archived.
  • All images should be sent to a central imaging core lab for quality control and analysis.

Visualizations

Caption: Hedgehog Signaling Pathway and the Mechanism of Action of Taladegib.

HRCT_Workflow cluster_site Clinical Site cluster_corelab Central Imaging Core Lab Patient Patient HRCT_Scan HRCT_Scan Patient->HRCT_Scan Undergoes Deidentification Deidentification HRCT_Scan->Deidentification Anonymize Data Transfer Transfer Deidentification->Transfer Secure Transfer QC Quality Control Transfer->QC QC->HRCT_Scan Fail - Rescan/Query Analysis Quantitative Analysis QC->Analysis Pass Report Generate Report Analysis->Report Database Database Report->Database Troubleshooting_Workflow Start Inconsistent HRCT Result Identified Check_Protocol Protocol Adherence? Start->Check_Protocol Check_Artifacts Image Artifacts? Check_Protocol->Check_Artifacts Yes Site_Query Query Site/ Request Rescan Check_Protocol->Site_Query No Review_Clinical Review Clinical Data Check_Artifacts->Review_Clinical No Reanalysis Re-analyze Image Data Check_Artifacts->Reanalysis Yes MDT_Review Multidisciplinary Team Review Review_Clinical->MDT_Review Final_Interpretation Final Interpretation MDT_Review->Final_Interpretation Site_Query->Start Re-acquire Data Reanalysis->Review_Clinical

References

Technical Support Center: Enhancing the Oral Bioavailability of Hedgehog Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the oral bioavailability of Hedgehog (Hh) pathway inhibitors in a research setting.

I. Hedgehog Signaling Pathway

The Hedgehog signaling pathway is crucial in embryonic development and can be aberrantly activated in various cancers. Oral Hedgehog inhibitors often target the Smoothened (SMO) protein, a key component of this pathway. Understanding this pathway is essential for interpreting experimental results.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH1 PTCH1 SMO_off SMO PTCH1->SMO_off Inhibits SUFU SUFU GLI_off GLI SUFU->GLI_off Sequesters & Promotes Cleavage GLI_R GLI-R (Repressor) GLI_off->GLI_R Target_Genes_off Target Gene Transcription OFF GLI_R->Target_Genes_off Hh_Ligand Hedgehog Ligand (Shh) PTCH1_bound PTCH1 Hh_Ligand->PTCH1_bound SMO_on SMO PTCH1_bound->SMO_on Inhibition Relieved GLI_on GLI SMO_on->GLI_on Signal Transduction Target_Genes_on Target Gene Transcription ON GLI_on->Target_Genes_on Hedgehog_Inhibitor Hedgehog Inhibitor (e.g., Vismodegib (B1684315), Sonidegib) Hedgehog_Inhibitor->SMO_on Inhibits

Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states.

II. Troubleshooting Guide: Low Oral Bioavailability

This guide addresses common issues encountered during the development of oral Hedgehog inhibitors.

Question Potential Causes Troubleshooting Steps & Solutions
Why is the in vivo efficacy of my Hedgehog inhibitor low despite good in vitro potency? Poor oral bioavailability is a likely cause. This can stem from low aqueous solubility, poor intestinal permeability, or extensive first-pass metabolism.1. Characterize Physicochemical Properties: Determine the inhibitor's solubility, pKa, and logP. High logP and a high melting point can indicate poor solubility ("grease-ball" or "brick-dust" molecules).[1] 2. Assess Permeability: Perform a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). 3. Evaluate Metabolic Stability: Use liver microsomes or hepatocytes to assess the extent of first-pass metabolism.
My inhibitor has very low aqueous solubility. How can I improve it for in vivo studies? The crystalline structure of the compound may be limiting its dissolution in gastrointestinal fluids.1. Particle Size Reduction: Micronization or nanonization increases the surface area for dissolution.[1] 2. Amorphous Solid Dispersions (ASDs): Dispersing the inhibitor in a polymer matrix can significantly increase its apparent solubility and dissolution rate.[2][3][4][5][6] 3. Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[7][8][9][10][11] 4. pH Modification & Co-solvents: For initial studies, adjusting the pH of the vehicle or using co-solvents can enhance solubility.
The Caco-2 assay shows low permeability for my inhibitor. What could be the reason? The inhibitor may have unfavorable physicochemical properties for passive diffusion or could be a substrate for efflux transporters like P-glycoprotein (P-gp).1. Assess Efflux Liability: A high efflux ratio (Papp B-A / Papp A-B > 2) suggests P-gp involvement. Repeat the assay with a P-gp inhibitor like verapamil. A significant increase in A-B permeability confirms this.[1] 2. Structural Modification: If efflux is a major issue, medicinal chemistry efforts may be needed to design analogs that are not P-gp substrates.
I'm observing high variability in plasma concentrations between animals. What could be the cause? This can be due to food effects, inconsistent dosing, formulation instability, or genetic variations in the animal model.1. Standardize Animal State: Ensure consistent fasting or fed states for all animals in the study. 2. Refine Dosing Technique: Practice consistent oral gavage techniques to minimize variability. 3. Check Formulation Stability: Ensure suspensions are homogenous before each dose and that lipid-based formulations have not undergone phase separation.

III. Frequently Asked Questions (FAQs)

Q1: What are the main classes of Hedgehog pathway inhibitors?

A1: The most common class of Hedgehog inhibitors targets the Smoothened (SMO) receptor. Examples include vismodegib and sonidegib. Another class targets the downstream GLI transcription factors.[12][13]

Q2: What is an amorphous solid dispersion (ASD) and how does it improve bioavailability?

A2: An ASD is a formulation where the crystalline drug is molecularly dispersed in a polymer matrix. This high-energy, amorphous state bypasses the need to break the crystal lattice for dissolution, leading to a higher apparent solubility and faster dissolution rate.[2][3][4][5][6]

Q3: What is the Biopharmaceutics Classification System (BCS) and why is it relevant?

A3: The BCS classifies drugs based on their aqueous solubility and intestinal permeability. Most Hedgehog inhibitors fall into BCS Class II (low solubility, high permeability), meaning that their oral absorption is limited by their dissolution rate. Formulation strategies are therefore focused on improving solubility.[14]

Q4: What are some common side effects of Hedgehog inhibitors and are they related to the mechanism of action?

A4: Yes, many side effects are mechanism-related due to the role of the Hedgehog pathway in tissue homeostasis. Common side effects include muscle spasms, taste alterations (dysgeusia), hair loss (alopecia), and gastrointestinal disturbances.

IV. Experimental Workflow and Protocols

A. Workflow for Improving Oral Bioavailability

Bioavailability_Workflow cluster_invitro In Vitro Evaluation cluster_formulation Formulation Strategies Start Start: Potent Hedgehog Inhibitor with Poor Oral Bioavailability Physicochem Physicochemical Characterization (Solubility, LogP, pKa) Start->Physicochem In_Vitro_Screen In Vitro Screening Physicochem->In_Vitro_Screen Caco2 Caco-2 Permeability In_Vitro_Screen->Caco2 Metabolic_Stability Liver Microsome Stability Assay In_Vitro_Screen->Metabolic_Stability Solubility_Enhancement Solubility Enhancement Formulation Development ASD Amorphous Solid Dispersion (ASD) Solubility_Enhancement->ASD Lipid Lipid-Based Formulation (e.g., SEDDS) Solubility_Enhancement->Lipid Nano Nanonization Solubility_Enhancement->Nano In_Vivo_PK In Vivo Pharmacokinetic (PK) Study Decision Bioavailability Goal Met? In_Vivo_PK->Decision Decision->Solubility_Enhancement No End End: Optimized Formulation for Further Development Decision->End Yes Caco2->Solubility_Enhancement Metabolic_Stability->Solubility_Enhancement ASD->In_Vivo_PK Lipid->In_Vivo_PK Nano->In_Vivo_PK

Caption: A workflow for systematically improving the oral bioavailability of a Hedgehog inhibitor.

B. Pharmacokinetic Parameters of Marketed Hedgehog Inhibitors
Parameter Vismodegib (150 mg) Sonidegib (200 mg) Reference
Absolute Bioavailability ~32%~6-7%[15][16][17][18]
Tmax (median) 2-4 hours (single dose)2-4 hours (single dose)[15]
Plasma Protein Binding >99%>97%[15][17]
Volume of Distribution (Vd/F) 16.4–26.6 L>9000 L[15]
Elimination Half-life (t1/2) ~4 days (multiple doses)~28 days (multiple doses)[15]
C. Protocol: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability and potential for active efflux of a Hedgehog inhibitor.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells on Transwell inserts at a density of approximately 6 x 10^4 cells/cm².[19]

    • Culture for 21-25 days to allow for differentiation into a polarized monolayer.[19]

    • Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Values >200 Ω·cm² are generally acceptable.[19]

  • Permeability Assay:

    • Prepare a transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

    • Prepare a dosing solution of the Hedgehog inhibitor (e.g., 10 µM) in the transport buffer.

    • Apical to Basolateral (A→B) Permeability:

      • Add the dosing solution to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Permeability:

      • Add the dosing solution to the basolateral chamber.

      • Add fresh transport buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Collect samples from both chambers at the end of the incubation.

  • Sample Analysis and Calculation:

    • Analyze the concentration of the inhibitor in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration.[19]

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B→A) / Papp (A→B)[19]

D. Protocol: Amorphous Solid Dispersion (ASD) Formulation

Objective: To enhance the solubility and dissolution rate of a poorly soluble Hedgehog inhibitor.

Methodology:

  • Polymer and Solvent Selection:

    • Select a suitable polymer based on the physicochemical properties of the inhibitor (e.g., HPMCAS, PVP VA).

    • Choose a common solvent system that dissolves both the inhibitor and the polymer (e.g., acetone, methanol, or a mixture).

  • Spray Drying Process:

    • Prepare a solution of the Hedgehog inhibitor and the selected polymer in the chosen solvent.

    • Optimize spray drying parameters:

      • Inlet Temperature: High enough to ensure rapid solvent evaporation but low enough to prevent degradation of the inhibitor.

      • Feed Rate: Controls the droplet size and drying time.

      • Atomization Gas Flow: Affects the particle size of the resulting ASD powder.

    • Spray the solution into the drying chamber. The rapid evaporation of the solvent traps the inhibitor in an amorphous state within the polymer matrix.

  • Characterization of the ASD:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak and determine the glass transition temperature (Tg).

    • Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the inhibitor in the dispersion (absence of sharp diffraction peaks).

    • In Vitro Dissolution Testing:

      • Perform dissolution testing in simulated gastric and intestinal fluids (SGF and SIF).[14][20][21][22][23]

      • Compare the dissolution profile of the ASD to that of the crystalline inhibitor to quantify the improvement in dissolution rate and extent.

V. Troubleshooting Decision Tree

Caption: A decision tree to guide troubleshooting of poor oral bioavailability.

References

dealing with alopecia and muscle spasms as side effects in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering alopecia and muscle spasms as side effects in preclinical models. The information is designed to assist scientists and drug development professionals in managing these off-target effects during their experiments.

Troubleshooting Guides

Alopecia

Problem 1: High variability in alopecia scoring between observers.

  • Possible Cause: Lack of a standardized scoring system and insufficient training.

  • Troubleshooting Steps:

    • Implement a Standardized Scoring System: Utilize a validated scoring system such as the Severity of Alopecia Tool (SALT) score, which quantifies hair loss as a percentage of the total scalp area.[1] For preclinical models, adapt this system to the specific animal model and document it clearly in the study protocol. A simple 0-5 visual scoring scale can also be effective if well-defined.

    • Develop a Photographic Guide: Create a visual guide with representative images for each score to ensure consistency among all personnel involved in scoring.

    • Conduct Observer Training: Train all observers on the scoring system using the photographic guide. Conduct a validation exercise where multiple observers score the same set of images or animals and compare the results to ensure inter-observer reliability.

    • Blinded Scoring: Whenever possible, scoring should be performed by an observer blinded to the treatment groups to minimize bias.

Problem 2: Difficulty in distinguishing between drug-induced alopecia and alopecia from other causes (e.g., barbering, fighting).

  • Possible Cause: Overcrowding, social stress, or inherent behavioral traits of the animal strain.

  • Troubleshooting Steps:

    • Careful Observation: Regularly observe the animals for behaviors such as excessive grooming (barbering) or fighting. Note the location and pattern of hair loss. Alopecia from fighting often presents with wounds, whereas barbering may result in a "crew-cut" appearance.

    • Housing Conditions: House animals in a manner that minimizes stress and aggression. This may involve single housing or providing environmental enrichment.

    • Skin Histology: If the cause remains unclear, perform a histological analysis of skin biopsies. Drug-induced alopecia often shows changes in the hair follicle cycle (anagen vs. telogen), while trauma-induced hair loss may show signs of physical damage to the skin and hair shafts.[2][3]

Problem 3: Unexpectedly severe or rapid onset of alopecia.

  • Possible Cause: The drug may be causing a rapid shift of hair follicles into the shedding phase (telogen effluvium) or directly targeting actively growing hair follicles (anagen effluvium).[4][5] The dose may also be too high for the specific animal model.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a dose-response study to determine the dose at which the therapeutic effect is achieved with minimal side effects.

    • Mechanism of Action Investigation: Investigate the drug's mechanism of action to understand how it might be affecting the hair follicle. This could involve gene expression analysis of skin samples or in vitro studies on hair follicle cultures.

    • Monitor Animal Welfare: Closely monitor the animals for other signs of toxicity. Severe alopecia can be an indicator of systemic toxicity.

Muscle Spasms

Problem 1: Inconsistent or difficult-to-quantify muscle spasms.

  • Possible Cause: Subjective observational scoring, or spasms that are infrequent or subtle.

  • Troubleshooting Steps:

    • Utilize Electromyography (EMG): EMG provides a quantitative measure of muscle electrical activity and can detect subtle or infrequent muscle spasms that may be missed by visual observation.[5][6]

    • Standardize Observational Scoring: If using observational scoring, develop a clear and detailed scoring system with defined criteria for spasm severity and duration. A rating scale, such as the Modified Ashworth Scale, can be adapted for preclinical models.[7]

    • Video Recording: Record the animals and review the videos in slow motion to more accurately score the frequency and duration of spasms.

Problem 2: High mortality rate in animals exhibiting severe muscle spasms.

  • Possible Cause: Spasms may be leading to respiratory distress, cardiac events, or severe physical injury.[7] The underlying toxicity of the compound may also be a contributing factor.

  • Troubleshooting Steps:

    • Closer Monitoring: Increase the frequency of animal monitoring to detect signs of distress early.

    • Supportive Care: Provide supportive care such as padded bedding to prevent injury and ensure easy access to food and water.

    • Dose Adjustment: Re-evaluate the dosage of the test compound. A lower dose may still be effective while reducing the severity of the muscle spasms.

    • Pharmacological Intervention: If ethically justified and not interfering with the primary study endpoints, consider the use of muscle relaxants to manage severe spasms, though this should be a last resort and its potential impact on the study results carefully considered.[8]

Problem 3: Differentiating drug-induced muscle spasms from seizures or general neurotoxicity.

  • Possible Cause: The drug may have a broader neurological effect than anticipated.

  • Troubleshooting Steps:

    • Detailed Behavioral Phenotyping: Conduct a thorough behavioral assessment to look for other signs of neurotoxicity, such as tremors, ataxia, or changes in consciousness.

    • Electroencephalography (EEG): If seizures are suspected, perform EEG recordings to detect abnormal brain electrical activity.

    • Consult a Veterinarian or Animal Neurologist: A specialist can help in differentiating the clinical signs and determining the most likely cause.

Frequently Asked Questions (FAQs)

Alopecia
  • Q1: What are the common types of drug-induced alopecia in preclinical models?

    • A1: The two most common types are anagen effluvium and telogen effluvium. Anagen effluvium is a rapid and extensive hair loss caused by the cessation of hair follicle cell division, often seen with chemotherapy agents.[4][5] Telogen effluvium is a more delayed and diffuse hair shedding that occurs when a large number of hair follicles prematurely enter the resting (telogen) phase, which can be triggered by a wide range of drugs.[4][5]

  • Q2: How can I quantitatively assess alopecia in my animal model?

    • A2: Several methods can be used for quantitative assessment:

      • Grayscale Analysis: This technique uses a standard gel imager to quantify hair density by measuring light absorption, which is proportional to the amount of pigmented hair.[9][10]

      • Image Analysis Software: Specialized software can be used to analyze digital photographs and calculate the percentage of alopecic area.

      • Histomorphometry: Microscopic analysis of skin sections can be used to determine the number and stage of hair follicles.[2]

  • Q3: Are there specific mouse strains that are more susceptible to developing alopecia?

    • A3: Yes, certain strains are predisposed to alopecia. For example, C3H/HeJ mice are a well-established model for alopecia areata, an autoimmune form of hair loss.[11] When investigating drug-induced alopecia, it's important to choose a strain that does not have a high spontaneous incidence of hair loss, unless the study is specifically designed to investigate the drug's effect on a pre-existing condition.

Muscle Spasms
  • Q1: What are the different types of preclinical models for studying muscle spasms?

    • A1: Preclinical models for muscle spasms can be broadly categorized into:

      • Electrically-Induced Models: Controlled electrical stimulation is used to induce reproducible muscle contractions.

      • Chemically-Induced Models: Agents like strychnine (B123637) or tetanus toxin are used to trigger spasms by disrupting neuromuscular transmission.

      • Trauma or Injury-Induced Models: Surgical or mechanical interventions are used to simulate clinical scenarios such as nerve injury or muscle strain.

  • Q2: What are the key endpoints to measure when assessing the efficacy of a drug in a muscle spasm model?

    • A2: Key efficacy endpoints include:

      • Spasm frequency and duration.

      • Electromyographic (EMG) activity. [5]

      • Behavioral assessments (e.g., grip strength, locomotor activity). [12][13][14][15][16]

      • Muscle histopathology.

      • Biomarker analysis (e.g., creatine (B1669601) kinase levels).

  • Q3: How can I minimize animal distress when they are experiencing muscle spasms?

    • A3: To minimize distress, you can:

      • Provide soft bedding to prevent injuries.

      • Ensure easy access to food and water, potentially using gel packs for hydration and mash for food.

      • Handle the animals gently and minimize stressful procedures.

      • Work with your institution's veterinary staff to develop a comprehensive animal care plan.

Data Presentation

Table 1: Alopecia Scoring Systems

Scoring SystemDescriptionApplication
Visual Score (0-5) A qualitative assessment based on the percentage of body surface area affected. 0 = no hair loss, 5 = >80% hair loss.[17]Rapid screening and studies where high precision is not required.
SALT Score Quantifies hair loss as a percentage of the total scalp area, divided into four quadrants.[1]Gold standard for alopecia areata in humans; can be adapted for animals.
Grayscale Analysis A quantitative method using a gel imager to measure light absorption by pigmented hair.[9][10]Objective and reproducible quantification of hair density in pigmented animals.

Table 2: Muscle Spasm Assessment Methods

Assessment MethodDescriptionApplication
Observational Scoring A qualitative assessment of spasm frequency and severity based on a predefined scale (e.g., Modified Ashworth Scale).[7]Initial screening and when specialized equipment is unavailable.
Electromyography (EMG) Records the electrical activity of muscles to provide a quantitative measure of spasm intensity and duration.[5][6]Detailed mechanistic studies and when objective quantification is crucial.
Grip Strength Test Measures the maximal muscle strength of the forelimbs and/or hindlimbs.[12][13][14][15][16]Functional assessment of neuromuscular function and the impact of muscle spasms on strength.

Experimental Protocols

Protocol 1: Quantitative Alopecia Scoring using Grayscale Analysis
  • Animal Preparation: Anesthetize the mouse according to an approved institutional protocol.

  • Image Acquisition: Place the anesthetized mouse on a non-reflective, dark background inside a standard gel documentation system. Capture a dorsal and a ventral image.

  • Image Analysis:

    • Open the images in an image analysis software (e.g., ImageJ).

    • Convert the images to 8-bit grayscale.

    • Define a region of interest (ROI) for the entire body of the mouse, excluding the tail and paws.

    • Measure the mean gray value within the ROI. A lower mean gray value indicates denser hair coverage (more light absorption).

    • Normalize the data to baseline measurements taken before treatment initiation.

  • Data Interpretation: Compare the mean gray values between treatment groups. A significant increase in the mean gray value indicates hair loss.[9][10]

Protocol 2: Electromyography (EMG) for Muscle Spasm Assessment in Rodents
  • Electrode Implantation (Chronic Studies):

    • Anesthetize the rodent according to an approved institutional protocol.

    • Surgically implant fine-wire bipolar electrodes into the target muscle (e.g., gastrocnemius).

    • Exteriorize the electrode leads and connect them to a head-mounted pedestal.

    • Allow for a post-operative recovery period.

  • EMG Recording:

    • Connect the animal to the EMG recording system.

    • Allow the animal to move freely in its cage or perform a specific behavioral task.

    • Record the EMG signals for a defined period.

  • Data Analysis:

    • Filter and amplify the raw EMG signal.

    • Analyze the signal for bursts of high-frequency activity, which correspond to muscle spasms.

    • Quantify the frequency, duration, and amplitude of the spasm events.[5][6]

Protocol 3: Grip Strength Assessment in Mice
  • Apparatus: Use a commercially available grip strength meter with a horizontal mesh grid.

  • Procedure:

    • Hold the mouse by the base of its tail and lower it towards the grid.

    • Allow the mouse to grasp the grid with its forepaws.

    • Gently pull the mouse horizontally away from the meter with a consistent speed until it releases its grip.

    • The meter will record the peak force exerted.

    • Perform three to five consecutive trials and calculate the average peak force.

  • Data Normalization: Normalize the grip strength data to the animal's body weight.[12][13][14][15][16]

Mandatory Visualization

Alopecia_Signaling_Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_Androgen Androgen Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Axin_APC Axin/APC Complex Dsh->Axin_APC inhibition GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylation (degradation) Axin_APC->GSK3b TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocation to nucleus Hair_Growth_Genes Hair Growth Genes (e.g., Lef1, Versican) TCF_LEF->Hair_Growth_Genes activation Hair Follicle Anagen Phase Hair Follicle Anagen Phase Hair_Growth_Genes->Hair Follicle Anagen Phase DKK1 DKK1 DKK1->LRP5_6 inhibition Hair Follicle Telogen Phase Hair Follicle Telogen Phase DKK1->Hair Follicle Telogen Phase Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase DHT DHT Five_alpha_reductase->DHT AR Androgen Receptor (AR) DHT->AR DKK1_Induction DKK1 Induction AR->DKK1_Induction DKK1_Induction->DKK1

Caption: Signaling pathways in hair follicle regulation.

Muscle_Spasm_Signaling_Pathway cluster_Dopamine Dopamine Receptor Signaling cluster_Drug Drug Action Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor G_protein Gi/o Protein D2_Receptor->G_protein Increased Motor Neuron Excitability Increased Motor Neuron Excitability D2_Receptor->Increased Motor Neuron Excitability blockade leads to AC Adenylyl Cyclase (AC) G_protein->AC inhibition cAMP cAMP AC->cAMP conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA activation Motor_Neuron_Inhibition Motor Neuron Inhibition PKA->Motor_Neuron_Inhibition Reduced Muscle Contraction Reduced Muscle Contraction Motor_Neuron_Inhibition->Reduced Muscle Contraction Antipsychotic_Drug Antipsychotic Drug Antipsychotic_Drug->D2_Receptor blockade Muscle Spasm Muscle Spasm Increased Motor Neuron Excitability->Muscle Spasm

Caption: Dopamine D2 receptor signaling and drug-induced muscle spasms.

Experimental_Workflow_Alopecia Start Start: Drug Administration Observation Daily Observation (Alopecia Scoring) Start->Observation Quantification Quantitative Assessment (e.g., Grayscale Analysis) Observation->Quantification Endpoint Endpoint: Skin Biopsy Quantification->Endpoint Histology Histological Analysis Endpoint->Histology Analysis Data Analysis & Interpretation Histology->Analysis

References

Technical Support Center: Refining Experimental Design for Studying Taladegib's Long-Term Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the long-term efficacy of taladegib (B560078).

Frequently Asked Questions (FAQs)

Q1: What is taladegib and what is its mechanism of action?

A1: Taladegib (also known as LY2940680 or ENV-101) is an investigational small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] It functions by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway.[1] In a normal state, the Hh pathway is crucial for embryonic development, but its aberrant reactivation in adults can contribute to the progression of various cancers and fibrotic diseases.[1][2] Taladegib's inhibition of SMO prevents the downstream activation of GLI transcription factors, which in turn blocks the expression of genes involved in cell proliferation and survival.[1]

Q2: What are the key considerations for designing a long-term in vitro efficacy study with taladegib?

A2: For long-term in vitro studies, it is crucial to:

  • Select an appropriate cell line: Choose a cell line with a known dependence on the Hedgehog pathway for survival and proliferation. This can be confirmed by assessing the baseline expression of Hh target genes like GLI1 and PTCH1.

  • Determine the optimal taladegib concentration: Perform a dose-response study to identify the IC50 (half-maximal inhibitory concentration) for your chosen cell line. For long-term studies, using a concentration at or slightly above the IC50 is often recommended to maintain selective pressure without causing excessive acute toxicity.

  • Ensure drug stability: Taladegib, like many small molecules, can degrade in cell culture media over time. It is essential to refresh the media with a new drug at regular intervals to maintain a consistent concentration. The frequency of media changes will depend on the stability of taladegib in your specific culture conditions and the metabolic activity of your cells.

  • Monitor cell health and morphology: Regularly assess cell viability and morphology to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. Changes in cell shape or adherence can be early indicators of cellular stress or off-target effects.

  • Develop a strategy for assessing acquired resistance: In long-term studies, cells may develop resistance to taladegib. Plan to monitor for resistance by periodically assessing the IC50 and the expression of Hh pathway target genes.

Q3: What are the common challenges encountered in long-term in vivo studies with taladegib?

A3: Common challenges in long-term in vivo studies include:

  • Tumor model selection: The choice of xenograft or syngeneic model is critical. Patient-derived xenografts (PDXs) that retain the characteristics of the original tumor are often preferred for their clinical relevance.

  • Dosing and administration: The dose and schedule of administration should be based on preclinical pharmacokinetic and pharmacodynamic studies to ensure adequate tumor exposure to the drug.

  • Toxicity and side effects: Long-term administration of taladegib can lead to side effects such as weight loss, dehydration, and muscle spasms.[3] Careful monitoring of animal health is essential, and dose adjustments may be necessary.

  • Tumor heterogeneity: Tumors are often heterogeneous, and a subpopulation of cells may be resistant to taladegib from the outset. This can lead to initial tumor regression followed by relapse.

  • Acquired resistance: Similar to in vitro studies, tumors can develop resistance to taladegib over time through mechanisms such as mutations in the SMO receptor.

Troubleshooting Guides

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Use a cell counter to ensure a consistent number of cells are seeded in each well.

  • Possible Cause: Cell passage number.

    • Solution: Use cells within a defined and low passage number range for all experiments to avoid genetic drift.

  • Possible Cause: Compound solubility and stability.

    • Solution: Visually inspect taladegib stock and working solutions for precipitates. Prepare fresh dilutions for each experiment and consider performing a stability study of taladegib in your specific cell culture medium.

Issue 2: No significant inhibition of tumor growth in a xenograft model.

  • Possible Cause: Insufficient drug exposure.

    • Solution: Verify the pharmacokinetic profile of taladegib in your mouse strain to ensure that the dosing regimen achieves and maintains a therapeutic concentration in the plasma and tumor tissue.

  • Possible Cause: The tumor model is not dependent on the Hedgehog pathway.

    • Solution: Before initiating the in vivo study, confirm the activation of the Hh pathway in the tumor cells by assessing the expression of target genes like GLI1.

  • Possible Cause: Primary resistance.

    • Solution: Sequence key genes in the Hh pathway (e.g., SMO, PTCH1, SUFU) in the tumor cells to identify any pre-existing mutations that could confer resistance.

Issue 3: Development of acquired resistance to taladegib in a long-term study.

  • Possible Cause: Emergence of SMO mutations.

    • Solution: Isolate resistant cell clones and sequence the SMO gene to identify potential mutations that prevent taladegib binding.

  • Possible Cause: Activation of bypass signaling pathways.

    • Solution: Perform pathway analysis (e.g., RNA sequencing, phospho-proteomics) on resistant cells to identify upregulated signaling pathways that may be compensating for Hh pathway inhibition.

  • Possible Cause: Overexpression of downstream effectors.

    • Solution: Use Western blotting or qPCR to assess the expression levels of GLI transcription factors in resistant cells.

Data Presentation

Table 1: Preclinical Efficacy of Taladegib in Selected Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)Reported IC50 (nM)
Med-1MedulloblastomaCell Viability72~10
PANC-1Pancreatic CancerCell Viability72~50
A549Lung CancerCell Viability72>1000 (insensitive)
PC-3Prostate CancerCell Viability72~20

Note: IC50 values are approximate and can vary depending on the specific experimental conditions. Researchers should determine the IC50 in their own laboratory setting.

Table 2: Summary of Taladegib Clinical Trial Data in Idiopathic Pulmonary Fibrosis (IPF)

ParameterTaladegib (200 mg daily)Placebop-valueReference
Change from Baseline in FVC (mL) at Week 12 +39.9-26.00.035[4][5]
Change from Baseline in TLC (mL) by HRCT at Week 12 +206.67-55.580.004[4][5]
Change from Baseline in %QILD by HRCT at Week 12 -9.4+1.10.047[4]

FVC: Forced Vital Capacity; TLC: Total Lung Capacity; HRCT: High-Resolution Computed Tomography; QILD: Quantitative Interstitial Lung Disease.

Experimental Protocols

Protocol 1: Long-Term In Vitro Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After 24 hours, treat cells with a range of taladegib concentrations (including a vehicle control).

  • Media Refreshment: Replace the cell culture medium containing fresh taladegib every 48-72 hours.

  • Viability Assessment: At designated time points (e.g., day 3, 7, 10, 14), assess cell viability using a suitable method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Normalize the viability of treated cells to the vehicle control and plot the results over time to observe the long-term effect of taladegib on cell proliferation.

Protocol 2: In Vivo Xenograft Tumor Growth Inhibition Study

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at least twice a week.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer taladegib (or vehicle) orally at the determined dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the taladegib-treated group compared to the control group.

Protocol 3: Generation of Taladegib-Resistant Cell Lines

  • Initial Treatment: Treat a sensitive cancer cell line with taladegib at a concentration close to its IC50.

  • Dose Escalation: As the cells begin to recover and proliferate, gradually increase the concentration of taladegib in the culture medium.

  • Clonal Selection: Continue this process of dose escalation over several months to select for a population of cells that can proliferate in the presence of high concentrations of taladegib.

  • Characterization of Resistant Cells: Once a resistant population is established, characterize the cells by:

    • Determining the new IC50 for taladegib.

    • Sequencing the SMO gene to look for mutations.

    • Assessing the expression of Hh pathway target genes.

    • Investigating potential bypass signaling pathways.

Mandatory Visualization

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Genes (e.g., GLI1, PTCH1) GLI_active->Target_Genes Promotes Transcription Taladegib Taladegib Taladegib->SMO Inhibits in_vitro_workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells treat_cells Treat with Taladegib (Dose-response) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data (Calculate IC50) viability_assay->data_analysis long_term_study Initiate Long-term Study (at IC50 concentration) data_analysis->long_term_study media_refresh Refresh Media with Taladegib every 48-72h long_term_study->media_refresh monitor_resistance Monitor for Resistance (IC50, Gene Expression) media_refresh->monitor_resistance monitor_resistance->media_refresh Continue treatment end End monitor_resistance->end troubleshooting_resistance resistance_observed Acquired Resistance Observed isolate_clones Isolate Resistant Cell Clones resistance_observed->isolate_clones sequence_smo Sequence SMO Gene isolate_clones->sequence_smo pathway_analysis Perform Pathway Analysis (RNA-seq, Proteomics) isolate_clones->pathway_analysis gli_expression Analyze GLI Expression isolate_clones->gli_expression mutation_found SMO Mutation Identified sequence_smo->mutation_found bypass_pathway Bypass Pathway Activated pathway_analysis->bypass_pathway gli_overexpression GLI Overexpression Detected gli_expression->gli_overexpression

References

Validation & Comparative

A Comparative Analysis of Taladegib (ENV-101) and Pirfenidone in Models of Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of taladegib (B560078) (ENV-101) and pirfenidone (B1678446) in the context of Idiopathic Pulmonary Fibrosis (IPF). Due to the nature of publicly available data, this comparison presents preclinical efficacy data for pirfenidone and clinical efficacy data for taladegib. Direct head-to-head preclinical studies were not identified in the public domain.

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless scarring of lung tissue. This guide examines two therapeutic agents with distinct mechanisms of action: pirfenidone, an established anti-fibrotic medication, and taladegib (ENV-101), an investigational inhibitor of the Hedgehog signaling pathway. While preclinical data robustly supports the anti-fibrotic effects of pirfenidone in animal models of pulmonary fibrosis, the available efficacy data for taladegib is derived from recent Phase 2a clinical trials. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the signaling pathways and experimental workflows to aid in the comparative assessment of these two compounds.

Mechanism of Action

Taladegib (ENV-101): Taladegib is a small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] In IPF, aberrant activation of the Hh pathway is believed to drive the proliferation of myofibroblasts, the primary cell type responsible for excessive collagen deposition and scar formation.[2][3] By inhibiting this pathway, taladegib aims to reduce the population of pathogenic myofibroblasts, thereby potentially halting or even reversing the fibrotic process.[3]

Pirfenidone: The mechanism of action for pirfenidone is multifaceted, involving anti-fibrotic, anti-inflammatory, and antioxidant properties. It is known to downregulate the production of pro-fibrotic and inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α). Pirfenidone also inhibits fibroblast proliferation and differentiation into myofibroblasts, thereby reducing collagen synthesis and deposition.

Signaling Pathway Diagrams

taladegib_pathway cluster_membrane Cell Membrane Hedgehog_Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hedgehog_Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits SUFU GLI GLI (Active) SUFU_GLI->GLI Releases Nucleus Nucleus GLI->Nucleus Translocates to Gene_Transcription Target Gene Transcription (Fibroblast Proliferation, Collagen Deposition) Nucleus->Gene_Transcription Initiates Taladegib Taladegib (ENV-101) Taladegib->SMO Inhibits pirfenidone_pathway Pirfenidone Pirfenidone TGF_beta TGF-β Pirfenidone->TGF_beta Inhibits TNF_alpha TNF-α Pirfenidone->TNF_alpha Inhibits Fibroblast Fibroblast TGF_beta->Fibroblast Stimulates Differentiation Inflammation Inflammation TNF_alpha->Inflammation Myofibroblast Myofibroblast Fibroblast->Myofibroblast Collagen Collagen Deposition Myofibroblast->Collagen bleomycin_workflow cluster_setup 1. Animal Preparation cluster_induction 2. Fibrosis Induction cluster_treatment 3. Therapeutic Intervention cluster_assessment 4. Efficacy Assessment acclimatization Acclimatization (e.g., 1 week) anesthesia Anesthesia (e.g., isoflurane, ketamine/xylazine) acclimatization->anesthesia bleomycin Bleomycin Administration (Intratracheal Instillation) anesthesia->bleomycin treatment Treatment Initiation (e.g., Pirfenidone or Vehicle) bleomycin->treatment euthanasia Euthanasia & Tissue Collection (e.g., Day 14, 21, or 28) treatment->euthanasia histology Histological Analysis (Masson's Trichrome, Ashcroft Score) euthanasia->histology biochemistry Biochemical Analysis (Hydroxyproline Assay) euthanasia->biochemistry

References

A Comparative Guide to Taladegib and Nintedanib for In Vivo Pulmonary Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two therapeutic agents, taladegib (B560078) and nintedanib (B1663095), for the treatment of pulmonary fibrosis in in vivo models. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in preclinical studies.

I. Overview of Therapeutic Agents

Taladegib (ENV-101) is a potent, orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] The aberrant activation of the Hh pathway is implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[2][3] By inhibiting this pathway, taladegib aims to eliminate the myofibroblasts that are the primary producers of the extracellular matrix that leads to fibrosis.[3]

Nintedanib (Ofev®) is an intracellular inhibitor of multiple tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[4][5][6] These receptors are involved in the proliferation, migration, and differentiation of fibroblasts, key cellular players in the development of pulmonary fibrosis.[6] Nintedanib has demonstrated anti-fibrotic and anti-inflammatory activity in various animal models of lung fibrosis.[7]

II. In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of taladegib and nintedanib in the bleomycin-induced mouse model of pulmonary fibrosis, a widely used preclinical model that recapitulates key features of human IPF.

Table 1: In Vivo Efficacy of Taladegib in a Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
ParameterVehicle Control (Bleomycin)Taladegib (Bleomycin)Percentage Reduction
Histological Fibrosis Score (Ashcroft Score) Data not available from direct preclinical studiesData not available from direct preclinical studies-
Lung Collagen Content (Hydroxyproline Assay) Data not available from direct preclinical studiesData not available from direct preclinical studies-
Mechanism of Action Marker (Hedgehog Pathway) UpregulatedInhibited-

Note: Specific quantitative in vivo preclinical data for taladegib in a bleomycin-induced pulmonary fibrosis model is not extensively available in the public domain. The therapeutic rationale is based on the known upregulation of the Hedgehog pathway in this model and the inhibitory effect of taladegib on this pathway. Recent clinical trials have shown promising results for taladegib in treating IPF patients.[8][9]

Table 2: In Vivo Efficacy of Nintedanib in a Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
ParameterVehicle Control (Bleomycin)Nintedanib (60 mg/kg, oral, daily)Percentage Reduction
Histological Fibrosis Score (Ashcroft Score) ~5.5~3.5~36%
Lung Collagen Content (Hydroxyproline, µ g/lung ) ~250~180~28%
Key Pathway Inhibition -PDGFR, FGFR, VEGFR phosphorylation reduced-

Data are representative values compiled from typical outcomes in bleomycin-induced mouse models of pulmonary fibrosis treated with nintedanib.[10][11]

III. Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol describes a common method for inducing pulmonary fibrosis in mice to test the efficacy of therapeutic compounds.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Fibrosis:

    • Anesthetize mice using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).

    • Administer a single intratracheal instillation of bleomycin (B88199) sulfate (B86663) (typically 1.5-3.0 U/kg) in sterile saline. Control animals receive sterile saline only.

  • Drug Administration:

    • Taladegib: Administered orally, once daily, at a specified dosage. Dosing typically starts on the day of or a few days after bleomycin administration and continues for the duration of the study (e.g., 14 or 21 days).

    • Nintedanib: Administered orally, once or twice daily, at a specified dosage (e.g., 30-60 mg/kg). Dosing regimen is similar to taladegib.

  • Endpoint Analysis: At the end of the study (e.g., day 14 or 21), euthanize mice and collect lung tissue for analysis.

Histological Assessment of Lung Fibrosis (Ashcroft Scoring)

This method provides a semi-quantitative assessment of the extent of fibrosis in lung tissue.

  • Tissue Processing: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, and section at 5 µm.

  • Staining: Stain lung sections with Masson's trichrome to visualize collagen fibers (blue).

  • Scoring:

    • Examine the stained lung sections under a microscope.

    • Assign a score from 0 (normal lung) to 8 (total fibrous obliteration of the field) to multiple randomly selected high-power fields.

    • The mean of these scores represents the overall fibrosis score for that lung.

Biochemical Quantification of Lung Collagen (Hydroxyproline Assay)

This assay provides a quantitative measure of total collagen content in the lung tissue.

  • Tissue Preparation: Lyophilize and weigh a portion of the lung tissue.

  • Hydrolysis: Hydrolyze the dried tissue in 6N HCl at 110-120°C for 18-24 hours to break down collagen and release hydroxyproline (B1673980).

  • Colorimetric Reaction:

    • Neutralize the hydrolysate.

    • Add Chloramine-T to oxidize the hydroxyproline.

    • Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) which reacts with the oxidized hydroxyproline to produce a colored product.

  • Measurement: Measure the absorbance of the colored product at ~560 nm using a spectrophotometer.

  • Quantification: Determine the hydroxyproline concentration from a standard curve and express it as µg of hydroxyproline per lung or per mg of dry lung weight.

IV. Signaling Pathways and Mechanism of Action

The following diagrams illustrate the signaling pathways targeted by taladegib and nintedanib.

Taladegib_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits Dissociation GLI GLI SUFU->GLI Binds GLI_Active Active GLI GLI->GLI_Active Activation Target_Genes Fibrogenic Target Genes GLI_Active->Target_Genes Transcription Hedgehog Ligand Hedgehog Ligand (Shh) Hedgehog Ligand->PTCH1 Taladegib Taladegib Taladegib->SMO Inhibits

Caption: Taladegib inhibits the Hedgehog signaling pathway by targeting the SMO receptor.

Nintedanib_Pathway cluster_ligands cluster_receptors cluster_downstream cluster_cellular_response PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PDGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway PDGFR->PI3K_AKT PLCg PLCγ Pathway PDGFR->PLCg FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT FGFR->PLCg VEGFR->RAS_RAF_MEK_ERK VEGFR->PI3K_AKT Nintedanib Nintedanib Nintedanib->PDGFR Nintedanib->FGFR Nintedanib->VEGFR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Migration RAS_RAF_MEK_ERK->Migration PI3K_AKT->Proliferation Differentiation Differentiation PI3K_AKT->Differentiation ECM_Deposition ECM Deposition PLCg->ECM_Deposition Experimental_Workflow Start Start: C57BL/6 Mice Bleomycin Bleomycin Instillation (Day 0) Start->Bleomycin Grouping Randomization Bleomycin->Grouping Vehicle Vehicle Control (Daily) Grouping->Vehicle Taladegib Taladegib Treatment (Daily) Grouping->Taladegib Nintedanib Nintedanib Treatment (Daily) Grouping->Nintedanib Endpoint Endpoint (Day 14 or 21) Vehicle->Endpoint Taladegib->Endpoint Nintedanib->Endpoint Analysis Lung Tissue Analysis Endpoint->Analysis Histology Histology (Ashcroft Score) Analysis->Histology Biochemistry Biochemistry (Hydroxyproline) Analysis->Biochemistry

References

Validating Taladegib's Therapeutic Effect: A Comparative Guide to Multi-Modality Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of imaging modalities used to validate the therapeutic effect of Taladegib, a potent inhibitor of the Hedgehog (Hh) signaling pathway. Taladegib is under investigation for its anti-fibrotic and anti-tumor activities, notably in Idiopathic Pulmonary Fibrosis (IPF) and various solid tumors. This document outlines the experimental data and protocols supporting its validation, offering a comparative analysis with alternative approaches.

Introduction to Taladegib and the Hedgehog Signaling Pathway

Taladegib (formerly LY2940680, also known as ENV-101) is a small molecule inhibitor that targets the Smoothened (SMO) protein, a key transducer in the Hedgehog signaling pathway. Dysregulation of the Hh pathway is implicated in the progression of fibrotic diseases like IPF and the growth of certain cancers.[1] By inhibiting SMO, Taladegib aims to suppress the downstream activation of GLI transcription factors, thereby mitigating the pathological effects of aberrant Hh signaling.

Data Presentation: Quantitative Imaging in Idiopathic Pulmonary Fibrosis

Taladegib has shown promise in a Phase 2a clinical trial (NCT04968574) for patients with IPF.[1][2] The primary imaging modality used for efficacy assessment was High-Resolution Computed Tomography (HRCT), with post-hoc analysis employing advanced deep learning-based quantitative CT (qCT) algorithms.[3]

Imaging ModalityQuantitative EndpointTaladegib Treatment Arm (Change from Baseline)Placebo Arm (Change from Baseline)Key Findings
HRCT Total Lung Capacity (TLC)Statistically significant increaseStable or worsenedTaladegib demonstrated an improvement in lung volume compared to placebo.[4][5]
qCT (Fibr8) Percent Quantitative Lung Fibrosis (%QLF)ReductionStable or worsenedIndicates a potential reversal of key measures of lung fibrosis.[3][4]
qCT (Lung8) Lung Volume+142.28 mL-113.07 mLSignificant improvement in lung volume with Taladegib treatment.
qCT (Vascul8) Pulmonary Vessel VolumeReductionNot specifiedFirst clinical evidence of an IPF treatment reducing pulmonary vessel volume.[3]
qCT Percent Quantitative Interstitial Lung Disease (%QILD)ReductionStable or worsenedSuggests a decrease in the extent of interstitial lung disease.[4]
qCT Percent Quantitative Ground Glass (%QGG)ReductionStable or worsenedIndicates a reduction in ground glass opacities, a feature of lung inflammation and/or fibrosis.[4]

Data Presentation: Imaging in Solid Tumors

In oncology, the evaluation of Taladegib's therapeutic effect in advanced solid tumors is currently being investigated in a Phase 2 clinical trial (NCT05199584). The primary imaging-based endpoint is the Objective Response Rate (ORR) as determined by the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).

Imaging ModalityQuantitative EndpointDescriptionApplication in Taladegib Trials
CT / MRI RECIST 1.1Standardized criteria to measure tumor size and assess response to treatment (Complete Response, Partial Response, Stable Disease, Progressive Disease).Primary endpoint for assessing tumor response in the ongoing Phase 2 trial for advanced solid tumors with PTCH1 loss of function mutations.[6]

While RECIST 1.1 is the current standard for the Taladegib oncology trial, multi-modal imaging techniques offer the potential for a more comprehensive assessment of treatment response. For instance, Positron Emission Tomography (PET) using tracers like [18F]-fluoromisonidazole (FMISO) has been used to monitor the response to other Hedgehog inhibitors by imaging tumor hypoxia.[4] This suggests a potential future application for Taladegib to provide functional information alongside the anatomical data from CT or MRI.

Experimental Protocols

High-Resolution Computed Tomography (HRCT) for Idiopathic Pulmonary Fibrosis

A typical HRCT protocol for IPF clinical trials, as recommended by the Pulmonary Fibrosis Foundation, involves the following:

  • Patient Preparation: No oral or IV contrast is administered.

  • Acquisition:

    • Supine Inspiratory Scan: Patients are instructed to take a deep breath and hold it. Scans are acquired from the lung apices to the bases.

    • Supine Expiratory Scan: Patients are instructed to exhale fully and hold their breath. This helps to assess air trapping.

    • Prone Inspiratory Scan (Optional): Performed if dependent atelectasis (density in the lower parts of the lungs due to gravity) is observed on the supine images.

  • Technical Parameters:

    • Slice Thickness: ≤ 1.5 mm

    • Collimation: 0.5-1.25 mm

    • Scan Time: As short as possible to minimize motion artifacts.

    • Reconstruction Algorithm: High-spatial-frequency (sharp) algorithm.

  • Radiation Dose: Kept as low as reasonably achievable (ALARA).

Quantitative CT (qCT) with Deep Learning Algorithms (Lung8, Vascul8, Fibr8)

While the specific, proprietary details of these algorithms are not publicly disclosed, the general methodology involves:

  • Image Segmentation: The deep learning algorithm automatically identifies and segments the lung parenchyma, airways, and pulmonary vasculature from the HRCT images.

  • Feature Extraction and Classification: The algorithm analyzes the texture and density of the lung tissue to classify different patterns, such as normal lung, ground-glass opacity, reticulation, and honeycombing.

  • Quantification:

    • Lung8: Calculates the total lung volume.

    • Vascul8: Quantifies the volume of the pulmonary vasculature.

    • Fibr8: Measures the extent of fibrotic tissue within the lungs.

  • Data Output: The algorithms provide quantitative data on the volume and percentage of different lung tissue characteristics, allowing for an objective assessment of disease severity and treatment response.

RECIST 1.1 for Solid Tumors

The RECIST 1.1 protocol for assessing tumor response in clinical trials includes:

  • Baseline Assessment:

    • Lesion Selection: Up to five target lesions (and a maximum of two per organ) are selected for measurement. Lesions must be measurable (≥10 mm in longest diameter for non-nodal lesions, ≥15 mm in short axis for lymph nodes on CT).

    • Measurement: The longest diameter of each target lesion (or short axis for lymph nodes) is measured. The sum of the diameters (SOD) of all target lesions is calculated.

  • Follow-up Assessments:

    • The same target lesions are measured at each follow-up imaging session.

    • The SOD is compared to the baseline SOD to determine the response.

  • Response Criteria:

    • Complete Response (CR): Disappearance of all target lesions.

    • Partial Response (PR): At least a 30% decrease in the SOD of target lesions compared to baseline.

    • Progressive Disease (PD): At least a 20% increase in the SOD of target lesions from the smallest sum recorded, or the appearance of one or more new lesions.

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Mandatory Visualization

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds and inactivates SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI SUFU SUFU SUFU->GLI Inhibits GLI (Active) GLI (Active) GLI->GLI (Active) Target Gene Expression Target Gene Expression GLI (Active)->Target Gene Expression Promotes Taladegib Taladegib Taladegib->SMO Inhibits

Caption: The Hedgehog signaling pathway and the mechanism of action of Taladegib.

Experimental_Workflow cluster_IPF Idiopathic Pulmonary Fibrosis (IPF) Validation cluster_Oncology Solid Tumor Validation IPF_Patient IPF Patient Cohort HRCT_Acquisition HRCT Image Acquisition (Inspiratory/Expiratory) IPF_Patient->HRCT_Acquisition qCT_Analysis Quantitative CT Analysis (Lung8, Vascul8, Fibr8) HRCT_Acquisition->qCT_Analysis IPF_Endpoints Quantitative Endpoints (TLC, %QLF, etc.) qCT_Analysis->IPF_Endpoints Tumor_Patient Solid Tumor Patient Cohort CT_MRI_Acquisition CT/MRI Image Acquisition Tumor_Patient->CT_MRI_Acquisition RECIST_Measurement RECIST 1.1 Measurement CT_MRI_Acquisition->RECIST_Measurement Oncology_Endpoints Objective Response Rate (ORR) RECIST_Measurement->Oncology_Endpoints

Caption: Experimental workflow for validating Taladegib's therapeutic effect.

Logical_Comparison cluster_SMO SMO Inhibitors cluster_GLI GLI Inhibitors Hedgehog Pathway Inhibitors Hedgehog Pathway Inhibitors Taladegib Taladegib Hedgehog Pathway Inhibitors->Taladegib Vismodegib Vismodegib Hedgehog Pathway Inhibitors->Vismodegib Sonidegib Sonidegib Hedgehog Pathway Inhibitors->Sonidegib GLI Antagonists GLI Antagonists Hedgehog Pathway Inhibitors->GLI Antagonists Effective against some SMO resistance mutations Effective against some SMO resistance mutations Taladegib->Effective against some SMO resistance mutations Resistance via SMO mutations (e.g., D473H) Resistance via SMO mutations (e.g., D473H) Vismodegib->Resistance via SMO mutations (e.g., D473H) Resistance via SMO mutations Resistance via SMO mutations Sonidegib->Resistance via SMO mutations May overcome SMO inhibitor resistance May overcome SMO inhibitor resistance GLI Antagonists->May overcome SMO inhibitor resistance

Caption: Logical comparison of Taladegib with other Hedgehog pathway inhibitors.

References

Cross-Validation of Taladegib's Anti-Fibrotic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in publicly available preclinical data exists for Taladegib (B560078) in animal models of fibrosis. While clinical trials in idiopathic pulmonary fibrosis (IPF) are promising, a direct cross-species validation of its anti-fibrotic effects remains elusive in the scientific literature. This guide provides a comprehensive comparison of Taladegib's proposed mechanism of action with established anti-fibrotic agents, Pirfenidone and Nintedanib, for which extensive preclinical data in various animal models are available. This comparative analysis aims to offer researchers a valuable framework for understanding the potential translatability of Taladegib's therapeutic effects.

Taladegib (formerly LY2940680, currently ENV-101) is a potent, orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The aberrant activation of the Hh pathway is implicated in the pathogenesis of fibrotic diseases, including IPF.[3][4][5] By inhibiting this pathway, Taladegib is designed to eliminate the myofibroblasts that are central to the fibrotic process.[6] While its clinical efficacy in IPF is under investigation,[7][8][9] this guide will leverage data from other Hedgehog pathway inhibitors in animal models to provide a potential, albeit indirect, comparison.

In contrast, Pirfenidone and Nintedanib have well-documented anti-fibrotic effects in a range of animal models, providing a solid foundation for preclinical to clinical translation.

Comparative Efficacy in Animal Models of Fibrosis

The following tables summarize the anti-fibrotic effects of Pirfenidone and Nintedanib in key animal models of lung, liver, and skin fibrosis. Due to the lack of specific preclinical data for Taladegib, this section will instead highlight the effects of other Hedgehog pathway inhibitors in similar models where available.

Pulmonary Fibrosis Models

Table 1: Comparison of Anti-Fibrotic Effects in Animal Models of Pulmonary Fibrosis

FeatureTaladegib (Inferred from other Hh inhibitors)PirfenidoneNintedanib
Animal Species RatHamster, Mouse, RatMouse, Rat
Fibrosis Induction Bleomycin (B88199)Bleomycin, Orthotopic Lung TransplantBleomycin
Dosage Range Not Available30-100 mg/kg/day (mouse), 0.5% in feed (rat)30-120 mg/kg/day (mouse)
Key Efficacy Endpoints Reduction in lung fibrosis (inferred from Forskolin)[10]Reduced lung hydroxyproline (B1673980), decreased fibrosis scores, modulation of TGF-βAttenuation of lung injury, reduced inflammation, inhibition of PI3K/Akt/mTOR pathway[5]
Reference [10][5]
Liver Fibrosis Models

Table 2: Comparison of Anti-Fibrotic Effects in Animal Models of Liver Fibrosis

FeatureTaladegib (Inferred from other Hh inhibitors)PirfenidoneNintedanib
Animal Species MouseRatMouse, Rat
Fibrosis Induction Schistosoma infection (Vismodegib)Carbon Tetrachloride (CCl4)Carbon Tetrachloride (CCl4)
Dosage Range Not AvailableNot specified30-60 mg/kg/day
Key Efficacy Endpoints Anti-fibrotic effect (inferred from Vismodegib)[11]Attenuation of liver fibrosisReduced liver necrosis, inflammation, and fibrosis[12]
Reference [11][13][14][12]
Skin Fibrosis Models

Table 3: Comparison of Anti-Fibrotic Effects in Animal Models of Skin Fibrosis

FeatureTaladegib (Inferred from other Hh inhibitors)PirfenidoneNintedanib
Animal Species MouseNot AvailableMouse
Fibrosis Induction Bleomycin (Cyclopamine)Not AvailableBleomycin
Dosage Range Not AvailableNot Available50 mg/kg twice daily
Key Efficacy Endpoints Inhibition of dermal fibrosis (inferred from Cyclopamine)[12]Not AvailableAmelioration of dermal thickness, reduced myofibroblast counts and hydroxyproline content[11]
Reference [12][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below to facilitate reproducibility and further investigation.

Bleomycin-Induced Pulmonary Fibrosis in Mice (for Nintedanib)
  • Animal Model: Male C57BL/6 mice.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (dose may vary, e.g., 1.5 U/kg).

  • Treatment: Nintedanib (e.g., 30, 60, or 120 mg/kg body weight/day) or vehicle is administered orally, starting from a specified day post-bleomycin instillation (e.g., day 10 to 21).[10]

  • Efficacy Assessment:

    • Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

    • Collagen Content: Lung hydroxyproline levels are quantified as a measure of collagen deposition.

    • Inflammatory Markers: Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell counts and cytokine levels (e.g., TNF-α, IL-6).[5]

    • Signaling Pathways: Western blot analysis of lung tissue homogenates to assess the phosphorylation status of key signaling proteins (e.g., PI3K, Akt, mTOR).[5]

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats (General Protocol)
  • Animal Model: Male Wistar or Sprague-Dawley rats.[1]

  • Induction of Fibrosis: Intraperitoneal injection of CCl4 (e.g., 1 mL/kg body weight, diluted in olive oil) twice a week for a specified duration (e.g., 6 weeks).[1]

  • Treatment: The test compound (e.g., Nintedanib at 30 or 60 mg/kg/day) or vehicle is administered orally daily.[12]

  • Efficacy Assessment:

    • Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate necrosis, inflammation, and fibrosis.

    • Serum Biomarkers: Blood samples are collected to measure liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[1]

    • Fibrosis Markers: Immunohistochemistry or Western blot for α-smooth muscle actin (α-SMA) and collagen type I in liver tissue.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes discussed, the following diagrams are provided in DOT language.

Hedgehog Signaling Pathway and Taladegib's Mechanism of Action

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Proteins SMO->GLI Activates SUFU Suppressor of Fused (SUFU) SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Translocates to Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes Fibrosis Fibrosis Target_Genes->Fibrosis Taladegib Taladegib Taladegib->SMO Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of Taladegib on SMO.

Experimental Workflow for Bleomycin-Induced Pulmonary Fibrosis Model

Experimental_Workflow start Start: Acclimatize Mice induction Induce Fibrosis: Intratracheal Bleomycin start->induction randomization Randomize into Treatment Groups induction->randomization treatment Daily Oral Gavage: - Vehicle - Taladegib/Comparator randomization->treatment monitoring Monitor Body Weight and Clinical Signs treatment->monitoring endpoint Endpoint (e.g., Day 21) monitoring->endpoint assessment Efficacy Assessment: - Histopathology - Hydroxyproline Assay - BALF Analysis endpoint->assessment end End of Study assessment->end

Caption: A typical experimental workflow for evaluating anti-fibrotic agents.

Logical Relationship of Taladegib's Anti-Fibrotic Action

Logical_Relationship Taladegib Taladegib Hh_Pathway Aberrant Hedgehog Pathway Activation Taladegib->Hh_Pathway Inhibits Myofibroblast Myofibroblast Activation & Proliferation Hh_Pathway->Myofibroblast Leads to ECM Excessive Extracellular Matrix (ECM) Deposition Myofibroblast->ECM Results in Fibrosis Tissue Fibrosis ECM->Fibrosis Causes

Caption: The proposed mechanism of Taladegib in mitigating tissue fibrosis.

References

A Comparative Safety Analysis of Hedgehog Pathway Inhibitors: Vismodegib, Sonidegib, and Glasdegib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of targeted therapies is paramount. This guide provides a comprehensive comparison of the safety data for three prominent Hedgehog (Hh) pathway inhibitors: vismodegib (B1684315), sonidegib, and glasdegib (B1662127). The information is compiled from their respective pivotal clinical trials and supported by detailed methodologies and pathway visualizations to aid in informed decision-making for future research and development.

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several cancers, making it a key target for therapeutic intervention. Vismodegib and sonidegib are approved for the treatment of advanced basal cell carcinoma (BCC), while glasdegib is used in combination with low-dose cytarabine (B982) for newly diagnosed acute myeloid leukemia (AML) in certain patient populations. While their efficacy is well-documented, a thorough understanding of their comparative safety is essential for patient management and the development of next-generation inhibitors with improved therapeutic windows.

Comparative Safety Data

The following table summarizes the incidence of common adverse events (AEs) observed in the pivotal clinical trials for vismodegib (ERIVANCE), sonidegib (BOLT), and glasdegib (BRIGHT AML 1003). It is important to note that direct head-to-head comparative trials for all three inhibitors are limited, and the patient populations and disease contexts differ significantly.

Adverse EventVismodegib (ERIVANCE)[1][2]Sonidegib (BOLT)[3][4][5][6]Glasdegib + LDAC (BRIGHT AML 1003)[7][8][9][10][11][12]
All Grades (%) Grades 3-4 (%) All Grades (%)
Musculoskeletal
Muscle Spasms70.25.854
Musculoskeletal Pain--32
Myalgia--19
General
Fatigue38.54.841
Weight Decrease50.05.830
Decreased Appetite--23
Edema---
Gastrointestinal
Nausea32.7-39
Diarrhea--32
Dysgeusia (Taste Alteration)52.9-46
Vomiting--11
Abdominal Pain--18
Skin and Subcutaneous Tissue
Alopecia (Hair Loss)64.4-53
Rash---
Pruritus (Itching)--10
Hematologic
Anemia---
Thrombocytopenia---
Febrile Neutropenia---
Investigations
Creatine Kinase (CK) Elevation---
Cardiac
QT Prolongation---

Data for glasdegib is in combination with low-dose cytarabine (LDAC). Adverse events are those reported with a higher incidence in the glasdegib + LDAC arm compared to LDAC alone. Grades of some adverse events for glasdegib were not specified in the provided search results.

Hedgehog Signaling Pathway and Inhibitor Action

The diagram below illustrates the canonical Hedgehog signaling pathway and the points of intervention by Smoothened (SMO) inhibitors like vismodegib, sonidegib, and glasdegib.

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus cluster_inhibitors SMO Inhibitors Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Relieves SUFU inhibition of GLI SUFU SUFU GLI GLI GLI_active Active GLI GLI->GLI_active Activation & Translocation SUFU_GLI->GLI Target_Genes Target Gene Transcription GLI_active->Target_Genes Promotes Inhibitors Vismodegib Sonidegib Glasdegib Inhibitors->SMO Block

Caption: The Hedgehog signaling pathway and the mechanism of action of SMO inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of safety and efficacy data. The following outlines the general methodologies employed in the key experiments cited for the safety evaluation of Hedgehog pathway inhibitors.

In Vitro Kinase and Cell-Based Assays

Objective: To determine the potency and selectivity of the inhibitor against its target (SMO) and other kinases, and to assess its effect on cell proliferation.

1. SMO Binding Assay (e.g., Radioligand Binding Assay):

  • Principle: Measures the ability of the test compound to displace a radiolabeled ligand from the SMO receptor.

  • General Protocol:

    • Cell membranes expressing the SMO receptor are prepared.

    • A constant concentration of a radiolabeled SMO ligand (e.g., ³H-cyclopamine) is incubated with the membranes.

    • Increasing concentrations of the test inhibitor are added.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The IC50 value (the concentration of inhibitor that displaces 50% of the radioligand) is calculated.

2. GLI1 Reporter Gene Assay:

  • Principle: Measures the inhibitor's effect on the downstream signaling of the Hh pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a GLI-responsive promoter.

  • General Protocol:

    • Cells are transfected with a plasmid containing a GLI-responsive promoter linked to a luciferase reporter gene.

    • The cells are treated with an Hh pathway agonist (e.g., Shh ligand or a small molecule agonist) in the presence of varying concentrations of the inhibitor.

    • After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

    • The IC50 value is determined as the concentration of the inhibitor that reduces luciferase activity by 50%.

3. Cell Proliferation/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay):

  • Principle: Assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines that are dependent on Hh pathway signaling.

  • General Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to attach.

    • The cells are treated with a serial dilution of the inhibitor.

    • After an incubation period (typically 48-72 hours), a reagent (e.g., MTT or CellTiter-Glo®) is added to the wells.

    • The absorbance or luminescence is measured, which correlates with the number of viable cells.

    • The GI50 (concentration for 50% growth inhibition) or IC50 is calculated.

In Vivo Toxicology Studies

Objective: To evaluate the safety profile of the inhibitor in animal models to identify potential target organs of toxicity and to determine a safe starting dose for human clinical trials.

1. Repeat-Dose Toxicology Studies:

  • Principle: Animals (typically one rodent and one non-rodent species) are administered the drug daily for a specified duration (e.g., 28 days, 13 weeks, or 26 weeks) to assess long-term toxicity.

  • General Protocol:

    • Multiple dose groups, including a control group, are used.

    • The drug is administered orally or via the intended clinical route.

    • Clinical signs of toxicity, body weight, and food consumption are monitored throughout the study.

    • Blood and urine samples are collected at various time points for hematology, clinical chemistry, and urinalysis.

    • At the end of the study, a full necropsy is performed, and organs are weighed and examined macroscopically and microscopically (histopathology).

    • Toxicokinetic analysis is performed to correlate drug exposure with observed toxicities.

2. Safety Pharmacology Studies:

  • Principle: These studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.

  • Core Battery of Tests:

    • Central Nervous System (CNS): Functional observational battery (FOB) and motor activity assessment in rodents.

    • Cardiovascular System: Assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, non-restrained large animal model (e.g., dog or non-human primate). A specific in vitro assay to assess hERG channel inhibition is also typically conducted to evaluate the potential for QT prolongation[7].

    • Respiratory System: Measurement of respiratory rate and tidal volume in rodents.

3. Embryo-Fetal Development Toxicology Studies:

  • Principle: To assess the potential of the drug to cause harm to the developing fetus.

  • General Protocol:

    • The drug is administered to pregnant animals (typically rats and rabbits) during the period of organogenesis.

    • Dams are monitored for clinical signs of toxicity.

    • Just prior to term, the fetuses are delivered by cesarean section.

    • Fetuses are examined for external, visceral, and skeletal malformations.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical safety assessment of a kinase inhibitor.

Experimental_Workflow Preclinical Safety Assessment Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Toxicology cluster_adme ADME/PK a Target Binding & Kinase Selectivity b Cell-Based Potency (e.g., GLI1 Reporter) a->b c Cytotoxicity in Cancer & Normal Cells b->c d Acute & Repeat-Dose Toxicity c->d Lead Compound Selection e Safety Pharmacology (CNS, CV, Respiratory) d->e f Genotoxicity (Ames, MNT) d->f g Embryo-Fetal Development d->g Clinical Trial\nGo/No-Go Decision Clinical Trial Go/No-Go Decision g->Clinical Trial\nGo/No-Go Decision h Absorption, Distribution, Metabolism, Excretion i Pharmacokinetics (PK) h->i i->d Dose Selection

Caption: A generalized workflow for the preclinical safety evaluation of a kinase inhibitor.

Conclusion

The safety profiles of vismodegib, sonidegib, and glasdegib reflect their on-target inhibition of the Hedgehog pathway in normal tissues, leading to a constellation of characteristic adverse events. While musculoskeletal and dermatological toxicities are prominent with the BCC-indicated drugs, glasdegib's profile is influenced by its use in combination with chemotherapy in an AML patient population. This guide provides a foundational comparison based on available clinical trial data. For a complete understanding, researchers should refer to the full study publications and regulatory assessment reports. Future development of Hedgehog pathway inhibitors should aim to dissociate the anti-tumor efficacy from the on-target adverse effects to improve patient tolerability and long-term outcomes.

References

Taladegib Demonstrates Promise in Reversing Fibrosis: A Histological and Imaging-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of taladegib's performance in reversing fibrosis with supporting experimental data. Taladegib (B560078), a potent inhibitor of the Hedgehog signaling pathway, has shown potential in resolving the excessive wound-healing process characteristic of fibrotic diseases like idiopathic pulmonary fibrosis (IPF).

Recent clinical trial data for taladegib (ENV-101) in patients with IPF indicates a significant improvement in lung function and a reversal of key imaging-based measures of fibrosis. While direct histological comparisons in preclinical models against standard-of-care drugs like pirfenidone (B1678446) and nintedanib (B1663095) are not yet publicly available, this guide syntesizes the existing clinical data for taladegib with preclinical histological data for currently approved therapies.

Clinical Evidence: Taladegib's Impact on Fibrosis by Quantitative Imaging

A Phase 2a, randomized, double-blind, placebo-controlled clinical trial (NCT04968574) evaluated the efficacy of taladegib in patients with IPF. High-Resolution Computed Tomography (HRCT) was employed to quantitatively assess changes in lung fibrosis. The results, presented below, demonstrate a notable reduction in fibrotic markers in the taladegib-treated group compared to placebo.

ParameterTaladegib (Change from Baseline)Placebo (Change from Baseline)p-value
Lung Volume (mL)+142.28-113.070.014
Pulmonary Vessel Volume (%)-0.25+0.070.0007
Fibrosis Extent (%)-1.32+1.320.063

Preclinical Histological Analysis of Standard-of-Care Antifibrotics

In the absence of direct preclinical histological comparisons for taladegib, this section presents data from a study evaluating the approved IPF treatments, pirfenidone and nintedanib, in a bleomycin-induced rat model of pulmonary fibrosis. Fibrosis was quantified using automated image analysis of Masson's trichrome-stained lung sections.

Treatment GroupPercentage of Fibrotic MassesPercentage of Alveolar Collagen
Bleomycin Control1.5%1.2%
Pirfenidone (0.50%)0.8%0.7%
Nintedanib (50mg/kg)0.7%0.6%

This data indicates that both pirfenidone and nintedanib significantly reduced the percentage of fibrotic masses and alveolar collagen deposition compared to the bleomycin-induced fibrosis control group in this preclinical model.

Experimental Protocols

Quantitative High-Resolution Computed Tomography (HRCT) Analysis

The quantitative analysis of HRCT scans in the taladegib clinical trial involved the use of advanced deep learning algorithms to evaluate volumetric changes in lung anatomy. Three proprietary algorithms were utilized:

  • Lung8: To quantify total lung volume.

  • Vascul8: To measure the volume of pulmonary vessels.

  • Fibr8: To determine the extent of fibrotic tissue.

These imaging biomarkers have been independently associated with IPF progression and mortality, offering a sensitive method for assessing treatment efficacy.

Histological Staining for Fibrosis Assessment

Masson's Trichrome Staining: This technique is widely used to differentiate collagen fibers from other tissue components.

Protocol:

  • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded lung tissue sections.

  • Stain with Weigert's iron hematoxylin (B73222) for 10 minutes to stain nuclei.

  • Rinse in running warm tap water for 10 minutes.

  • Stain with Biebrich scarlet-acid fuchsin solution for 15 minutes to stain cytoplasm and muscle fibers red.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes until collagen is not red.

  • Transfer directly to aniline (B41778) blue solution and stain for 5-10 minutes to stain collagen blue.

  • Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.

  • Dehydrate through graded alcohols and clear in xylene.

  • Mount with a resinous mounting medium.

Sirius Red Staining: This method is highly specific for collagen and can be used for quantitative analysis, especially under polarized light.

Protocol:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain in Picro-Sirius Red solution for 60 minutes.

  • Wash in two changes of acidified water.

  • Dehydrate rapidly in three changes of 100% ethanol.

  • Clear in xylene and mount in a resinous medium.

Quantitative Image Analysis: Digital images of stained lung sections are captured. Automated image analysis software is then used to quantify the fibrotic area. This typically involves setting a color threshold for the stain (e.g., blue for Masson's trichrome, red for Sirius Red) and calculating the percentage of the stained area relative to the total tissue area. The Ashcroft scoring method, a semi-quantitative scale, is also commonly used by pathologists to assess the severity of lung fibrosis.[1][2]

Signaling Pathways and Experimental Workflow

Taladegib's Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

Taladegib targets the Hedgehog (Hh) signaling pathway, which is aberrantly activated in fibrotic diseases.[3][4] By inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway, taladegib disrupts the downstream signaling cascade that leads to myofibroblast activation and collagen deposition.

Hedgehog_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI SUFU SUFU SUFU->GLI Inhibits GLI (Active) GLI (Active) GLI->GLI (Active) Taladegib Taladegib Taladegib->SMO Inhibits Fibrosis-related\nGene Transcription Fibrosis-related Gene Transcription GLI (Active)->Fibrosis-related\nGene Transcription

Caption: Taladegib inhibits the Hedgehog pathway by targeting SMO.

Experimental Workflow for Preclinical Evaluation of Anti-Fibrotic Agents

The following diagram outlines a typical workflow for assessing the efficacy of an anti-fibrotic compound in a preclinical model of pulmonary fibrosis.

Experimental_Workflow Induction of\nPulmonary Fibrosis\n(e.g., Bleomycin) Induction of Pulmonary Fibrosis (e.g., Bleomycin) Treatment with\nAnti-fibrotic Agent\n(e.g., Taladegib) Treatment with Anti-fibrotic Agent (e.g., Taladegib) Induction of\nPulmonary Fibrosis\n(e.g., Bleomycin)->Treatment with\nAnti-fibrotic Agent\n(e.g., Taladegib) Control Groups\n(Vehicle, Standard-of-Care) Control Groups (Vehicle, Standard-of-Care) Induction of\nPulmonary Fibrosis\n(e.g., Bleomycin)->Control Groups\n(Vehicle, Standard-of-Care) Tissue Collection\nand Processing Tissue Collection and Processing Treatment with\nAnti-fibrotic Agent\n(e.g., Taladegib)->Tissue Collection\nand Processing Control Groups\n(Vehicle, Standard-of-Care)->Tissue Collection\nand Processing Histological Staining\n(Masson's Trichrome, Sirius Red) Histological Staining (Masson's Trichrome, Sirius Red) Tissue Collection\nand Processing->Histological Staining\n(Masson's Trichrome, Sirius Red) Quantitative\nImage Analysis Quantitative Image Analysis Histological Staining\n(Masson's Trichrome, Sirius Red)->Quantitative\nImage Analysis Data Analysis\nand Comparison Data Analysis and Comparison Quantitative\nImage Analysis->Data Analysis\nand Comparison

Caption: Workflow for preclinical anti-fibrotic drug evaluation.

References

A Head-to-Head Comparison of Taladegib and Sonidegib on Hedgehog Pathway Targets

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, inhibitors of the Hedgehog (Hh) signaling pathway have emerged as a crucial treatment modality for specific malignancies, most notably basal cell carcinoma (BCC) and medulloblastoma.[1][2][3] Among these inhibitors, taladegib (B560078) and sonidegib represent two potent small molecules that target the Smoothened (SMO) receptor, a key transducer of the Hh signal.[1][4] This guide provides a detailed, data-driven comparison of taladegib and sonidegib, focusing on their effects on Hedgehog pathway targets to inform researchers, scientists, and drug development professionals.

While direct head-to-head preclinical studies are not extensively available in published literature, a comparative analysis can be synthesized from individual studies of each compound.[1] Both taladegib and sonidegib function by antagonizing the SMO protein, which, under normal circumstances, is inhibited by the Patched1 (PTCH1) receptor.[1][5] In the presence of Hedgehog ligands, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3), which in turn upregulate the expression of target genes, including PTCH1 and GLI1 itself, driving cell proliferation and survival.[5][6] In cancers with aberrant Hh pathway activation, such as those with inactivating mutations in PTCH1 or activating mutations in SMO, these inhibitors can effectively shut down this oncogenic signaling.[1][7]

Quantitative Comparison of Inhibitory Activity

The potency of Hedgehog pathway inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Ki). The following tables summarize the available quantitative data for taladegib and sonidegib, providing a basis for comparing their activity against the SMO receptor and the downstream pathway.

Table 1: Comparative Inhibitory Potency (IC50)

CompoundTargetIC50 ValueCell Line / Assay Type
Taladegib (LY2940680)SMO~49.8 µMMucin-Cholangiocarcinoma Cells[8]
GLI1 mRNA3.3 nMPtch+/- MEFs[9]
Sonidegib (LDE-225)SMO (human)2.5 nMBinding assay[5]
SMO (mouse)1.3 nMBinding assay[5]

Note: IC50 values can vary significantly based on the specific cell line and assay conditions used. Direct comparison should be made with caution.

Table 2: Comparative Binding Affinity (pKi)

CompoundSMO VariantpKi
Sonidegib Wild-type7.68
D473A mutation6.91
E518A mutationIncreased

Impact on Downstream Hedgehog Pathway Targets

Both taladegib and sonidegib have been shown to effectively suppress the downstream effectors of the Hedgehog pathway, primarily the transcription factor GLI1.

Taladegib:

  • In a phase I study involving patients with basal cell carcinoma, taladegib was found to drastically reduce GLI1 expression.[6]

  • Preclinical studies in a Ptch+/-; p53-/- transgenic mouse model of medulloblastoma demonstrated that taladegib effectively inhibited the expression of Hh-regulated genes within the tumor stroma.[1]

Sonidegib:

  • In patients with advanced BCC, sonidegib treatment led to a substantial decrease in GLI1 expression (over 90%) in post-treatment biopsies compared to pre-treatment samples.[2][3]

  • A 10 nM concentration of sonidegib significantly downregulated GLI1 in Primary CD34+ CP-CML cells.[5]

  • Patients with greater exposure to sonidegib exhibited a more significant reduction in GLI1 mRNA expression in tumor samples.[10]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of Hedgehog pathway inhibitors like taladegib and sonidegib.

GLI-Luciferase Reporter Assay

This assay is a standard method to quantitatively measure the activity of the Hedgehog signaling pathway in response to inhibitor treatment.

Objective: To determine the dose-dependent inhibition of Hedgehog pathway activity by taladegib or sonidegib.

Materials:

  • A suitable cell line (e.g., HEK293T, NIH/3T3)

  • GLI-responsive luciferase reporter plasmid (e.g., pGL3-8xGLI-luc)

  • Renilla luciferase control plasmid (for normalization of transfection efficiency)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant Sonic Hedgehog (SHH) ligand or a Smoothened agonist (SAG)

  • Taladegib or sonidegib at various concentrations

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the GLI-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Pathway Activation and Inhibition: After 24 hours of transfection, replace the medium with fresh medium containing a constant concentration of SHH ligand or SAG to activate the Hedgehog pathway. Concurrently, treat the cells with a serial dilution of taladegib or sonidegib. Include appropriate controls (vehicle control, activator alone).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for GLI1 and PTCH1 Expression

This method is used to quantify the changes in the mRNA levels of Hedgehog pathway target genes following inhibitor treatment.

Objective: To measure the effect of taladegib or sonidegib on the transcription of GLI1 and PTCH1.

Materials:

  • Cancer cell line with active Hedgehog signaling (e.g., Daoy medulloblastoma cells)

  • Taladegib or sonidegib

  • RNA extraction kit

  • Reverse transcription kit

  • qRT-PCR master mix

  • Primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Culture the cells and treat them with various concentrations of taladegib or sonidegib for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix. Run the reaction in a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of GLI1 and PTCH1 mRNA normalized to the housekeeping gene using the ΔΔCt method. Compare the expression levels in the treated groups to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Complex SMO->GLI Activates SUFU->GLI Sequesters GLI (Active) GLI (Active) GLI->GLI (Active) Processing Target Genes Target Genes (PTCH1, GLI1) GLI (Active)->Target Genes Transcription Taladegib / Sonidegib Taladegib / Sonidegib Taladegib / Sonidegib->SMO Inhibit

Caption: The Hedgehog signaling pathway and the inhibitory action of Taladegib and Sonidegib on SMO.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture Cancer Cell Line (e.g., Daoy) Treatment Treat with Taladegib or Sonidegib (Dose-Response) Cell_Culture->Treatment Luciferase_Assay GLI-Luciferase Reporter Assay Treatment->Luciferase_Assay qRT_PCR qRT-PCR for GLI1 & PTCH1 Treatment->qRT_PCR IC50_Determination Determine IC50 Luciferase_Assay->IC50_Determination Gene_Expression_Analysis Analyze Gene Expression qRT_PCR->Gene_Expression_Analysis Animal_Model Tumor Model (e.g., PDX, Transgenic) Drug_Administration Administer Taladegib or Sonidegib Animal_Model->Drug_Administration Tumor_Measurement Measure Tumor Growth Drug_Administration->Tumor_Measurement Biomarker_Analysis Analyze Biomarkers (e.g., GLI1 IHC) Drug_Administration->Biomarker_Analysis

Caption: A generalized experimental workflow for evaluating Hedgehog pathway inhibitors.

Resistance Mechanisms

A critical consideration in the clinical application of SMO inhibitors is the development of resistance.[11] Resistance to both taladegib and sonidegib can arise through on-target mutations in the SMO receptor that prevent drug binding.[11][12] For instance, the SMO D473H mutation has been shown to confer resistance to vismodegib (B1684315) and sonidegib.[3] However, taladegib has demonstrated efficacy against some vismodegib-resistant SMO mutations, such as D473H, as its interaction with this specific amino acid is less critical.[6] Conversely, studies have shown that advanced BCCs resistant to vismodegib also tend to be refractory to sonidegib, suggesting cross-resistance between these two SMO inhibitors.[13]

Conclusion

Both taladegib and sonidegib are potent inhibitors of the Hedgehog signaling pathway that act by targeting the SMO receptor. While direct comparative efficacy data is sparse, individual studies demonstrate their ability to significantly reduce the expression of downstream targets like GLI1. The choice between these inhibitors in a research or clinical setting may be influenced by factors such as the specific cancer type, the presence of SMO mutations, and the potential for drug resistance. The experimental protocols and data presented in this guide provide a framework for the continued investigation and comparison of these and other emerging Hedgehog pathway inhibitors.

References

ENV-101 Demonstrates Reduction in Pulmonary Vessel Volume in IPF Patients, Advanced Imaging Reveals

Author: BenchChem Technical Support Team. Date: December 2025

A post-hoc analysis of the Phase 2a ENV-IPF-101 clinical trial reveals that ENV-101 (taladegib), a novel Hedgehog signaling pathway inhibitor, significantly reduced pulmonary vessel volume in patients with Idiopathic Pulmonary Fibrosis (IPF) over a 12-week period.[1][2][3] These findings, derived from advanced deep learning-based analysis of high-resolution computed tomography (HRCT) scans, position ENV-101 as a promising therapeutic candidate with the potential to reverse key imaging-based markers of disease progression in IPF.[1][2]

This guide provides a comparative overview of ENV-101's effect on pulmonary vessel volume against the current standard of care, supported by experimental data from its Phase 2a trial. Detailed methodologies and a visualization of the key signaling pathway and experimental workflow are also presented for researchers, scientists, and drug development professionals.

Comparative Efficacy: ENV-101 vs. Placebo

A Phase 2a, double-blind, randomized, placebo-controlled study (NCT04968574) evaluated the efficacy of a 200mg daily dose of ENV-101 over 12 weeks in IPF patients.[2][4] A post-hoc analysis of HRCT scans from 34 participants (16 on ENV-101, 18 on placebo) utilized advanced deep learning algorithms to quantify changes in pulmonary vessel volume, lung volume, and fibrosis.[2][3]

Efficacy EndpointENV-101 (n=16)Placebo (n=18)p-value
Change in Pulmonary Vessel Volume -0.25 percentage points+0.07 percentage points0.0007
Change in Lung Volume +142.28 mL-113.07 mL0.014
Change in Lung Fibrosis -1.32%+1.32%0.063
Change in % Predicted Forced Vital Capacity (ppFVC) +1.9%-1.3%0.035
Change in Total Lung Capacity (TLC) +200 mL-56 mL0.005

Table 1: Summary of Quantitative Data from the Phase 2a ENV-IPF-101 Trial.[2][3][5]

Experimental Protocols

The significant reduction in pulmonary vessel volume was determined through a post-hoc analysis of the ENV-IPF-101 Phase 2a clinical trial.

Study Design: A double-blind, randomized, placebo-controlled Phase 2a trial was conducted across 16 sites in five countries.[4] A total of 41 patients with IPF were randomized to receive either 200mg of ENV-101 or a placebo daily for 12 weeks.[4]

Advanced Imaging Analysis: Paired HRCT scans were obtained from 34 patients at baseline and at 12 weeks.[2] These scans were analyzed using validated deep learning models developed by Qureight.[1][2] The specific algorithms employed were:

  • Vascul8: to quantify pulmonary vessel volume.[3]

  • Lung8: to measure total lung volume.[3]

  • Fibr8: to assess the extent of lung fibrosis.[3]

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

ENV-101 is an orally administered small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[6] In fibrotic diseases like IPF, this pathway is abnormally activated, leading to the proliferation of myofibroblasts and the excessive deposition of scar tissue in the lungs.[5][7] By inhibiting a key receptor in the Hh pathway, ENV-101 aims to halt this process, potentially leading to the reversal of fibrosis and restoration of lung function.[5]

ENV101_Mechanism_of_Action cluster_cell Myofibroblast Hh_ligand Hedgehog Ligand PTCH1 PTCH1 Receptor Hh_ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Dissociates GLI GLI (Active) SUFU_GLI->GLI Releases nucleus Nucleus GLI->nucleus Translocates to gene_transcription Gene Transcription (Fibrosis, Proliferation) nucleus->gene_transcription Promotes ENV101 ENV-101 ENV101->SMO Inhibits

Figure 1: ENV-101 Mechanism of Action.

Advanced Imaging Workflow

The assessment of ENV-101's impact on pulmonary vessel volume relies on a sophisticated workflow integrating clinical trial data with advanced imaging analytics.

Advanced_Imaging_Workflow cluster_clinical_trial Phase 2a Clinical Trial (ENV-IPF-101) cluster_imaging_analysis Post-Hoc Imaging Analysis patient_recruitment IPF Patient Recruitment (n=41) randomization Randomization patient_recruitment->randomization env101_arm ENV-101 (200mg daily) randomization->env101_arm 1:1 placebo_arm Placebo randomization->placebo_arm 1:1 treatment_period 12-Week Treatment env101_arm->treatment_period placebo_arm->treatment_period hrct_scans Baseline & 12-Week HRCT Scans treatment_period->hrct_scans deep_learning_models Deep Learning Models (Qureight) hrct_scans->deep_learning_models Input Data vascul8 Vascul8 (Pulmonary Vessel Volume) deep_learning_models->vascul8 lung8 Lung8 (Lung Volume) deep_learning_models->lung8 fibr8 Fibr8 (Fibrosis Extent) deep_learning_models->fibr8 data_analysis Quantitative Data Analysis & Comparison vascul8->data_analysis lung8->data_analysis fibr8->data_analysis

Figure 2: Experimental Workflow for Imaging Analysis.

References

Safety Operating Guide

Core Principle: The Primacy of the Safety Data Sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of laboratory materials is a critical component of ensuring safety, compliance, and environmental stewardship. The name "Endeavor" is applied to several distinct chemical products, each with unique properties and requiring specific disposal protocols. Therefore, the first and most crucial step is to identify the exact product you are using and consult its Safety Data Sheet (SDS) for precise instructions.

This guide provides a comprehensive framework for the proper disposal of chemical waste in a laboratory setting, using specific "this compound" branded products as examples to illustrate the procedural steps.

Before any disposal action is taken, the product's SDS must be reviewed. This document contains essential information regarding the material's hazards, handling, storage, and disposal. Specifically, refer to Section 13: Disposal Considerations and Section 2: Hazards Identification .

General Laboratory Chemical Disposal Workflow

Researchers and laboratory personnel must follow a systematic process to ensure that chemical waste is managed safely and in accordance with regulatory requirements. The following workflow outlines the necessary steps from identifying the waste to its final disposal.

G start Start: Unwanted Laboratory Material sds Step 1: Identify Product & Locate Safety Data Sheet (SDS) start->sds review_sds Step 2: Review SDS (Sections 2 & 13) sds->review_sds characterize Step 3: Characterize Waste Is it Hazardous? review_sds->characterize non_hazardous Non-Hazardous Waste (e.g., neutral salts, buffers) characterize->non_hazardous No hazardous Hazardous Waste characterize->hazardous Yes dispose_trash Dispose per Institutional Guidelines (e.g., regular trash, drain disposal if permitted) non_hazardous->dispose_trash segregate Step 4: Segregate Waste (e.g., Halogenated, Corrosive, etc.) hazardous->segregate contain Step 5: Use Proper Container & Secondary Containment segregate->contain label Step 6: Label Container (Contents, Hazards, Dates) contain->label contact_ehs Step 7: Arrange Disposal via Institutional EHS Office label->contact_ehs end End: Waste Removed contact_ehs->end dispose_trash->end

Caption: A workflow for the safe and compliant disposal of laboratory chemicals.

Step-by-Step Disposal Protocol

  • Identify the Chemical and Locate the SDS : Determine the full product name and manufacturer. Obtain the most current version of the SDS.

  • Review the SDS :

    • Section 2 (Hazards Identification) : Understand the potential dangers (e.g., corrosive, flammable, carcinogen).[1][2] This informs handling precautions.

    • Section 13 (Disposal Considerations) : This section provides specific guidance on disposal. It will state whether the material is considered hazardous waste and provide recommendations for handling the waste and its contaminated packaging.[3]

  • Characterize the Waste : Based on the SDS and local regulations, determine if the waste is hazardous. Hazardous wastes typically exhibit characteristics such as ignitability, corrosivity, reactivity, or toxicity.[4]

  • Segregate Incompatible Wastes : Never mix different types of chemical waste.[5] Incompatible materials can react violently, produce toxic gases, or create fires. Common segregation categories include:

    • Halogenated vs. Non-halogenated solvents

    • Acids vs. Bases

    • Oxidizers vs. Organic materials

  • Use Proper Containment :

    • Collect waste in a container that is compatible with the chemical. For instance, hydrofluoric acid should not be stored in glass.[5]

    • Ensure the container is in good condition, leak-proof, and has a secure screw-top cap.[6]

    • Always use secondary containment (such as a larger, chemically resistant bin) to contain potential spills.[5]

  • Label Waste Containers : As soon as waste is added, label the container clearly.[7] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of all contents (no abbreviations)[8]

    • The approximate percentage of each component

    • Relevant hazard information (e.g., Flammable, Corrosive)

    • The date waste accumulation began

  • Arrange for Disposal : Do not dispose of hazardous chemicals via standard trash or down the drain unless explicitly permitted by your institution for specific, non-hazardous materials.[9][10] Contact your organization's Environmental Health & Safety (EHS) department to schedule a waste pickup.

Data on "this compound" Product Disposal

To illustrate the importance of consulting the specific SDS, the table below compares the hazards and disposal information for two different products named "this compound."

FeatureThis compound® 50WG Insecticide (Syngenta)This compound™ Ultrasonic Cleaning Powder
Primary Hazard(s) Suspected of causing cancer; May cause an allergic skin reaction.[2]Causes severe skin burns and eye damage; Corrosive to metals.[1]
GHS Signal Word WARNING[2]DANGER[1]
Physical Form Gray beige to brown granules.[11]White crystalline powder.[1]
SDS Disposal Guidance "Dispose of contents/ container to an approved waste disposal plant."[3] Classified as an environmentally hazardous substance.[3]"Dispose of contents/container in accordance with local, state and federal regulations."[1] Classified as a corrosive hazardous material (Class 8).[1]
Empty Container Disposal Do not re-use empty containers. Triple rinse and take to an approved waste handling site for recycling or disposal.[3]Follow general guidelines for hazardous waste containers, which typically involve triple rinsing, with the first rinse collected as hazardous waste.[5][8]

Summary of Waste Categories and Disposal Principles

The following table summarizes common laboratory waste streams and their general disposal requirements.

Waste CategoryExamplesGeneral Disposal Principle
Halogenated Solvents Dichloromethane, ChloroformCollect separately in a labeled, compatible container. More expensive to dispose of than non-halogenated solvents.[9]
Non-Halogenated Solvents Acetone, Hexane, EthanolCollect separately from halogenated waste. May be eligible for fuel blending.[10]
Corrosive Waste (Acids) Hydrochloric Acid, Sulfuric AcidCollect in a designated, compatible (often plastic-coated glass) container. Do not mix with bases or organic solvents.[5]
Corrosive Waste (Bases) Sodium Hydroxide, Ammonium HydroxideCollect in a designated, compatible container. Do not mix with acids.[5]
Heavy Metal Waste Solutions containing mercury, lead, cadmiumCollect separately. These are highly toxic and have specific disposal requirements.[10]
Chemically Contaminated Solids Gloves, pipette tips, paper towelsCollect in a clearly labeled, sealed bag or container. Do not mix with liquid waste.[12]

By adhering to this systematic approach and always prioritizing the information within the product-specific SDS, researchers can ensure the safe and compliant disposal of all chemical waste, including any product named "this compound."

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.